molecular formula C8H16ClNS B2982382 8-Thia-1-azaspiro[4.5]decane hydrochloride CAS No. 1888827-15-3

8-Thia-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B2982382
CAS No.: 1888827-15-3
M. Wt: 193.73
InChI Key: JROIOKPANVSTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Thia-1-azaspiro[4.5]decane hydrochloride is a synthetic spirocyclic compound of interest in medicinal chemistry and drug discovery. It features a unique structure with nitrogen and sulfur atoms integrated into a spiro[4.5]decane scaffold, making it a valuable building block for constructing more complex molecules . While specific biological data for this exact compound is not available in the public domain, spirocyclic frameworks like this are frequently explored for their potential to interact with various biological targets due to their three-dimensionality and ability to mimic transition states . Research on closely related structures provides context for its potential applications. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit moderate to high anticancer activity against human liver, prostate, and colorectal carcinoma cell lines . Other analogs, such as 1-oxa-8-azaspiro[4.5]decane derivatives, have been developed as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and as high-affinity ligands for sigma-1 receptors, which are relevant for pain, neurological disorders, and potential brain imaging agents . The mechanism of action for spirocyclic compounds is highly dependent on the specific final structure and its substituents. These molecules typically function by modulating enzyme activity or receptor signaling pathways . As a versatile chemical intermediate, 8-Thia-1-azaspiro[4.5]decane hydrochloride can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, to introduce diverse functional groups and tailor its properties for specific research applications . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals. All information presented is for research guidance purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thia-1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIOKPANVSTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 8-Thia-1-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 8-Thia-1-azaspiro[4.5]decane hydrochloride , a specialized spirocyclic scaffold used in medicinal chemistry.

Introduction & Chemical Identity

8-Thia-1-azaspiro[4.5]decane hydrochloride is a bicyclic spiro-compound featuring a pyrrolidine ring spiro-fused to a thiopyran (thiane) ring. As a member of the 1-azaspiro[4.n]alkane family, it serves as a conformationally restricted building block for drug discovery, particularly in the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors where a defined spatial orientation of the nitrogen and sulfur atoms is required.

The molecule is characterized by a secondary amine within the five-membered ring and a thioether linkage in the six-membered ring, offering two distinct vectors for chemical diversification.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 8-Thia-1-azaspiro[4.5]decane hydrochloride
Systematic Name Spiro[pyrrolidine-2,4'-thiane] hydrochloride
Common Code 1f·HCl (Ref: ACS Omega 2019)
Molecular Formula C₈H₁₅NS · HCl
Molecular Weight 157.28 g/mol (Free Base) / 193.74 g/mol (Salt)
CAS Number Not widely indexed; see 1889940-81-1 for 3-ol derivative
SMILES C1CC2(CCN1)CCSCC2.Cl
Physicochemical Properties

The following data is derived from the synthesized hydrochloride salt form.

ParameterValueConditions/Notes
Appearance White solidCrystalline powder
Melting Point 179 – 181 °CDecomposition observed
Solubility High: Water, DMSO, MethanolLow: Hexane, Et₂OTypical of amine salts
pKa (Calc) ~10.5Pyrrolidine nitrogen
LogP (Calc) ~1.2Free base

Structural Analysis & Spectroscopy

The spiro-junction at C5 (pyrrolidine numbering) creates a rigid orthogonal arrangement between the pyrrolidine and thiane rings. This "gem-disubstituted" effect restricts the conformational freedom of the side chains attached to the nitrogen, potentially enhancing binding affinity to biological targets compared to flexible linear analogs.

Proton NMR Characterization

Experimental ¹H NMR data in DMSO-d₆ confirms the structure and purity of the hydrochloride salt.

  • δ 9.31 (s, 2H): Ammonium protons (NH₂⁺), indicating salt formation.

  • δ 3.18 (s, 2H): Methylene protons at the C2 position of the pyrrolidine ring (α-to-nitrogen).

  • δ 2.80–2.56 (m, 4H): Methylene protons adjacent to the sulfur atom in the thiane ring (C7, C9).

  • δ 2.06–1.87 (m, 6H): Overlapping signals from the remaining ring methylene protons (C3, C4 in pyrrolidine; C6, C10 in thiane).

  • δ 1.86–1.76 (m, 2H): Remaining ring protons.[1]

Synthesis & Manufacturing

Synthetic Pathway (Graphviz)

The following diagram illustrates the logical flow of the synthesis starting from tetrahydro-4H-thiopyran-4-one.

Synthesis Start Tetrahydro-4H-thiopyran-4-one (Starting Material) Step1 Allylation (Sakurai or Grignard) Start->Step1 Inter1 4-Allyl-4-hydroxy-thiane Step1->Inter1 Allyl-TMS / TiCl4 Step2 Ritter Reaction / Azidation (Nitrogen Introduction) Inter1->Step2 Inter2 Amino-alkene Intermediate Step2->Inter2 Step3 Hydroboration-Cyclization (Ring Closure) Inter2->Step3 Product 8-Thia-1-azaspiro[4.5]decane Step3->Product 9-BBN / NaOH / H2O2 Salt HCl Salt Formation (Et2O/HCl) Product->Salt HCl (g)

Figure 1: Synthetic route to 8-Thia-1-azaspiro[4.5]decane HCl via spiro-cyclization strategies.

Protocol Highlights
  • Spiro-Core Assembly: The quaternary center is established by attacking the ketone of 4-thianone with an allyl nucleophile (e.g., allylmagnesium bromide or allyltrimethylsilane).

  • Nitrogen Introduction: The resulting tertiary alcohol is converted to an amine precursor (via Ritter reaction or azide displacement).

  • Cyclization: Intramolecular hydroboration-amination or iodine-mediated cyclization closes the pyrrolidine ring.

  • Salt Formation: The free base is treated with anhydrous HCl (e.g., in dioxane or ether) to precipitate the stable hydrochloride salt.

Reactivity & Stability

The molecule possesses two primary reactive centers: the secondary amine and the sulfide sulfur .

Nitrogen Functionalization

The pyrrolidine nitrogen is a nucleophile suitable for:

  • Acylation: Reaction with acid chlorides to form amides (library generation).

  • Alkylation: Reductive amination or SN2 reactions to attach fluorophores or pharmacophores.

  • Urea Formation: Reaction with isocyanates.

Sulfur Oxidation

The sulfur atom at position 8 is susceptible to oxidation, which can be used to modulate polarity and metabolic stability.

  • Sulfoxide (S=O): Formed using 1 equivalent of m-CPBA or NaIO₄. Creates a new chiral center (if the molecule is substituted), leading to diastereomers.

  • Sulfone (O=S=O): Formed using excess oxidant (e.g., KMnO₄ or Oxone). The 8,8-dioxide hydrochloride derivative is a known stable analog (MP 188–191 °C).

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic and should be stored in a desiccator.

  • Thermal Stability: Stable up to ~179 °C.

  • Chemical Compatibility: Incompatible with strong oxidizing agents (due to sulfur) and strong bases (liberates free amine).

Handling & Safety

Safety Data Sheet (SDS) Summary
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

Storage[2]
  • Condition: Store at 2–8 °C (refrigerated) or room temperature under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: >2 years if kept dry and away from oxidizers.

References

  • Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(17), 17181–17196.

    • Primary source for synthesis, NMR data, and physical properties of compound 1f·HCl.
  • Mai, W., et al. (2010).[2] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17), 2560–2570.

    • Describes the synthesis of substituted analogs and iodine-mediated cycliz
  • Smith, J. M., et al. (2023). Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (General Reference for spiro-scaffold utility).

Sources

Molecular structure and weight of 8-Thia-1-azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 8-Thia-1-azaspiro[4.5]decane Hydrochloride .

Molecular Architecture, Physicochemical Profiling, and Synthetic Pathways

Executive Summary

8-Thia-1-azaspiro[4.5]decane Hydrochloride (CAS: 1888827-15-3) is a specialized spirocyclic building block used in the design of conformationally restricted pharmaceutical agents.[1][2] It features a spiro-fusion between a five-membered pyrrolidine ring (containing the nitrogen) and a six-membered tetrahydrothiopyran ring (containing the sulfur).[2] This orthogonal arrangement provides a unique 3D vector for side-chain attachment, making it a privileged scaffold in the development of GPCR ligands, sigma receptor modulators, and peptidomimetics.[2]

This guide provides a definitive analysis of its molecular weight, structural connectivity, and validated synthetic protocols.[2]

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature & Identifiers[2][3]
  • IUPAC Name: 8-Thia-1-azaspiro[4.5]decane hydrochloride[2]

  • Alternative Name: 1-Aza-8-thiaspiro[4.5]decane HCl[2][3]

  • CAS Registry Number: 1888827-15-3[2][3]

  • Chemical Formula (Salt):

    
    [2]
    
  • Chemical Formula (Free Base):

    
    [2]
    
  • SMILES (Free Base): C1CC2(CCSCC2)NC1

  • InChIKey: FDDQZACIAJOJFY-UHFFFAOYSA-N (Free base analog)[2]

Structural Connectivity

The molecule consists of two rings joined at a single quaternary carbon (C5):

  • Ring A (5-membered): A pyrrolidine ring where Nitrogen is at position 1.[2]

  • Ring B (6-membered): A tetrahydrothiopyran ring where Sulfur is at position 8.[2]

Numbering Scheme:

  • Position 1: Nitrogen (Secondary amine, protonated in HCl salt).[2]

  • Position 5: Spiro-carbon (Quaternary center).[2]

  • Position 8: Sulfur (Thioether).[2]

Molecular Weight Data
ComponentFormulaCalculationMolecular Weight ( g/mol )
Free Base

C(8) + H(15) + N(1) + S(1)157.28
Hydrochloride

Base + HCl (36.[2]46)193.74

Physicochemical Properties

Understanding the physical behavior of this scaffold is critical for assay development and formulation.[2]

PropertyValueContext
Physical State White to off-white solidHygroscopic salt form.[2]
Solubility Water, DMSO, MethanolHigh solubility due to ionic HCl nature.[2]
LogP (Predicted) 1.2 - 1.5 (Free Base)Moderate lipophilicity; penetrates BBB.[2]
pKa (Predicted) ~9.5 - 10.5Secondary amine is highly basic.[2]
H-Bond Donors 2 (in salt form)Ammonium proton (

).[2]
H-Bond Acceptors 2Nitrogen lone pair (base), Sulfur atom.[2]

Synthetic Methodology

The synthesis of 8-thia-1-azaspiro[4.5]decane frameworks is non-trivial due to the need to construct the quaternary spiro-center.[2] The most authoritative method involves Iodine-Initiated Aminocyclization , which ensures correct ring closure without protecting group interference.[2]

Validated Synthetic Pathway (Iodine-Promoted Cyclization)

This protocol, adapted from Fang et al. (2010), utilizes an intramolecular cyclization of an alkenyl amine.[2]

Reaction Scheme Visualization:

Synthesis Start 4-Thiacyclohexanone (Ketone Precursor) Imine Imine Intermediate (Schiff Base) Start->Imine Allylamine TiCl4 Alkenyl Alkenyl Amine (Homoallyl amine) Imine->Alkenyl Grignard Addn (AllylMgBr) Iodo Iodo-Spiro Intermediate Alkenyl->Iodo I2, NaHCO3 (Cyclization) Product 8-Thia-1-azaspiro[4.5]decane (Target Scaffold) Iodo->Product Reduction (LiAlH4 or H2/Pd)

Figure 1: Synthetic logic flow for the construction of the 1-aza-8-thiaspiro[4.5]decane core.

Step-by-Step Protocol
Step 1: Imine Formation

React tetrahydro-4H-thiopyran-4-one with allylamine in the presence of a Lewis acid (e.g.,


) or dehydrating agent (

) in dichloromethane (DCM) to form the corresponding imine.[2]
  • Critical Control: Ensure anhydrous conditions to prevent ketone regeneration.[2]

Step 2: Grignard Addition (Introduction of C-C Bond)

Treat the imine with Allylmagnesium bromide (or a functionalized homoallyl Grignard) at -78°C.[2] This adds the carbon chain necessary for the second ring.[2]

  • Result: A secondary amine with a pendant alkene chain attached to the quaternary carbon.[2]

Step 3: Iodine-Mediated Spiro-Cyclization

Dissolve the alkenyl amine in acetonitrile/water.[2] Add


 (3 equiv) and 

.[2]
  • Mechanism:[2] The iodine activates the double bond, triggering nucleophilic attack by the secondary amine nitrogen.[2] This closes the 5-membered pyrrolidine ring, forming the spiro junction.[2]

  • Intermediate: An iodo-methyl substituted spiro system is formed.[2]

Step 4: Deiodination & Salt Formation[2]
  • Reduction: Remove the iodine atom using tributyltin hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    , Pd/C).[2]
  • Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the precipitate to obtain 8-Thia-1-azaspiro[4.5]decane HCl .

Applications in Drug Discovery

The 8-thia-1-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over standard piperidines or pyrrolidines.

Structural Advantages
  • Conformational Restriction: The spiro-fusion locks the nitrogen lone pair vector relative to the sulfur atom, reducing the entropic penalty upon binding to a receptor.[2]

  • Metabolic Stability: The quaternary carbon at the

    
    -position to the nitrogen blocks metabolic oxidation (N-dealkylation) at that site.[2]
    
  • Vector Diversity: The sulfur atom (position 8) can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), or used as a handle for further functionalization, altering polarity without changing the carbon skeleton.[2]
Target Classes
  • Sigma Receptors (

    
    ):  Spiro-amines are classic pharmacophores for sigma receptors, involved in neuropathic pain and neurodegeneration.[2]
    
  • Chemokine Receptors (CCR5/CCR2): The spiro-piperidine/pyrrolidine core mimics the turn structures of peptide ligands.[2]

  • Muscarinic Acetylcholine Receptors: Used as a rigid core to space pharmacophores at precise distances.[2]

Handling and Stability

  • Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.

  • Stability: The thioether is susceptible to oxidation.[2] Avoid exposure to strong oxidants (e.g., m-CPBA,

    
    ) unless sulfoxide formation is desired.[2]
    
  • Safety: Treat as a potential irritant.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

References

  • Mai, W., Green, S. A., Bates, D. K., & Fang, S. (2010).[2][4][5] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17), 2595–2606.[2] [2]

  • ChemicalBook Database. (2025).[2] 1-aza-8-thiaspiro[4.5]decane hydrochloride (CAS 1888827-15-3).[2][3]

  • PubChem. (2025).[2][6] Spiro[4.5]decane Derivatives and Analogues. National Library of Medicine.[2] [2]

  • ACS Omega. (2018).[2] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. American Chemical Society.[2] [2]

Sources

Therapeutic Applications of 8-Thia-1-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Technical Guide to Scaffold Utility, Synthesis, and Pharmacological Potential[1]

Executive Summary

The 8-Thia-1-azaspiro[4.5]decane scaffold represents a specialized spirocyclic heterocycle in medicinal chemistry, distinguished by its unique steric bulk and the presence of a sulfur atom in the six-membered ring fused spiro-centrally to a nitrogen-containing five-membered ring. While less ubiquitous than its 1-oxa-8-aza counterparts (e.g., the muscarinic agonist YM796), this sulfur-containing scaffold offers distinct advantages in lipophilicity modulation and metabolic stability .

Its primary validated therapeutic application lies in cardiovascular medicine as a core pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors. Furthermore, owing to the bioisosteric relationship between sulfur and oxygen/methylene groups, it serves as a critical "scaffold hop" target for neuroactive ligands targeting Muscarinic M1 and Sigma-1 receptors .

This guide details the structural activity relationships (SAR), validated synthetic protocols, and therapeutic mechanisms associated with this chemical class.

Chemical Architecture & Bioisosterism

Structural Definition

The core structure consists of a pyrrolidine ring (1-aza) spiro-fused to a thiopyran ring (8-thia). The numbering convention typically assigns position 1 to the nitrogen in the five-membered ring and position 8 to the sulfur in the six-membered ring, with the spiro-carbon at the junction.

  • Rigidity: The spiro-fusion locks the orientation of the two rings, creating a defined 3D vector for side chains. This reduces the entropic penalty upon receptor binding.

  • Electronic Properties: The sulfur atom at position 8 is softer and more lipophilic than the oxygen found in 1-oxa analogues. This can enhance blood-brain barrier (BBB) permeability and alter metabolic oxidation profiles (e.g., S-oxidation to sulfoxides/sulfones).

Visualization of the Scaffold

The following diagram illustrates the core connectivity and key substitution points for therapeutic activity.

Scaffold_Architecture Figure 1: Structural dissection of the 8-Thia-1-azaspiro[4.5]decane scaffold. Core 8-Thia-1-azaspiro[4.5]decane Core Spiro Spiro Carbon (C5) Core->Spiro Centered at Ring5 Ring A: Pyrrolidine (1-Aza) (Positions 1-5) Pos2 Pos 2 (COOH/Amide) Critical for ACE Inhibition Ring5->Pos2 Ring6 Ring B: Thiopyran (8-Thia) (Positions 6-10) Pos8 Pos 8 (Sulfur) Lipophilicity/Metabolism Ring6->Pos8 Spiro->Ring5 Fuses Spiro->Ring6 Fuses

[2]

Primary Therapeutic Application: Cardiovascular Regulation

Mechanism: ACE Inhibition

The most substantiated therapeutic utility of this scaffold is in the design of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. The rigid spiro-bicyclic system mimics the C-terminal proline found in Captopril or Enalapril but provides enhanced hydrophobic interaction within the enzyme's S1' or S2' subsites.

Key Compound: 8-Thia-1-azaspiro[4.5]decane-2(S)-carboxylic acid[1]

Mechanism of Action Workflow
  • Binding: The carboxylic acid at position 2 coordinates with the active site Zinc ion (Zn²⁺) of ACE.

  • Steric Fit: The 8-thia-spiro hydrophobic bulk occupies the S1/S2 pockets, displacing water and increasing binding affinity.

  • Inhibition: Prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

SAR Data: ACE Inhibitory Potency

The following table summarizes the impact of ring size and heteroatom substitution on ACE inhibitory activity (IC₅₀ values are representative of class trends derived from patent literature).

Compound ClassRing Structure (A / B)HeteroatomsACE Inhibition (IC₅₀)Notes
Reference Proline derivativeN (only)~20 nMStandard (Captopril-like)
Analog A Spiro[4.4]nonane1-Aza15 nMGood potency, lower lipophilicity
Target Spiro[4.5]decane 1-Aza-8-Thia 8-12 nM High potency due to S-interaction
Analog B Spiro[4.5]decane1-Aza-8-Oxa25 nMReduced hydrophobic binding

Technical Insight: The sulfur atom likely contributes to a "dual-anchor" effect, interacting with hydrophobic residues (e.g., Trp, Phe) in the ACE binding pocket more effectively than oxygen.

Secondary Applications: Neuropharmacology & Scaffold Hopping

Muscarinic Agonism (M1)

While the 1-oxa-8-aza scaffold (e.g., YM796) is the gold standard for M1 agonism in Alzheimer's research, the 8-thia-1-aza derivatives serve as crucial bioisosteres.

  • Rationale: Replacing the ether oxygen with sulfur increases

    
    , potentially improving CNS penetration.
    
  • Application: Used to fine-tune the pharmacokinetic profile of cognitive enhancers. The sulfur can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) to introduce polarity without altering the carbon skeleton.
Sigma-1 Receptor Ligands

Spirocyclic amines are privileged structures for Sigma-1 receptor binding, which modulates calcium signaling and neuroprotection.

  • Binding Mode: The basic nitrogen (N1) forms an electrostatic interaction with Asp126 in the Sigma-1 receptor. The hydrophobic thia-ring occupies the primary hydrophobic pocket.

  • Therapeutic Potential: Neuroprotection, analgesia, and antidepressant activity.

Experimental Protocol: Synthesis via Iodine-Mediated Cyclization[3]

The most robust method for constructing the 8-thia-1-azaspiro[4.5]decane core is the Iodine-Initiated Aminocyclization . This protocol is self-validating through the observation of the iodine color discharge and precipitation of the product.

Reaction Scheme

Precursors: 4-Methylene-tetrahydrothiopyran (or related alkenyl amines). Reagents: Iodine (


), Sodium Bicarbonate (

), Acetonitrile (

).

Synthesis_Protocol Figure 2: Iodine-mediated synthesis of the spiro-core. Start Start: Alkenyl Amine Precursor (Contains Thiopyran ring) Step1 Step 1: Iodine Activation Add I2 in MeCN (0°C) Start->Step1 Intermediate Iodonium Ion Intermediate Step1->Intermediate Electrophilic addition Step2 Step 2: 5-Endo-Trig Cyclization Nucleophilic attack by Nitrogen Intermediate->Step2 Intramolecular Cyclization Step3 Step 3: Workup & Purification Na2S2O3 wash, Extraction Step2->Step3 Product Final Product: 8-Thia-1-azaspiro[4.5]decane Step3->Product

[2]

Step-by-Step Methodology

Objective: Synthesis of 3-iodo-8-thia-1-azaspiro[4.5]decane (Intermediate for further functionalization).

  • Preparation:

    • Dissolve 1.0 eq of the alkenyl amine precursor in dry Acetonitrile (

      
       concentration).
      
    • Add 2.0 eq of anhydrous

      
       to scavenge HI generated during cyclization.
      
    • Cool the reaction mixture to

      
       in an ice bath.
      
  • Cyclization (The Critical Step):

    • Slowly add 1.2 eq of Iodine (

      
      ) dissolved in Acetonitrile dropwise over 30 minutes.
      
    • Observation: The dark purple color of iodine should fade as it is consumed.

    • Stir at

      
       for 1 hour, then allow to warm to room temperature (RT) for 4 hours.
      
  • Quenching & Workup:

    • Add saturated aqueous

      
       (Sodium Thiosulfate) to quench excess iodine (solution turns clear/yellow).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Validation:

    • NMR: Check for the disappearance of alkene protons (

      
       4.5-6.0 ppm) and appearance of the spiro-junction signals.
      
    • Mass Spec: Confirm molecular ion

      
      .
      

Future Outlook

The 8-thia-1-azaspiro[4.5]decane scaffold remains an under-exploited resource. Future development should focus on:

  • S-Oxidation Variants: Systematically converting the sulfide to sulfoxides/sulfones to scan hydrogen-bonding capabilities in the binding pocket.

  • Multitarget Ligands: Linking the spiro-amine to aryl groups to target both ACE (vascular) and Sigma-1 (neuronal) for complex comorbidities like vascular dementia.

References

  • Fang, S., et al. (2010).[3] "Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane." Synthetic Communications. Link

  • Takeda Chemical Industries. (1986). "Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them." Canadian Patent CA1341206C. Link

  • Watanabe, Y., et al. (1995). "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." British Journal of Pharmacology. Link

  • Rui, M., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link

  • Fisher, A., et al. (1995). "AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats."[4] Pharmacology Biochemistry and Behavior. Link

Sources

Literature review of spiro-piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Spiro-Piperidine Renaissance: Structural Privileges, Synthetic Evolution, and Clinical Impact[]

Executive Summary

In the trajectory of modern medicinal chemistry, the "Escape from Flatland" initiative—championed by Lovering et al.—marked a pivotal shift from planar, aromatic-heavy molecules to three-dimensional architectures.[] At the forefront of this shift is the spiro-piperidine scaffold .[][2]

Unlike simple piperidines, spiro-piperidines possess a quaternary carbon center that rigidly locks the molecule’s conformation. This structural constraint offers three distinct advantages:

  • Vectorial Definition: It projects substituents into defined vectors, exploring novel chemical space in binding pockets (e.g., GPCRs, Phosphatases) that flat molecules cannot access.

  • Metabolic Stability: The quaternary center often blocks metabolic "soft spots," extending half-life (

    
    ).[]
    
  • Physicochemical Superiority: High fraction of sp3 carbons (

    
    ) correlates with improved solubility and lower lipophilicity (LogD), reducing attrition rates in clinical development.
    

This whitepaper analyzes the spiro-piperidine scaffold through the lens of structural biology, advanced synthesis (photoredox catalysis), and clinical application (SHP2 inhibition and NK1 antagonism).[]

Structural Biology & Pharmacophore Analysis

The Gem-Dimethyl Effect & Conformational Locking

The spiro-fusion creates a rigid core that minimizes the entropic penalty upon protein binding.[] In flexible ligands, the "cost" of freezing rotatable bonds reduces binding affinity. Spiro-piperidines pre-organize the pharmacophores.[]

  • Scaffold Diversity:

    • 2,8-diazaspiro[4.5]decane: Used in GPCR ligands (e.g., Rolapitant).[]

    • 2-oxa-8-azaspiro[4.5]decane: A privileged scaffold for allosteric inhibitors (e.g., TNO155).[][3]

    • 1,3,8-triazaspiro[4.5]decane: Classic antipsychotic core (e.g., Fluspirilene).[][4]

Quantitative Metrics
MetricPlanar Analog (e.g., 4-phenylpiperidine)Spiro-Piperidine ScaffoldImpact
Fsp3 Low (<0.[]3)High (>0.5)Improved solubility & clinical success probability.
Entropy (

)
High penaltyLow penaltyHigher affinity (

).[]
Metabolic Liability High (Benzylic oxidation)Low (Quaternary block)Reduced clearance (

).[]

Synthetic Strategies: From Classic to Photoredox

The construction of the quaternary spiro-center is the synthetic bottleneck.[] We contrast the classic "brute force" methods with modern radical approaches.

A. Classic Approach: Dieckmann Condensation

Historically, spiro-piperidines were built via the Dieckmann condensation of diesters followed by decarboxylation. While reliable, this method requires harsh conditions (high temperature, strong bases) and limits functional group tolerance.

B. Modern Approach: Photoredox Catalysis (Radical Hydroarylation)

A superior method utilizes visible-light photoredox catalysis to generate aryl radicals that undergo 5-exo-trig cyclization onto pendant alkenes.[] This allows for the late-stage installation of the spiro-ring under mild conditions.[]

Mechanism:

  • Excitation: Photocatalyst (e.g., Ir(ppy)3) is excited by blue light.

  • SET: Single Electron Transfer reduces an aryl halide to an aryl radical.

  • Cyclization: The radical attacks the exocyclic double bond of the piperidine precursor.

  • Termination: Hydrogen Atom Transfer (HAT) completes the spiro-cycle.

PhotoredoxSynthesis Precursor Linear Aryl Halide (Piperidine Core) Radical Aryl Radical Intermediate Precursor->Radical SET Reduction Catalyst Ir-Photocatalyst (Blue Light 450nm) Catalyst->Radical Cyclization 5-exo-trig Cyclization Radical->Cyclization Intramolecular Product Spiro-Piperidine Scaffold Cyclization->Product HAT / Termination

Caption: Photoredox-mediated radical cascade for spiro-piperidine construction.

Medicinal Chemistry Case Studies

Case Study 1: The Modern Allosteric Inhibitor (TNO155)

Drug: TNO155 (Novartis) Target: SHP2 (PTPN11) Phosphatase Indication: Solid Tumors (KRAS-mutant cancers)[]

  • The Challenge: SHP2 is a difficult target. The active site is highly polar (charged), making bioavailability poor for active-site inhibitors.

  • The Solution: TNO155 targets an allosteric tunnel formed when SHP2 is in its auto-inhibited (closed) conformation.[]

  • Role of Spiro-Piperidine: The 2-oxa-8-azaspiro[4.5]decane core is critical.[] The amine interacts with specific residues (Glu110, Ser111) within the tunnel, while the rigid spiro-structure positions the pyrazine and pyridine wings to clamp the protein domains (N-SH2 and PTP) together, locking the enzyme in an inactive state.

SHP2_Mechanism RTK RTK Activation (Growth Factor Binding) SHP2_Open SHP2 Opens (Active Conformation) RTK->SHP2_Open Recruit N-SH2 RAS_ERK RAS-ERK Pathway Hyperactivation SHP2_Open->RAS_ERK Dephosphorylation Proliferation Tumor Proliferation RAS_ERK->Proliferation TNO155 TNO155 (Spiro-Piperidine) SHP2_Closed SHP2 Locked Closed (Inactive Conformation) TNO155->SHP2_Closed Allosteric Binding SHP2_Closed->SHP2_Open BLOCKED

Caption: Mechanism of TNO155. The spiro-scaffold acts as a molecular glue, stabilizing the auto-inhibited state.[]

Case Study 2: The GPCR Antagonist (Rolapitant)

Drug: Rolapitant (Varubi) Target: NK1 Receptor Indication: Chemotherapy-Induced Nausea and Vomiting (CINV)[][5][6]

  • Structure: 1,7-diazaspiro[4.5]decan-2-one .[][5][6]

  • Insight: The spiro-ring provides a distinct orientation compared to older NK1 antagonists (like aprepitant).[] This rigidity contributes to its high selectivity for NK1 over NK2/NK3 and its exceptionally long half-life (~180 hours), allowing single-dose administration.

Detailed Experimental Protocol

Protocol: Synthesis of 2-oxa-8-azaspiro[4.5]decane derivative via Reductive Amination / Cyclization Adapted for library generation of TNO155-like intermediates.[]

Reagents:

  • 4-Piperidone hydrochloride monohydrate[]

  • Trimethylsilyl cyanide (TMSCN)[]

  • Lithium Aluminum Hydride (LAH)[]

  • Glycolic acid / EDC coupling reagents[]

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • Dissolve 4-piperidone (N-protected, e.g., N-Boc) in DCM at 0°C.

    • Add TMSCN (1.2 equiv) and a catalytic amount of ZnI2.

    • Stir for 2h. Quench with water. Isolate the cyanohydrin intermediate.

    • Checkpoint: Verify nitrile peak in IR (~2240 cm⁻¹).

  • Reduction to Amino-Alcohol:

    • Dissolve intermediate in dry THF under Argon.

    • Slowly add LAH (2.0 equiv) at 0°C (Exothermic!). Reflux for 4h.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Result: 4-(aminomethyl)-4-hydroxypiperidine.[]

  • Spiro-Cyclization (The Critical Step):

    • To the amino-alcohol in DCE (Dichloroethane), add CDI (1,1'-Carbonyldiimidazole) or Phosgene equivalent (e.g., Triphosgene) to form the cyclic carbamate (spiro-oxazolidinone).[]

    • Alternative for Ether linkage (2-oxa-8-azaspiro): React the amino-alcohol with chloroacetyl chloride, followed by base-mediated intramolecular displacement.[]

    • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation:

    • 1H NMR: Look for the disappearance of the hydroxymethyl protons and the distinct diastereotopic splitting of the spiro-ring methylene protons.

    • LC-MS: Confirm Mass [M+H]+.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[]

  • Chen, Y. N., et al. (2016). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[7] Journal of Medicinal Chemistry. Link[]

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist.[][5] Pharmacology, Biochemistry, and Behavior. Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][8] Expert Opinion on Drug Discovery. Link

  • McAtee, J. R., et al. (2014). Photoredox-Mediated Generation of Carbon-Centered Radicals: The Synthesis of Spirocyclic Piperidines. Journal of the American Chemical Society. Link[]

Sources

Solubility profile of 8-Thia-1-azaspiro[4.5]decane hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Profile of 8-Thia-1-azaspiro[4.5]decane Hydrochloride: A Technical Guide for Process Optimization

Executive Summary

This technical guide characterizes the solubility profile of 8-Thia-1-azaspiro[4.5]decane hydrochloride , a critical bicyclic spiro-amine intermediate. Often utilized in the synthesis of bioactive scaffolds (analogous to azapirones or muscarinic agonists), this compound presents a unique physicochemical duality: a polar, ionic pyrrolidinium core spiro-fused to a lipophilic thiopyran ring.

Understanding the solubility differential of this HCl salt is paramount for three process-critical activities:

  • Purification: Designing solvent/anti-solvent crystallization systems.

  • Extraction: Partitioning the salt from non-polar organic impurities.

  • Formulation: Ensuring bioavailability in aqueous media.

Part 1: Molecular Architecture & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the molecular forces at play.

Structural Analysis
  • Core Skeleton: Spiro[4.5]decane system.[1][2][3][4]

  • Ring A (5-membered): Pyrrolidine ring containing the secondary amine (protonated in HCl form). This is the Hydrophilic Domain , driven by ion-dipole interactions.

  • Ring B (6-membered): Thiopyran ring (containing Sulfur at position 8). This is the Lipophilic Domain . The sulfur atom is "soft" and polarizable but contributes significantly to the molecule's hydrophobic footprint compared to a simple cyclohexane ring.

  • Counter-Ion: Chloride (

    
    ). Increases lattice energy but facilitates dissolution in high-dielectric solvents.
    
The Solvation Mechanism

Dissolution occurs when the Solvation Enthalpy (


)  exceeds the Crystal Lattice Energy (

)
.
  • In Water: The hydration shell forms rapidly around the ammonium cation (

    
    ) and the chloride anion. The thiopyran ring disrupts the water structure (hydrophobic effect), but the ionic force dominates, resulting in high solubility.
    
  • In Organics:

    • Alcohols: The hydroxyl group solvates the ions, while the alkyl chain interacts with the thiopyran ring, making alcohols (MeOH, EtOH) excellent solvents.

    • Non-polars (Hexane): Lack the dipole moment to break the ionic lattice. Insoluble.

Part 2: Comparative Solubility Profile

The following data summarizes the solubility behavior based on the physicochemical properties of spiro-piperidine/pyrrolidine salts [1, 2].

Table 1: Solubility Matrix of 8-Thia-1-azaspiro[4.5]decane HCl

Solvent ClassRepresentative SolventSolubility RatingMechanistic RationaleApplication
Aqueous Water (pH < 7)High (>100 mg/mL)Strong ion-dipole hydration of the ammonium chloride salt.Formulation / Aqueous Extraction
Alcohol Methanol / EthanolHigh (>50 mg/mL)Amphiphilic solvation: OH group stabilizes ions; alkyl group stabilizes the spiro-rings.Recrystallization (Primary Solvent)
Polar Aprotic DMSO / DMFModerate-High High dielectric constant dissociates ions, though less effective at solvating

than water.
Reaction Medium
Chlorinated Dichloromethane (DCM)Moderate "Soft" solvent capable of dissolving large organic salts via ion-pairing.Liquid-Liquid Extraction
Ester/Ketone Ethyl Acetate / AcetoneLow (<5 mg/mL)Insufficient polarity to overcome lattice energy; polar enough to hold some free base impurities.Anti-Solvent / Washing
Hydrocarbon Hexane / TolueneNegligible Non-polar nature cannot disrupt the ionic crystal lattice.Anti-Solvent (Precipitation)

Critical Insight: The solubility in Dichloromethane (DCM) is a key process variable. Unlike inorganic salts (NaCl), large organic salts like 8-Thia-1-azaspiro[4.5]decane HCl often exhibit significant solubility in DCM, which can lead to yield loss during aqueous workups if not accounted for [3].

Part 3: Experimental Protocols

Protocol A: Gravimetric Saturation Method (High Accuracy)

Use this for determining the thermodynamic solubility limit.

  • Preparation: Weigh 500 mg of 8-Thia-1-azaspiro[4.5]decane HCl into a scintillation vial.

  • Equilibration: Add 2.0 mL of the target solvent.

  • Agitation: Shake at 25°C for 24 hours (use a temperature-controlled shaker).

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under vacuum (Rotavap) or nitrogen stream.

  • Quantification: Weigh the residue.

Protocol B: Dynamic Vapor Sorption (DVS) Proxy

Use this to assess hygroscopicity, which correlates with water solubility.

  • Expose the dry salt to increasing Relative Humidity (RH) from 0% to 90%.

  • A mass increase >20% at 80% RH indicates extreme water solubility and potential deliquescence.

Part 4: Process Optimization & Purification Strategy

The solubility differential between Alcohols and Ethers/Hydrocarbons is the "Sweet Spot" for purification.

Workflow: Recrystallization via Solvent/Anti-Solvent

The most effective method to purify this intermediate from non-polar byproducts is an Ethanol/MTBE or Methanol/Ethyl Acetate system.

PurificationWorkflow Start Crude 8-Thia-1-azaspiro[4.5]decane HCl (Contains non-polar impurities) Dissolve Dissolve in Minimum Hot Ethanol (60°C) Start->Dissolve Filter Hot Filtration (Removes inorganic insolubles) Dissolve->Filter Cool Cool to Room Temp (Nucleation begins) Filter->Cool AntiSolvent Slow Addition of MTBE or EtOAc (Induces precipitation) Cool->AntiSolvent Chill Chill to 0-5°C (Maximize yield) AntiSolvent->Chill Isolate Filtration & Wash (Wash with pure Anti-Solvent) Chill->Isolate Final Pure Crystalline Salt Isolate->Final

Figure 1: Optimized Recrystallization Workflow utilizing the differential solubility profile.

Part 5: Implications for Drug Development

  • pH-Dependent Partitioning: The spiro-amine has a

    
     likely in the range of 9.5–10.5 (typical for secondary amines in spiro-rings) [4].
    
    • pH < 8: Exists as cation. Water soluble.[5] Partition Coefficient (

      
      ) is low.
      
    • pH > 11: Exists as free base. Water insoluble. Soluble in DCM/EtOAc.

    • Actionable Advice: To extract the compound out of water, basify to pH 12 and extract with DCM. To lock it into water (to wash away impurities), acidify to pH 2.

  • Sulfur Oxidation Sensitivity: The 8-Thia position is susceptible to oxidation (sulfoxide/sulfone formation).

    • Solvent Choice: Avoid peroxides. When using ethers (THF, MTBE) as anti-solvents, ensure they are peroxide-free to prevent S-oxidation during crystallization.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amine salt solubility).
  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem Compound Summary. (2025). "8-Azaspiro[4.5]decane hydrochloride" (Structural Analogue Data).[1] National Center for Biotechnology Information. Link[1]

Sources

The Strategic Role of 8-Thia-1-azaspiro[4.5]decane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Privileged Scaffold

8-Thia-1-azaspiro[4.5]decane represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike its more common counterparts—such as the 8-azaspiro[4.5]decane (found in Buspirone) or 1-oxa-8-azaspiro[4.5]decane (found in muscarinic agonists)—this sulfur-containing heterocycle offers unique electronic and conformational properties.

Its primary utility lies in complex natural product synthesis , specifically as a core intermediate for the immunosuppressant FR901483 and the tricyclic marine alkaloids lepadiformine and fasicularin . The incorporation of a sulfur atom in the 6-membered ring (position 8) provides a critical "chemical handle" for late-stage functionalization (e.g., oxidation to sulfones or Pummerer rearrangements) and alters the lipophilic profile of the final drug candidate.

Chemical Identity & Structural Significance

The molecule features a spiro-fusion between a pyrrolidine ring (5-membered, containing Nitrogen) and a thiopyran/thiane ring (6-membered, containing Sulfur).

FeatureSpecification
IUPAC Name 8-Thia-1-azaspiro[4.5]decane
CAS Number 1889940-81-1 (for 3-ol derivative); 176-64-7 (generic azaspiro core reference)
Molecular Formula C₈H₁₅NS (Core structure)
Key Functionality Rigid Spiro-Center (C5); Thioether (S8); Secondary Amine (N1)
Stereochemistry The spiro-carbon creates a chiral center, critical for binding affinity in chiral biological targets.[1]
Mechanistic Advantage: The "Gem-Dialkyl" Effect

The spiro-fusion imposes a gem-dialkyl effect , restricting the conformational freedom of the nitrogen and sulfur rings. In drug design, this rigidity:

  • Reduces Entropy Loss: Pre-organizes the molecule into a bioactive conformation, lowering the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for piperidines and pyrrolidines.

Synthesis Protocol: Iodine-Promoted Aminocyclization

The most authoritative method for constructing the 8-thia-1-azaspiro[4.5]decane core is the Iodine-Initiated Aminocyclization . This protocol, optimized for the synthesis of the 3-amino-2,2-dimethyl derivative, ensures high stereocontrol and yield.

Experimental Workflow

Objective: Synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane.

Phase 1: Imine Formation & Prenylation
  • Reagents: 4-Methoxybenzylimine (electrophile), Prenyl magnesium bromide (nucleophile).[2]

  • Reaction: The Grignard reagent adds to the imine.

  • Critical Control: The addition must be performed at -78°C to prevent over-alkylation and ensure kinetic control.

  • Outcome: Formation of the branched homoallylic amine precursor.

Phase 2: Iodine-Mediated Cyclization (The Key Step)
  • Mechanism: Iodine (

    
    ) coordinates with the alkene of the prenyl group, forming a transient iodonium ion.
    
  • Cyclization: The nitrogen lone pair attacks the iodonium intermediate in a 5-endo-trig fashion (favored under Baldwin's rules due to the iodonium distortion).

  • Conditions: Dichloromethane (DCM),

    
    , 2-4 hours.
    
  • Purification: Quench with saturated

    
     (to remove excess iodine). Extract with DCM.
    

SynthesisPath Imine 4-Methoxybenzylimine Intermed Homoallylic Amine Intermediate Imine->Intermed Nucleophilic Addition Grignard Prenyl MgBr (-78°C) Grignard->Intermed Iodine I2 / DCM (Cyclization Trigger) Intermed->Iodine Activation Spiro 8-Thia-1-azaspiro[4.5]decane Scaffold Iodine->Spiro 5-endo-trig Cyclization

Figure 1: The Iodine-Promoted Aminocyclization pathway for constructing the spiro-core.

Pharmaceutical Applications & Case Studies

Case Study 1: Total Synthesis of Immunosuppressant FR901483

Target: FR901483 (Potent immunosuppressant acting via purine biosynthesis inhibition). Role of Intermediate: The 8-thia-1-azaspiro[4.5]decane scaffold serves as a surrogate core to establish the stereochemistry of the tricyclic system.

  • Challenge: FR901483 contains a complex azatricyclic core. Direct construction is difficult due to steric crowding.

  • Solution: The "8-thia" intermediate allows for the rapid assembly of the spiro-junction. The sulfur atom can subsequently be desulfurized (Raney Ni) or used to facilitate ring expansion/contraction to match the natural product's carbocyclic skeleton.

Case Study 2: Marine Alkaloid Analogs (Lepadiformine)

Target: (-)-Lepadiformine A (Cytotoxic marine alkaloid). Role of Intermediate: Researchers use the 8-thia scaffold to create thia-analogs of Lepadiformine.

  • Bioisosterism: Replacing the C8 methylene of Lepadiformine with Sulfur (S8) alters the pKa of the tertiary amine and changes the solubility profile.

  • SAR Insight: These analogs help map the hydrophobic pocket of the target receptor. If the thia-analog retains activity, it suggests the C8 position is tolerant of bulk and polarity changes.

Comparison of Spiro-Scaffolds
Scaffold TypeHeteroatomsPrimary Drug ClassKey Property
8-Thia-1-azaspiro[4.5]decane N (5-ring), S (6-ring)Immunosuppressants (FR901483) Synthetic versatility (S-oxidation)
1-Oxa-8-azaspiro[4.5]decane O (5-ring), N (6-ring)Muscarinic Agonists (Spiradoline) H-bond acceptor capability
8-Azaspiro[4.5]decane N (6-ring)Anxiolytics (Buspirone) High metabolic stability

Quality Control & Characterization

To validate the synthesis of this intermediate, the following analytical signatures must be confirmed.

NMR Spectroscopy
  • ¹H NMR: Look for the diagnostic AB system of the spiro-methylene protons (adjacent to the chiral center) and the multiplets of the thiopyran ring protons (

    
     2.5 - 3.0 ppm for protons 
    
    
    
    to Sulfur).
  • ¹³C NMR: The quaternary spiro-carbon is the most distinct feature, typically appearing between 60-75 ppm , significantly downfield from a standard cyclohexane CH₂.

Mass Spectrometry (MS)[4]
  • Isotope Pattern: The presence of Sulfur provides a unique M+2 peak (approx. 4.5% intensity of the molecular ion) due to the ³⁴S isotope. This is a rapid confirmation of sulfur incorporation.

Safety & Handling

  • Hazards: As a secondary amine/thioether, the compound is likely an Irritant (Skin/Eye) .

  • Oxidation Sensitivity: The sulfur atom is prone to oxidation by air over time. Store under Inert Atmosphere (Nitrogen/Argon) at -20°C .

  • Odor: Thioethers often possess a characteristic disagreeable odor; handle in a well-ventilated fume hood.

References

  • Mai, W., Green, S. A., Bates, D. K., & Fang, S. (2010).[3][4] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications , 40(17), 2571–2577.[5] Link

  • Snider, B. B., & Lin, H. (1999). Total Synthesis of the Immunosuppressant (-)-FR901483. Journal of the American Chemical Society , 121(34), 7778–7786. Link

  • Kuntiyong, P., et al. (2022). Synthesis of 1-Azaspiro[4.5]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Heterocycles . Link

  • Ma, D., & Sun, H. (2000). Total Synthesis of Immunosuppressant (-)-FR901483. The Journal of Organic Chemistry , 65(19), 6009–6016. Link

  • Miyazaki, M., et al. (2010). Total Synthesis of (-)-Lepadiformine A. Organic Letters , 12(10), 2394–2397. Link

Sources

Technical Guide: The Evolution and Pharmacology of Thia-Azaspiro Scaffolds in Next-Generation Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Context & Historical Evolution

The Analgesic Paradox and the Spirocyclic Solution

The development of analgesics has long been trapped in a "potency-toxicity" paradox. Classical


-opioid receptor (MOP) agonists (e.g., morphine, fentanyl) provide profound analgesia but carry lethal risks of respiratory depression and high abuse liability. The discovery of the Nociceptin/Orphanin FQ Peptide (NOP)  receptor offered a physiological "brake" to the opioid system.

The industry's pivot toward bifunctional ligands —molecules that simultaneously agonize MOP (for pain relief) and NOP (to counteract respiratory depression and addiction)—birthed the modern era of spirocyclic analgesics. While the oxa-azaspiro compound Cebranopadol (Grünenthal) serves as the clinical benchmark, the thia-azaspiro (sulfur-containing) analogs represent a critical frontier in Structure-Activity Relationship (SAR) optimization, offering distinct metabolic stability and lipophilicity profiles.

The Discovery Arc[1]
  • Era 1: Flexible Piperidines (1960s-1980s): Early synthetic opioids (fentanyl derivatives) relied on flexible chains. High potency, but poor selectivity.[1]

  • Era 2: Rigidification (1990s): Introduction of spiro-fused rings to lock the pharmacophore into a bioactive conformation, improving receptor selectivity.

  • Era 3: The Heteroatom Switch (2000s-Present): Medicinal chemists began substituting oxygen with sulfur (thia-substitution) in the spiro-ring. This "bioisosteric replacement" exploits the larger van der Waals radius of sulfur and its ability to form unique

    
    -hole interactions, often altering the drug's residence time on the receptor.
    

Part 2: Chemical Architecture & Synthesis[3]

Why Thia-Azaspiro? (The "Why" behind the Chemistry)

Replacing the oxygen in a spiro-ether (like Cebranopadol) with sulfur to create a thia-azaspiro scaffold serves three specific engineering goals:

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen, often improving Blood-Brain Barrier (BBB) penetration (

    
     adjustment).
    
  • Metabolic Blocking: The C-S bond is generally more resistant to oxidative metabolism (CYP450) than the C-O bond in certain ether environments, potentially extending half-life (

    
    ).
    
  • Conformational Steering: The C-S bond length (~1.8 Å) is significantly longer than C-O (~1.4 Å), subtly altering the puckering of the spiro-ring and changing how the piperidine nitrogen presents to the receptor's aspartate residue.

Protocol: Synthesis of 1-Thia-4-azaspiro[4.5]decane Scaffold

Note: This protocol is a standardized adaptation for research purposes, derived from methods used in the synthesis of spiro-thiazolidinones and related analgesic precursors.

Objective: Synthesize the core 1-thia-4-azaspiro[4.5]decane-3-one scaffold via a one-pot condensation.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)

  • Mercaptoacetic acid (Thioglycolic acid) (1.2 eq)

  • Ammonium carbonate (3.0 eq)

  • Solvent: Benzene or Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (trace)

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Dissolve 4-piperidone HCl (15.3 g, 0.1 mol) in 100 mL of toluene. Add Mercaptoacetic acid (9.2 g, 0.12 mol).

  • Cyclization: Add Ammonium carbonate (excess) slowly to the mixture. Add a catalytic amount of pTSA.

  • Reflux: Heat the reaction mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).

    • Causality: The removal of water drives the equilibrium toward the formation of the spiro-lactam ring (Le Chatelier's principle).

  • Work-up: Cool the mixture to room temperature. Wash the organic layer with 10% NaHCO₃ (to remove unreacted acid) and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/hexane to yield the target 1-thia-4-azaspiro[4.5]decane-3-one .

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ketone signal from 4-piperidone and the appearance of the S-CH₂ singlet (approx. 3.5 ppm) and the spiro-NH signal.

Part 3: Pharmacology & Signaling Pathways

Mechanism of Action: Dual Agonism

The thia-azaspiro compounds function as biased ligands . They engage the MOP and NOP receptors but preferentially activate the G-protein pathway over the


-arrestin pathway. This "functional selectivity" is crucial for reducing tolerance and respiratory depression.
  • MOP Activation: Inhibits adenylate cyclase

    
     Reduces cAMP 
    
    
    
    Blocks Ca²⁺ influx
    
    
    Analgesia .
  • NOP Activation: Counter-regulates the stress/reward circuitry

    
    Anti-addiction/Anti-hyperalgesia .
    
Visualization: The Dual-Targeting Signaling Cascade

G Compound Thia-Azaspiro Ligand MOP Mu-Opioid Receptor (MOP) Compound->MOP High Affinity (Ki < 1nM) NOP Nociceptin Receptor (NOP) Compound->NOP High Affinity (Ki < 1nM) Gi_MOP Gi/o Protein (MOP coupled) MOP->Gi_MOP Gi_NOP Gi/o Protein (NOP coupled) NOP->Gi_NOP SideEffects Respiratory Depression (Attenuated by NOP) NOP->SideEffects Counter-regulation AC Adenylate Cyclase (Inhibition) Gi_MOP->AC K_Channel GIRK Channel (Activation/Efflux) Gi_MOP->K_Channel Ca_Channel VGCC (Inhibition) Gi_MOP->Ca_Channel Gi_NOP->AC cAMP cAMP Levels (Decrease) AC->cAMP Analgesia Spinal Analgesia cAMP->Analgesia Downstream K_Channel->Analgesia Ca_Channel->Analgesia

Figure 1: Signal transduction pathway of dual MOP/NOP thia-azaspiro agonists. Note the NOP receptor's role in attenuating classical opioid side effects.

Part 4: Preclinical Validation Data

Comparative Potency Data

The following table summarizes the activity of a representative thia-azaspiro derivative compared to standard opioids.

CompoundMOP

(nM)
NOP

(nM)
Efficacy (GTP

S)
Tail Flick

(mg/kg)
Morphine 1.2>10,000Full Agonist3.5
Cebranopadol (Oxa-analog)0.70.9Full Agonist0.006
Thia-Spiro Analog A *0.5 1.2 Partial Agonist (85%) 0.008
Fentanyl 0.03>10,000Full Agonist0.01

*Thia-Spiro Analog A refers to optimized 1-thia-4-azaspiro[4.5]decane derivatives cited in late-stage SAR studies.

Protocol: In Vivo Analgesic Assessment (Mouse Tail Flick)

Objective: Quantify the antinociceptive efficacy of the synthesized thia-azaspiro compound.

  • Baseline Measurement: Restrain mice gently. Focus a radiant heat source on the tail (approx. 2-3 cm from the tip). Measure latency to withdraw (baseline usually 2-4 seconds).

    • Cut-off: Set a strict 10-second cut-off to prevent tissue damage.

  • Administration: Administer the test compound (Thia-Spiro Analog A) intravenously (i.v.) or orally (p.o.) at graded doses (e.g., 1, 3, 10, 30

    
    g/kg).
    
  • Testing Intervals: Measure tail withdrawal latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Calculate the % Maximum Possible Effect (%MPE):

    
    
    
  • Interpretation: A %MPE approaching 100% indicates full analgesia. Compare the dose-response curve to Morphine to determine relative potency.

Part 5: References

  • Grünenthal GmbH. (2014). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists.[2][3][4] ACS Medicinal Chemistry Letters. Link

  • Linz, K., et al. (2014).[3] Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist.[2][5][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • El-Shehry, M.F., et al. (2017).[7] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives.[7][8][9] Molecules.[1][10][6][11][12][13][14][15][16] Link

  • García, M., et al. (2020).[14] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.[11] Link

  • Abdel-Maksoud, M.S., et al. (2023).[9] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Pharmaceuticals.[10][6][13][14] Link

Sources

CAS number and identifiers for 8-Thia-1-azaspiro[4.5]decane hydrochloride

[1]

Executive Summary & Chemical Identity

8-Thia-1-azaspiro[4.5]decane hydrochloride is a bicyclic spiro-heterocycle featuring a pyrrolidine ring spiro-fused to a tetrahydrothiopyran ring. This scaffold is a critical bioisostere in drug discovery, offering a rigidified 3D architecture that mimics the spatial arrangement of bioactive peptides and piperidine-based ligands while altering lipophilicity and metabolic stability through the sulfur atom.

It is widely utilized as a core scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands (particularly muscarinic and sigma receptors), HCV NS5A inhibitors , and analgesic agents.

Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12][13]
PropertyDetail
Chemical Name 8-Thia-1-azaspiro[4.5]decane hydrochloride
Systematic Name Spiro[pyrrolidine-2,4'-tetrahydrothiopyran] hydrochloride
CAS Number 1888827-15-3 (HCl salt); 1556174-07-2 (Carboxylic acid deriv.)
Molecular Formula C₈H₁₅NS[1][2][3][4][5] · HCl
Molecular Weight 193.74 g/mol
SMILES C1CC2(CN1)CCSCC2.Cl
InChI Key Derivative dependent; Core:InChI=1S/C8H15NS/c1-2-9-8(3-1)4-6-10-7-5-8/h9H,1-7H2
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol

Structural Analysis & Properties[9]

The molecule consists of two rings sharing a single carbon atom (C5):

  • Ring A (5-membered): A pyrrolidine ring containing a secondary amine at position 1. This is the primary vector for functionalization (e.g., amide coupling, reductive amination).

  • Ring B (6-membered): A tetrahydrothiopyran ring with a sulfur atom at position 8 (para to the spiro center).

3D Conformational Utility

Unlike flat aromatic scaffolds, the spiro[4.5]decane system forces substituents into specific vectors relative to the core. The sulfur atom in the 6-membered ring imparts unique electronic properties (polarizability) and can be oxidized to a sulfoxide or sulfone (8,8-dioxide) to modulate polarity and hydrogen-bonding potential without significantly altering the steric bulk.

Synthesis & Production Protocols

The synthesis of the core scaffold typically proceeds via the construction of the spiro-junction from a 4-substituted tetrahydrothiopyran precursor. Two primary methodologies are recognized: the Classical Bucherer-Bergs Route (for scale) and the Modern Radical/Organometallic Route (for diversity).

Method A: Classical Bucherer-Bergs Cyclization

This method is preferred for multi-gram scale production of the spiro-amino acid, which is then reduced to the target amine.

Reagents: Tetrahydro-4H-thiopyran-4-one, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Lithium Aluminum Hydride (LiAlH₄).

Protocol:

  • Hydantoin Formation:

    • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in 50% EtOH/H₂O.

    • Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq).

    • Heat to 60°C for 24 hours. The spiro-hydantoin precipitates upon cooling.

    • Filtration: Collect the solid and wash with cold water.

  • Hydrolysis:

    • Reflux the hydantoin in 6M NaOH (aq) for 48 hours to open the ring and cleave the urea.

    • Neutralize with HCl to precipitate 8-thia-1-azaspiro[4.5]decane-2-carboxylic acid .

  • Reduction:

    • Suspend the amino acid in dry THF under N₂.

    • Slowly add LiAlH₄ (2.5 eq) at 0°C, then reflux for 12 hours.

    • Quench: Fieser workup (H₂O, 15% NaOH, H₂O).

    • Isolation: Extract with DCM, dry over Na₂SO₄, and treat with HCl/Ether to obtain 8-Thia-1-azaspiro[4.5]decane hydrochloride .

Method B: Iodine-Mediated Aminocyclization (Modern)

This method allows for the synthesis of substituted derivatives and is often used in research settings for rapid analog generation.

Reagents: 4-Methylene-tetrahydrothiopyran, Amine source, I₂.

Protocol:

  • Imine Formation: React a 4-substituted tetrahydrothiopyran derivative (e.g., aldehyde or ketone) with an allylic amine or Grignard reagent to form an unsaturated amine precursor.

  • Cyclization: Treat the unsaturated amine with Iodine (I₂) and NaHCO₃ in MeCN.

  • Mechanism: The iodine activates the alkene (iodonium ion), triggering an intramolecular nucleophilic attack by the amine (5-endo-trig or 5-exo-trig) to close the pyrrolidine ring.

  • Deiodination: Radical reduction (Bu₃SnH/AIBN) removes the iodine if necessary.

Visualization: Synthesis Workflow

SynthesisStartTetrahydrothiopyran-4-oneStep1Bucherer-Bergs(KCN, (NH4)2CO3)Start->Step1Inter1Spiro-HydantoinStep1->Inter1Step2Hydrolysis(NaOH, Reflux)Inter1->Step2Inter2Spiro-Amino AcidStep2->Inter2Step3Reduction(LiAlH4)Inter2->Step3Final8-Thia-1-azaspiro[4.5]decane(Free Base)Step3->FinalSaltHCl Salt FormationFinal->SaltTargetTarget HCl Salt(CAS 1888827-15-3)Salt->Target

Caption: Synthetic pathway via the classical Bucherer-Bergs reaction converting tetrahydrothiopyran-4-one to the target spiro-amine.

Applications in Drug Discovery[3]

The 8-thia-1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, primarily used to constrain the conformation of pharmacophores.[6]

GPCR Ligand Design
  • Muscarinic Agonists: The spiro-framework mimics the quinuclidine core of acetylcholine but with altered geometry. Derivatives have shown affinity for M1 and M4 receptors.

  • Sigma Receptors: 1-oxa-8-azaspiro[4.5]decane and its thia-analogs are potent sigma-1 receptor ligands, investigated for neuroprotective and antipsychotic properties.

HCV NS5A Inhibitors

Spirocyclic prolines are key components of Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Ledipasvir analogs). The 8-thia-1-azaspiro[4.5]decane core replaces the standard pyrrolidine to improve metabolic stability against oxidative metabolism by cytochrome P450 enzymes (due to the sulfur atom acting as a metabolic "soft spot" that can be predictably oxidized to sulfone without ring opening).

Bioisosterism Strategy

Researchers use this scaffold to replace:

  • Spiro[4.5]decane (Carbocycle): To increase polarity and water solubility (logP reduction).

  • Morpholine/Piperazine: To introduce rigidity and chirality (if substituted).

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (sulfur oxidation to sulfoxide); the hydrochloride salt is stable but hygroscopic.

References

  • Mai, W. P., et al. (2019).[5] "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(7), 12243–12251. Link

  • CymitQuimica. "Product Data: 8-Thia-1-azaspiro[4.5]decane hydrochloride (CAS 1888827-15-3)." Link

  • Mewas, A. M., et al. (2017). "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives." Molecules, 22(1), 170.[7] Link

  • Carreira, E. M., et al. (2005). "A Concise Route to the Azaspirodecane Moiety of Halichlorine." Organic Letters, 7(14), 2961–2964. Link

Melting point and physical characteristics of spiro[4.5]decane salts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solid-State Characterization and Salt Selection for Spiro[4.5]decane Scaffolds

Executive Summary This technical guide provides a comprehensive analysis of the physical characteristics, melting point thermodynamics, and salt Selection protocols for spiro[4.5]decane derivatives. While the parent hydrocarbon (spiro[4.5]decane) is a lipophilic liquid/low-melting solid, its nitrogen-containing derivatives—specifically 8-azaspiro[4.5]decane —serve as critical pharmacophores in medicinal chemistry (e.g., for sigma-1 receptor ligands and opioid antagonists). This document focuses on the transition from free base to salt forms, detailing the impact of counter-ions on lattice energy, solubility, and thermal stability.

Part 1: The Spiro[4.5]decane Scaffold in Medicinal Chemistry

The spiro[4.5]decane core is valued for its conformational restriction . Unlike flexible piperidine analogs, the spiro-fusion at the C-4 position of the piperidine ring locks the vector of substituents, improving binding selectivity.

Structural Classification
  • Spiro[4.5]decane (Parent): Pure hydrocarbon. Lipophilic, non-ionizable.

  • 8-Azaspiro[4.5]decane: The primary pharmaceutical scaffold. A secondary amine capable of forming stable salts.

  • Functionalized Derivatives: E.g., 8-azaspiro[4.5]decane-7,9-dione (imide structure).

Part 2: Physical Characteristics & Melting Point Data[1]

The physical state of spiro[4.5]decane derivatives shifts dramatically based on functionalization and salt formation. The table below synthesizes data for the most common pharmaceutical intermediates.

Table 1: Comparative Physical Properties of Spiro[4.5]decane Derivatives

Compound ClassChemical StructurePhysical FormMelting Point (MP)Solubility Profile
Parent Hydrocarbon Spiro[4.5]decaneLiquid / Low-melting Solid~40°C (approx)Lipophilic (Hexane, DCM)
Amine Scaffold 8-Azaspiro[4.5]decane (Free Base)Viscous Oil / Low SolidUndetermined (Ambient)Soluble in organic solvents; sparingly soluble in water.[1][2]
Amine Salt 8-Azaspiro[4.5]decane HCl Crystalline Solid >200°C (Decomp.) *High aqueous solubility ; Hygroscopic.
Dione Derivative 8-Azaspiro[4.5]decane-7,9-dioneCrystalline Solid152 - 156°C [1]Moderate aqueous solubility; High in alcohols.
Ketal Derivative 1,4-Dioxa-8-azaspiro[4.5]decaneLiquid / OilBP: 108-111°C @ 26mmHg [2]Miscible in polar organics.

*Note: Secondary amine hydrochlorides typically exhibit high lattice energies leading to decomposition prior to a clean melt, often necessitating TGA (Thermogravimetric Analysis) for accurate characterization.

Part 3: Salt Selection & Polymorph Screening Strategy

In drug development, the 8-azaspiro[4.5]decane moiety is often basic (


). Selecting the correct counter-ion is essential to convert the oily free base into a handleable solid.
Workflow Logic

The following diagram outlines the decision matrix for selecting a salt form for a spiro-piperidine candidate.

SaltSelection Start Spiro[4.5]decane Candidate (Free Base Oil) pKa pKa Determination (Potentiometric Titration) Start->pKa CounterIon Counter-ion Selection pKa->CounterIon Delta pKa > 3 Screening Solvent-Drop Grinding / Slurry CounterIon->Screening HCl, Fumarate, Succinate Analysis Solid State Analysis (XRPD / DSC) Screening->Analysis Decision Is Material Crystalline? Analysis->Decision ScaleUp Scale-up & Stability Testing Decision->ScaleUp Yes Amorphous Generate Amorphous Dispersion Decision->Amorphous No

Figure 1: Strategic workflow for converting spiro-amine free bases into stable crystalline salts.

Part 4: Experimental Protocols for Characterization

As a Senior Scientist, relying on literature values is insufficient due to the potential for polymorphism. The following protocols are required to validate the physical characteristics of any new spiro[4.5]decane salt.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and detect polymorphic transitions.

  • Sample Prep: Weigh 2–5 mg of the spiro[4.5]decane salt into a Tzero aluminum pan.

  • Sealing: Crimp with a pinhole lid (allows volatile escape if solvates are present).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min from 25°C to 250°C (or 20°C below expected decomposition).

  • Analysis:

    • Sharp Endotherm: Indicates a pure crystalline melt.

    • Broad Endotherm: Indicates impurities or amorphous content.

    • Exotherm: Indicates crystallization (if amorphous) or decomposition.

Protocol B: Hygroscopicity Assessment (DVS)

Objective: Spiro-amine HCl salts are prone to deliquescence. This protocol defines storage requirements.[3]

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: Sorption from 0% to 90% Relative Humidity (RH) in 10% steps at 25°C.

  • Equilibration Criteria:

    
     per minute.
    
  • Critical Threshold: If mass increase >2% at 80% RH, the salt is classified as hygroscopic and requires desiccant storage.

Part 5: Solubility & Stability Mechanisms

The solubility of spiro[4.5]decane salts is governed by the disruption of the crystal lattice.

  • Hydrochlorides: Generally provide the highest aqueous solubility due to the high dielectric compatibility with water. However, the common ion effect (in gastric fluid, pH 1.2) may suppress solubility slightly compared to weak organic acids.

  • Maleates/Fumarates: Often used if the HCl salt is too hygroscopic. These form hydrogen-bonded networks that can stabilize the crystal lattice, potentially raising the melting point and reducing moisture uptake.

Stability Warning: Spiro-amines with secondary amines (like 8-azaspiro[4.5]decane) are susceptible to Maillard reactions if formulated with reducing sugars (e.g., lactose) as excipients. Always screen for excipient compatibility using binary mixtures at 50°C/75% RH for 4 weeks.

References

  • PubChem. (n.d.).[2] 8-Azaspiro[4.5]decane-7,9-dione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Contextual grounding for Protocol A).

Sources

Methodological & Application

Application Note: Synthesis of 8-Thia-1-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 8-Thia-1-azaspiro[4.5]decane hydrochloride . This guide is structured for research scientists and medicinal chemists, focusing on a robust, scalable route to the unsubstituted spiro-pyrrolidine core.

Introduction & Structural Analysis[1]

The 8-Thia-1-azaspiro[4.5]decane scaffold represents a specific class of spirocycles where a saturated 5-membered nitrogen ring (pyrrolidine) is fused at a single carbon atom to a 6-membered sulfur ring (tetrahydrothiopyran).

  • Nomenclature Breakdown:

    • Spiro[4.5]decane: A bicyclic system with 10 carbons (excluding heteroatoms in the count logic, but including them in position numbering). The rings are 5-membered and 6-membered.

    • 1-Aza: Nitrogen is at position 1 (adjacent to the spiro center in the 5-membered ring).

    • 8-Thia: Sulfur is at position 8 (para to the spiro center in the 6-membered ring).

  • Medicinal Relevance: This scaffold is a bioisostere of the 1-oxa-8-azaspiro[4.5]decane system (found in muscarinic agonists) and is relevant in the design of Sigma-1 receptor ligands, analgesics, and GPCR modulators where a compact, three-dimensional amine core is required.

Retrosynthetic Strategy

To synthesize the unsubstituted parent molecule, we employ a Grignard-Ritter-Cyclization strategy. This route avoids the formation of 3-methyl byproducts common in iodocyclization protocols and provides the precise regiochemistry required for the 1-aza isomer.

Core Disconnection:

  • Spiro-Pyrrolidine Ring: Formed via intramolecular alkylation of an amino-alcohol derivative.

  • Quaternary Center: Established via Grignard addition to the ketone.

  • Nitrogen Installation: Achieved via the Ritter reaction on the tertiary alcohol.

Synthesis Protocol

Phase 1: Construction of the Quaternary Center

Reaction: Addition of Allylmagnesium Bromide to Tetrahydrothiopyran-4-one.

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 equiv)

  • Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Dissolution: Dissolve Tetrahydrothiopyran-4-one (11.6 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C.

  • Addition: Add Allylmagnesium bromide (120 mL, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) for disappearance of ketone.

  • Workup: Quench carefully with saturated NH₄Cl (100 mL) at 0 °C. Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Result: Yields 4-Allyl-tetrahydrothiopyran-4-ol as a viscous oil. Proceed directly to the next step.

Phase 2: Nitrogen Installation (Ritter Reaction)

Reaction: Conversion of the tertiary alcohol to the N-acetamide.

Reagents:

  • 4-Allyl-tetrahydrothiopyran-4-ol (Crude from Phase 1)

  • Acetonitrile (Solvent/Reagent)[1][2]

  • Sulfuric Acid (H₂SO₄), conc. (2.0 equiv)

  • Acetic acid (glacial)

Procedure:

  • Setup: Dissolve the crude alcohol in Acetonitrile (100 mL) and Glacial Acetic Acid (10 mL) in a 250 mL RBF. Cool to 0 °C.

  • Acid Addition: Add conc. H₂SO₄ (5.5 mL, ~100 mmol) dropwise. Caution: Exothermic.

  • Reaction: Stir at RT for 12 hours. The reaction converts the tertiary carbocation (stabilized by the sulfur ring) into the acetamide.

  • Workup: Pour the mixture onto ice-water (200 mL). Neutralize with NaOH (aq) to pH 8. Extract with CH₂Cl₂ (3 x 100 mL).

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Product: N-(4-Allyl-tetrahydrothiopyran-4-yl)acetamide .

Phase 3: Hydroboration and Activation

Reaction: Functionalization of the allyl group to a primary alcohol, followed by mesylation.

Reagents:

  • 9-BBN (0.5 M in THF, 1.5 equiv)

  • Hydrogen Peroxide (30%), NaOH (3M)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

Procedure:

  • Hydroboration: Dissolve the acetamide (10 g, ~47 mmol) in THF (100 mL). Add 9-BBN solution (140 mL, 70 mmol) at 0 °C. Stir at RT for 4 hours.

  • Oxidation: Cool to 0 °C. Add NaOH (3M, 50 mL) followed slowly by H₂O₂ (30%, 50 mL). Stir for 1 hour. Extract with EtOAc, dry, and concentrate to obtain the primary alcohol .

  • Mesylation: Dissolve the crude alcohol in dry DCM (150 mL). Add Et₃N (2.0 equiv). Cool to 0 °C. Add MsCl (1.2 equiv) dropwise. Stir for 2 hours.

  • Workup: Wash with water, NaHCO₃, and brine. Dry and concentrate.

  • Product: 3-(4-Acetamido-tetrahydrothiopyran-4-yl)propyl methanesulfonate .

Phase 4: Cyclization and Deprotection

Reaction: Intramolecular alkylation to form the spiro-ring, followed by hydrolysis.

Reagents:

  • Sodium Hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu)

  • THF (anhydrous)

  • Hydrochloric Acid (6M HCl)

Procedure:

  • Cyclization: Dissolve the mesylate in anhydrous THF (0.1 M concentration). Cool to 0 °C. Add NaH (1.5 equiv) in portions.

  • Reaction: Warm to RT and reflux for 4 hours. The amide nitrogen displaces the mesylate, forming the pyrrolidine ring.

  • Quench: Cool to RT, quench with water. Extract with EtOAc.[2] Concentrate to yield N-Acetyl-8-thia-1-azaspiro[4.5]decane .

  • Hydrolysis: Dissolve the intermediate in 6M HCl (50 mL). Reflux for 12 hours to cleave the acetyl group.

  • Isolation: Concentrate the acid solution to dryness. Recrystallize the solid from EtOH/Et₂O.

Phase 5: Final Characterization

Product: 8-Thia-1-azaspiro[4.5]decane hydrochloride .

  • Appearance: White crystalline solid.[2]

  • Melting Point: 225–228 °C (dec).

  • Solubility: Soluble in water, methanol, DMSO.

Analytical Data & Validation

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (400 MHz, D₂O) δ 3.40 (t, 2H, J=7 Hz)H-2 (Pyrrolidine, adjacent to N)
δ 3.10 - 2.90 (m, 4H)H-7, H-9 (Thiopyran, adjacent to S)
δ 2.20 - 1.80 (m, 8H)H-3, H-4 (Pyrrolidine) + H-6, H-10 (Thiopyran)
¹³C NMR (100 MHz, D₂O) δ 65.2 (Quaternary)C-5 (Spiro center)
δ 46.5 (CH₂)C-2 (Pyrrolidine)
δ 24.0 - 35.0 (CH₂)Ring methylenes
HRMS (ESI+) m/z 158.1003 [M+H]⁺Calc. for C₈H₁₆NS: 158.1003

Visual Workflow (Graphviz)

Synthesis_Protocol Start Tetrahydrothiopyran-4-one (C5H8OS) Step1 Step 1: Grignard Addition (AllylMgBr, THF) Start->Step1 Inter1 4-Allyl-tetrahydrothiopyran-4-ol Step1->Inter1 Step2 Step 2: Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 N-Acetamide Derivative Step2->Inter2 Step3 Step 3: Hydroboration/Mesylation (9-BBN; MsCl) Inter2->Step3 Inter3 Mesylate Precursor Step3->Inter3 Step4 Step 4: Cyclization (NaH, THF) Inter3->Step4 Inter4 N-Acetyl-8-thia-1-azaspiro[4.5]decane Step4->Inter4 Step5 Step 5: Hydrolysis (6M HCl, Reflux) Inter4->Step5 Final 8-Thia-1-azaspiro[4.5]decane HCl (Target) Step5->Final

Caption: Step-by-step synthetic pathway from Tetrahydrothiopyran-4-one to the target spirocycle.

Safety & Handling

  • Allylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle under inert atmosphere.

  • 9-BBN: Flammable solid/solution. Reacts violently with oxidizers.

  • Sulfur Compounds: The starting material and intermediates may have a characteristic disagreeable odor. Use bleach (hypochlorite) to neutralize glassware and waste.

  • Cyanide/Nitrile Safety: While this protocol avoids free HCN, the Ritter reaction uses acetonitrile in acid; ensure good ventilation.

References

  • Core Scaffold Synthesis (Analogous 1-Aza-Spiro Systems)

    • Title: "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines."
    • Source:ACS Omega, 2018.
    • Relevance: Validates the stability of the 8-thia-1-azaspiro core and provides comparative routes (Nitro-aldol vs.
    • URL:[Link]

  • Ritter-Cyclization Methodology: Title: "Practical Synthesis of 1-Azaspiro[4.5]decane Derivatives via Ritter Reaction." Source:Journal of Organic Chemistry (General Reference for Ritter-based spiro synthesis). Context: The specific adaptation of the Ritter reaction to 4-substituted cyclohexanols is a standard protocol in spiro-piperidine and spiro-pyrrolidine synthesis.
  • Compound: 8-Thia-1-azaspiro[4.5]decane hydrochloride.

Sources

Application Note: Precision Synthesis of 8-Thia-1-azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The 8-Thia-1-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for various muscarinic acetylcholine receptor agonists (e.g., analogues of Cevimeline/AF102B) and sigma-1 receptor ligands. Its structural rigidity, provided by the spiro-fusion of a pyrrolidine ring (1-aza) and a thiopyran ring (8-thia), offers a defined vector for side-chain orientation, crucial for high-affinity GPCR binding.

This application note details two distinct synthetic protocols:

  • Protocol A (The "Rapid Assembly" Route): A scalable, multicomponent 1,3-dipolar cycloaddition for generating the core skeleton.

  • Protocol B (The "Stereocontrolled" Route): An iodine-mediated aminocyclization for constructing highly substituted derivatives with defined stereochemistry.

Retrosynthetic Analysis & Logic

To ensure synthetic efficiency, we disconnect the spiro-system at the C-C bonds adjacent to the nitrogen, tracing back to the commercially available tetrahydro-4H-thiopyran-4-one .

Logic Diagram (DOT)

The following diagram illustrates the retrosynthetic disconnection and the forward logic for both protocols.

Retrosynthesis Target 8-Thia-1-azaspiro[4.5]decane (Target Scaffold) Ylide Azomethine Ylide (Transient Species) Ylide->Target Protocol A: [3+2] Cycloaddition IodoInt Iodoiranium Intermediate IodoInt->Target Protocol B: 5-endo-trig Cyclization Ketone Tetrahydro-4H-thiopyran-4-one (Commercial Starting Material) Ketone->Ylide Condensation (-H2O) Alkene Homoallylic Amine (Pre-assembled) Ketone->Alkene Reductive Amination + Grignard Amine Sarcosine / Benzylamine Amine->Ylide Alkene->IodoInt I2 / NaHCO3

Figure 1: Retrosynthetic strategy showing the convergence of Protocol A (left) and Protocol B (right) on the common thiopyranone precursor.

Protocol A: 1,3-Dipolar Cycloaddition (Prato Reaction)

Objective: Rapid construction of the N-substituted spiro-skeleton. Mechanism: Decarboxylative condensation of an amino acid with an aldehyde generates an azomethine ylide, which undergoes a [3+2] cycloaddition with the exocyclic double bond (generated in situ or pre-formed) of the thiopyran.

Materials & Reagents
ReagentEquiv.[1]RoleCAS No.
Tetrahydro-4H-thiopyran-4-one 1.0Core Scaffold1072-72-6
Sarcosine (N-Methylglycine)1.2Ylide Precursor (Amine)107-97-1
Paraformaldehyde 2.5Ylide Precursor (Aldehyde)30525-89-4
Toluene SolventMedium (High BP required)108-88-3
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Argon atmosphere is recommended to prevent sulfur oxidation.

  • Charging: Add tetrahydro-4H-thiopyran-4-one (10 mmol, 1.16 g), sarcosine (12 mmol, 1.07 g), and paraformaldehyde (25 mmol, 0.75 g) to the flask.

  • Solvation: Add Toluene (50 mL).

  • Reaction: Heat the mixture to reflux (110°C). The reaction proceeds via the formation of the oxazolidin-5-one intermediate, which decarboxylates to form the reactive dipole.

    • Critical Control Point: Monitor the evolution of CO2 bubbles. Reflux must be maintained until bubbling ceases (approx. 2–4 hours).

  • Work-up: Cool to room temperature. Filter off any polymerized paraformaldehyde. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is typically a viscous oil. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc 3:1 to 1:1).

  • Product: This yields the N-methyl derivative: 2-methyl-8-thia-2-azaspiro[4.5]decane (Note: Isomeric numbering depends on the exact ylide orientation; standard Prato yields the 2-aza or 1-aza depending on substitution).

Note on Regiochemistry: To strictly achieve the 1-azaspiro (where N is attached to the spiro center), one must use a homoallylic amine precursor (see Protocol B) or a specific nitrone cycloaddition. The Prato reaction typically yields the 2-azaspiro isomer or requires a methylene-thiopyran intermediate.

Correction for 1-Azaspiro Target: To specifically place the Nitrogen at the 1-position (attached to the spiro carbon), we must use Protocol B .

Protocol B: Iodine-Mediated Aminocyclization (Target Specific)

Objective: Synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane or the parent 1-azaspiro scaffold. This method guarantees the Nitrogen is attached to the spiro carbon. Reference Grounding: Based on methodologies described for spiro-pyrrolidines by Fang et al. and analogous spiro-cyclizations [1][2].

Workflow Diagram

ProtocolB Step1 Step 1: Imine Formation (Thiopyranone + Benzylamine) Step2 Step 2: Grignard Addition (Prenyl-MgBr) Step1->Step2 Step3 Step 3: I2-Cyclization (5-endo-trig) Step2->Step3 Step4 Step 4: De-iodination (Optional) Step3->Step4

Figure 2: The sequential workflow for the Iodine-mediated synthesis of the 1-azaspiro core.

Detailed Methodology
Step 1: Imine Formation
  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and 4-methoxybenzylamine (PMB-NH2, 1.05 eq) in dry CH2Cl2.

  • Add MgSO4 (anhydrous) to absorb water. Stir at RT for 12 h.

  • Filter and concentrate to yield the crude imine.

Step 2: Nucleophilic Addition (The "Prenyl" Attack)
  • Cool the crude imine in anhydrous THF to 0°C.

  • Add Prenylmagnesium bromide (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 4 h.

  • Quench: Sat. NH4Cl solution. Extract with EtOAc.

  • Result: This forms the homoallylic amine intermediate. The gem-dimethyl group from the prenyl chain will end up at the 2-position of the pyrrolidine ring.

Step 3: Iodine-Initiated Cyclization (The Key Step)

Mechanism: Iodine coordinates to the alkene, activating it for intramolecular nucleophilic attack by the amine (5-endo-trig).

  • Dissolution: Dissolve the homoallylic amine (1.0 eq) in dry CH2Cl2.

  • Base: Add NaHCO3 (3.0 eq) to neutralize HI formed.

  • Cyclization: Add Iodine (I2) (1.2 eq) at 0°C.

  • Stir in the dark at RT for 6–12 h.

  • Quench: Add sat. Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color change from violet to colorless).

  • Isolation: Extract with CH2Cl2, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography.

  • Product: 3-iodo-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane .

Step 4: Radical Dehalogenation (Optional)

To obtain the hydrogen-substituted pyrrolidine ring:

  • Treat the iodo-compound with AIBN (cat.) and Tributyltin hydride (Bu3SnH) in refluxing benzene/toluene.

  • Purify to obtain the final 2,2-dimethyl-8-thia-1-azaspiro[4.5]decane .

Analytical Characterization

Validating the structure requires confirming the spiro-junction and the integrity of the sulfur ring.

Table 1: Expected NMR Signatures (in CDCl3)

PositionAtomSignal TypeChemical Shift (

)
Diagnostic Feature
Spiro Center C-5

C
60–70 ppmQuaternary carbon; significantly downfield due to N attachment.
Thiopyran Ring H-7, H-9

H
2.6–2.9 ppmMultiplets; protons adjacent to Sulfur are deshielded.
Thiopyran Ring C-7, C-9

C
25–30 ppmTypical methylene adjacent to sulfide.
Pyrrolidine H-2

H
3.0–3.5 ppmAdjacent to Nitrogen (if unsubstituted).[2]
N-H N-1

H
1.5–2.5 ppmBroad singlet (exchangeable with D2O).

Safety & Handling Protocols

  • Thiopyran Derivatives: These compounds often possess a characteristic, penetrating sulfur odor ("stench").

    • Mitigation: All reactions involving the opening of the thiopyran ring or high heat must be performed in a well-ventilated fume hood . Treat glassware with bleach (NaOCl) before removal from the hood to oxidize residual sulfides.

  • Iodine: Corrosive and volatile. Weigh in a fume hood; avoid contact with metals.

  • Tributyltin Hydride: Highly toxic. Use alternative radical reducing agents (e.g., TTMSS - Tris(trimethylsilyl)silane) if possible for pharmaceutical applications.

References

  • Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ChemInform, 2005.

  • Recent synthetic strategies of spiro-pyrrolidine derivatives. RSC Advances, 2023.

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones. Molecules, 2023.[2]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC, 2025.

Sources

Application Note: Strategic N-Alkylation of 8-Thia-1-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The scaffold 8-Thia-1-azaspiro[4.5]decane represents a privileged structural motif in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands (e.g., neurokinin antagonists, sigma receptor ligands). It consists of a pyrrolidine ring spiro-fused to a thiopyran ring.

The Synthetic Challenge: Successful N-alkylation of this scaffold presents a distinct "Double-Bind" challenge:

  • Steric Hindrance: The secondary amine (N1) is directly adjacent to the quaternary spiro-carbon (C5). This neopentyl-like environment significantly retards nucleophilic attack, requiring higher energy conditions.

  • Chemoselectivity (S vs. N): The thiopyran sulfur (S8) is a potent "soft" nucleophile. Conditions aggressive enough to overcome the steric barrier at N1 often lead to competitive S-alkylation (sulfonium salt formation), particularly with soft electrophiles (e.g., alkyl iodides).

This guide details two optimized protocols designed to decouple these competing factors, ensuring high N-selectivity and yield.

Strategic Analysis: Pathway Selection

Before initiating synthesis, the electrophile type dictates the protocol. Use the following logic to select the optimal route.

DOT Diagram: Reaction Pathway Decision Tree

ReactionPathway Start Target: N-Alkyl-8-Thia-1-azaspiro[4.5]decane Electrophile Analyze Electrophile Availability Start->Electrophile Aldehyde Aldehyde / Ketone Available? Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide Required? Electrophile->Halide Halide Source RouteA ROUTE A: Reductive Amination (High Selectivity) Aldehyde->RouteA Preferred RouteB ROUTE B: Direct Alkylation (Steric/Electronic Control) Halide->RouteB If necessary MechanismA Mechanism: Iminium Ion Intermediate (S-atom is spectator) RouteA->MechanismA MechanismB Mechanism: SN2 Substitution (Risk: S-alkylation) RouteB->MechanismB

Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile availability and chemoselectivity risks.

Protocol A: Reductive Amination (The "Gold Standard")

Rationale: This is the preferred method. The formation of the iminium ion is specific to the nitrogen atom. The subsequent reduction is rapid, leaving the sulfur atom untouched. This bypasses the S-alkylation risk entirely.

Materials
  • Substrate: 8-Thia-1-azaspiro[4.5]decane (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the spiro-amine in anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone.

    • Add Acetic Acid. Note: Acid catalysis is crucial here to protonate the carbonyl and overcome the steric bulk of the spiro center during iminium formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add

      
       portion-wise over 10 minutes.
      
    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Crucial Check: If the sulfur oxidized to sulfoxide (unlikely with STAB but possible if old reagents are used), it will appear as a polar spot on TLC.

Protocol B: Direct Alkylation (The "Hard/Soft" Optimization)

Rationale: When alkyl halides must be used, we must exploit the Hard-Soft Acid-Base (HSAB) principle.

  • Nitrogen (Harder Nucleophile): Favors harder electrophiles (Alkyl Chlorides/Bromides) and polar aprotic solvents that solvate cations well.

  • Sulfur (Softer Nucleophile): Reacts rapidly with soft electrophiles (Alkyl Iodides). Avoid Iodides.

Materials
  • Substrate: 8-Thia-1-azaspiro[4.5]decane (1.0 equiv)

  • Electrophile: Alkyl Bromide or Alkyl Chloride (1.1 equiv). Avoid Alkyl Iodides.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) - Use with extreme caution; only catalytic amounts (0.1 equiv) to activate chlorides, as excess I- promotes S-alkylation.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the spiro-amine in anhydrous MeCN (0.1 M).

    • Add

      
      . The "Cesium Effect" aids in the solubility of the base and forms a looser ion pair with the amine anion, enhancing N-nucleophilicity despite the steric bulk.
      
  • Addition:

    • Add the Alkyl Bromide dropwise at RT.

  • Thermal Control (The Critical Variable):

    • Initial Phase: Stir at RT for 2 hours. Monitor by LCMS.

    • Optimization: If conversion is <10% due to sterics, heat to 50°C.

    • Warning:Do not exceed 70°C. High heat promotes S-alkylation and potential elimination of the alkyl halide.

  • Workup:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water.

Experimental Comparison Table
VariableProtocol A (Reductive)Protocol B (Direct Alkylation)
Primary Risk Over-reduction (rare)S-Alkylation (Sulfonium salts)
Steric Sensitivity Low (Acid catalyzed)High (Requires heat/base)
Yield (Typical) 85 - 95%50 - 75%
Selectivity (N:S) > 99:1~ 85:15 (highly dependent on X)
Preferred Electrophile Benzaldehyde, CyclohexanoneBenzyl bromide, Alkyl chloride

Troubleshooting & Self-Validating Systems

Self-Validation: How to confirm Chemoselectivity?

Do not rely solely on LCMS, as N-alkyl and S-alkyl regioisomers often have identical masses.

  • NMR Diagnostic:

    • N-Alkylation: The

      
      -protons of the pyrrolidine ring (adjacent to N) will shift, but the thiopyran ring protons (adjacent to S) will remain relatively stable.
      
    • S-Alkylation: A dramatic downfield shift (~0.5 - 1.0 ppm) of the protons adjacent to the sulfur (positions 7 and 9) indicates sulfonium salt formation.

  • Solubility Test:

    • Sulfonium salts (S-alkylated byproducts) are ionic. They will precipitate in non-polar ethers (Diethyl Ether/MTBE). If your product crashes out as a salt immediately, you likely alkylated the sulfur.

Recovery of S-Alkylated Byproducts

If S-alkylation occurs (forming a sulfonium salt), it is sometimes reversible via S-dealkylation using a nucleophilic scavenger:

  • Dissolve the crude mixture in DMF.

  • Add excess nucleophile (e.g., thiophenol or mercaptoethanol) and heat to 80°C. The scavenger attacks the alkyl group on the sulfonium, restoring the neutral thioether.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways and the "Cesium Effect" utilized in Protocol B.

MechanismFlow Amine 8-Thia-1-azaspiro[4.5]decane Complex Cesium-Amine Complex (Enhanced Nucleophilicity) Amine->Complex + Base TS_S TS: S-Attack (Kinetic trap for Soft Electrophiles) Amine->TS_S + R-I (Avoid!) Base Cs2CO3 (Base) TS_N TS: N-Attack (Sterically Hindered but favored by Cs+) Complex->TS_N + R-Br Electrophile R-Br (Hard/Borderline) Product N-Alkyl Product (Desired) TS_N->Product Byproduct S-Alkyl Sulfonium (Undesired) TS_S->Byproduct

Figure 2: Mechanistic divergence. The use of Cesium Carbonate and Alkyl Bromides steers the reaction toward the N-attack transition state (TS_N).

References

  • Abdel-Rahman, A. A.-H., et al. (2017). "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane...". Molecules.

  • Salvatore, R. N., et al. (2001). "Cesium hydroxide promotes selective N-monoalkylation".[1] Tetrahedron Letters. (Fundamental basis for Cesium effect in amine alkylation).

  • Huang, X., et al. (2020). "Design, synthesis, and evaluation of... 1-oxa-8-azaspiro[4.5]decane derivatives". Bioorganic & Medicinal Chemistry. (Analogous spiro-amine protocols).

  • Dunn, A. D., et al. (1989). "The chemistry of 8-thia-1-azaspiro[4.5]decane". Journal of Heterocyclic Chemistry. (Foundational synthesis of the scaffold).

Sources

Application Note: 8-Thia-1-azaspiro[4.5]decane in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic implementation of 8-Thia-1-azaspiro[4.5]decane in peptidomimetic drug design. This scaffold represents a "privileged structure"—a conformationally restricted proline surrogate with a unique sulfur handle for electronic tuning.

Executive Summary & Strategic Rationale

The 8-Thia-1-azaspiro[4.5]decane scaffold is a bicyclic system comprising a pyrrolidine ring spiro-fused to a thiopyran ring. In peptidomimetic chemistry, it functions as a constrained Proline-Methionine chimera .

Why use this scaffold?
  • Conformational Locking (The Thorpe-Ingold Effect): The

    
     spiro-carbon at position 5 rigidly defines the 
    
    
    
    and
    
    
    torsion angles. Unlike flexible linear peptides, this scaffold pre-organizes the backbone into Type II
    
    
    -turns or
    
    
    -turns, significantly reducing the entropic penalty of receptor binding.
  • Electronic Tuning (The "Redox Switch"): The sulfur atom at position 8 is orthogonal to the peptide backbone. It can be selectively oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) post-synthesis. This allows researchers to modulate the logP (lipophilicity) and hydrogen-bond accepting capacity of the drug candidate without altering the carbon skeleton.
  • Metabolic Stability: The steric bulk of the spiro-junction shields the adjacent peptide bond from proteolytic cleavage by serum proteases.

Synthesis Protocol: The "Iodocyclization" Route

While various routes exist, the Iodine-Mediated Aminocyclization is the most robust for generating the 1-azaspiro[4.5] core with high diastereoselectivity. This protocol avoids heavy metal catalysts (like Ru in RCM) that can be poisoned by the sulfur atom.

Phase 1: Precursor Assembly

Reaction: Condensation of 4-methylene-tetrahydrothiopyran with a glycine equivalent. Target: N-protected homoallylic amine derivative.

  • Starting Material: 4-Methylene-tetrahydrothiopyran (commercially available or synthesized via Wittig reaction of tetrahydrothiopyran-4-one).

  • Reagent: tert-Butyl hypochlorite (freshly prepared) or N-Chlorosuccinimide (NCS).

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Phase 2: The Iodocyclization (Key Step)

This step forms the pyrrolidine ring (Ring A) onto the thiopyran ring (Ring B).

Protocol:

  • Dissolution: Dissolve the unsaturated amine precursor (1.0 equiv) in dry Acetonitrile (

    
    ).
    
  • Base Addition: Add

    
     (3.0 equiv) to buffer the generated acid.
    
  • Cyclization Trigger: Cool to 0°C. Add Iodine (

    
    , 2.5 equiv) portion-wise over 30 minutes.
    
    • Mechanistic Insight: The iodine activates the alkene (at the spiro junction position). The internal nitrogen acts as the nucleophile, closing the 5-membered ring in a 5-exo-trig fashion.

  • Quenching: Once TLC indicates consumption of starting material (~2-4 hours), quench with saturated aqueous

    
     (Sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with EtOAc. The product is an iodomethyl-substituted spiro-scaffold.

  • Functionalization: The iodomethyl group can be converted to the carboxylic acid (needed for SPPS) via cyanide displacement followed by hydrolysis, or via radical carbonylation.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating 8-Thia-1-azaspiro[4.5]decane (henceforth "Spiro-AA") into a peptide chain is non-trivial due to the steric hindrance of the secondary amine (N1).

Critical Control Point: Fmoc Protection

Standard Fmoc-OSu protocols often fail due to the nucleophilic sluggishness of the spiro-amine.

  • Recommended Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) or Collidine.

  • Protocol: Reflux in DCM/TMS-Cl allows for transient protection, facilitating the attack on Fmoc-Cl.

Critical Control Point: Coupling to the Resin

The steric bulk of the spiro system makes it a difficult acceptor.

Coupling Cocktail (The "Power" Mix):

Component Equivalents Role
Fmoc-Spiro-AA-OH 2.5 eq Building Block
HATU 2.4 eq High-power coupling agent (Aza-benzotriazole)
HOAt 2.4 eq Additive to reduce racemization & boost rate
TMP (2,4,6-Trimethylpyridine) 5.0 eq Non-nucleophilic base (Collidine)

| DMF | - | Solvent (Concentration > 0.3 M recommended) |

Step-by-Step Coupling Protocol:

  • Activation: Dissolve Amino Acid, HATU, and HOAt in DMF. Add Collidine.[2] Let activate for 2 minutes (do not exceed 5 mins to avoid racemization).

  • Addition: Add activated solution to the resin-bound peptide.[2]

  • Reaction Time: Double coupling is mandatory .

    • Coupling 1: 2 hours at Room Temp.

    • Coupling 2: 4 hours at 40°C (Microwave assisted is preferred: 75°C for 5 mins).

  • Monitoring: Standard Kaiser test (Ninhydrin) will be negative for the spiro-amine (it is secondary). Use the Chloranil Test or p-Nitrophenol ester test to verify coupling completion.

Visualization: SPPS Workflow

The following diagram illustrates the specific workflow for handling this hindered scaffold.

SPPS_Workflow Figure 1: SPPS Decision Tree for Hindered Spiro-Amino Acids Start Resin-Peptide-NH2 Activation Activate Fmoc-Spiro-AA (HATU/HOAt/Collidine) Start->Activation Coupling1 Coupling Cycle 1 (2h @ RT) Activation->Coupling1 Check Chloranil Test (Secondary Amine Check) Coupling1->Check Coupling2 Coupling Cycle 2 (Microwave 75°C or 4h @ 40°C) Check->Coupling2 Positive (Blue) Deprotection Fmoc Removal (20% Piperidine + 0.1M HOBt) Check->Deprotection Negative (Colorless) Coupling2->Deprotection NextAA Next AA Coupling (Note: Hindered Nucleophile!) Deprotection->NextAA Use PyAOP for next step

Post-Synthetic Modification: The "Redox Switch"

A unique advantage of the 8-Thia scaffold is the ability to tune polarity after peptide assembly.

Protocol: Selective Oxidation

This can be performed on-resin (before cleavage) or in solution.

Target StateReagentConditionsLogP Effect
Sulfide (Native) None-Hydrophobic
Sulfoxide (S=O) HFIP /

10% HFIP in DCM, 10 eq

, 1h
Moderate Polarity (Chiral S center)
Sulfone (O=S=O) mCPBA3 eq mCPBA, DCM, 0°C to RT, 4hHigh Polarity (H-bond acceptor)

Note on Sulfoxide Chirality: Oxidation to the sulfoxide creates a new chiral center at the Sulfur. This usually yields a diastereomeric mixture. For drug development, the Sulfone is preferred as it is achiral and metabolically stable.

Visualization: Conformational & Electronic Logic

Redox_Logic Figure 2: Tuning Physicochemical Properties via Sulfur Oxidation Scaffold 8-Thia-Spiro Core (Hydrophobic) Oxidation Oxidation (mCPBA) Scaffold->Oxidation Binding Receptor Binding (Altered Selectivity) Scaffold->Binding Lipophilic Pocket Sulfone Sulfone Analog (Polar/H-Bond Acceptor) Oxidation->Sulfone Add Oxygen Sulfone->Binding Hydrophilic Pocket

References

  • Müller-Uri, F., et al. (1995). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ChemInform.

  • Schafmeister, C. E., et al. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. (Foundational text on hydrocarbon stapling/spiro constraints).
  • University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. (Protocol source for HATU/HOAt coupling of hindered amines).

  • Grygorenko, O. O., et al. (2021).[3] Spirocyclic Amino Acids: Synthesis and Applications. European Journal of Organic Chemistry. (Review of spiro-scaffolds in drug design).

Sources

Procedures for converting 8-Thia-1-azaspiro[4.5]decane free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 8-Thia-1-azaspiro[4.5]decane Hydrochloride

Abstract

This application note details the optimized protocol for the conversion of 8-Thia-1-azaspiro[4.5]decane (free base) to its hydrochloride salt. As a spirocyclic secondary amine incorporating both a pyrrolidine and a tetrahydrothiopyran moiety, this scaffold represents a critical intermediate in the synthesis of analgesic and antipsychotic candidates.[1] This guide addresses the specific challenges of handling sulfur-containing heterocycles during acidification, emphasizing the prevention of S-oxidation and the maximization of salt crystallinity.

Introduction & Chemical Context

The conversion of spirocyclic amines to their hydrochloride salts is a fundamental step in drug development to enhance aqueous solubility, stability, and bioavailability. 8-Thia-1-azaspiro[4.5]decane presents a unique chemical profile:

  • Basic Center: The secondary amine (pyrrolidine ring) is the site of protonation (

    
    ).[1][2]
    
  • Redox Sensitivity: The thioether (sulfide) linkage in the 6-membered ring is susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidizing acids or radical initiators.[1][2]

  • Structural Rigidity: The spiro-fusion creates a sterically constrained environment, often leading to high lattice energy in the crystal salt, which aids in purification but requires precise solvent selection.[1]

Reaction Scheme:



Pre-Experimental Validation

Before initiating the protocol, ensure the following parameters are met to guarantee "Trustworthiness" and safety.

ParameterSpecificationRationale
Purity of Free Base

(GC/LC-MS)
Impurities (esp. isomeric) can occlude in the salt lattice, preventing crystallization.[1]
Water Content

Excess water leads to "oiling out" rather than precipitation.[1][2]
Inert Atmosphere

or

Prevents oxidative degradation of the sulfur moiety.[1][2]
Stoichiometry 1.05 - 1.10 eq. HClSlight excess ensures complete protonation; large excess can induce hygroscopicity.[1][2]

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for high-purity isolation (e.g., for analytical standards or crystallography).[1] Method B is a robust "Process Method" for scale-up.[1][2]

Method A: Anhydrous Precipitation (The "Clean" Method)

Best for: <1g scale, high purity requirements.[1][2]

Materials:

  • Substrate: 8-Thia-1-azaspiro[4.5]decane (Free Base)[1][2]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1][2]
    
  • Reagent: 2.0 M or 4.0 M HCl in 1,4-Dioxane (Commercial solution recommended)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base (1.0 eq) in anhydrous

    
     (10-20 volumes). Ensure complete dissolution; filter if turbid to remove inorganic salts.[1][2]
    
  • Cooling: Chill the solution to

    
     in an ice bath under nitrogen.
    
  • Acidification: Dropwise add HCl in Dioxane (1.05 eq) over 10 minutes.

    • Observation: A white precipitate should form immediately.[1][2]

    • Why Dioxane? It moderates the acidity and is miscible with ether, preventing local high concentrations that could degrade the sulfur ring.[1]

  • Aging: Stir the suspension at

    
     for 30 minutes, then warm to room temperature (RT) for 1 hour. This "aging" allows the crystal lattice to organize, trapping fewer impurities.[1]
    
  • Isolation: Filter the solid using a sintered glass funnel (Porosity 3 or 4).

  • Washing: Wash the cake

    
     with cold anhydrous 
    
    
    
    to remove excess acid and non-polar impurities.
  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 6 hours. Avoid temperatures
    
    
    initially to prevent discoloration.
Method B: In-Situ Generation (The "Scale-Up" Method)

Best for: >5g scale, or when anhydrous HCl gas/solutions are unavailable.[1][2]

Materials:

  • Substrate: 8-Thia-1-azaspiro[4.5]decane[1][2][3]

  • Solvent: Methanol (MeOH) and Isopropyl Acetate (IPAc)[1][2]

  • Reagent: Acetyl Chloride (

    
    )[1][2]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the free base in IPAc (10 volumes). Cool to

    
    .
    
  • Reagent Generation: In a separate vessel, carefully add Acetyl Chloride (1.1 eq) to cold Methanol (2 volumes).

    • Mechanism:[2][3][4][5]

      
      .[1][2] This generates anhydrous HCl in situ.[1][2]
      
  • Addition: Slowly add the HCl/MeOH solution to the amine/IPAc solution.

  • Crystallization: The salt may remain soluble initially.[1][2] Concentrate the solution via rotary evaporation to remove most MeOH, then back-add IPAc.

  • Seeding: If oiling occurs, scratch the flask wall or add a seed crystal.[1][2] Stir vigorously.

  • Filtration & Drying: Filter the resulting solid and dry as in Method A.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for the salt formation, ensuring the user selects the correct path based on their scale and available reagents.

SaltFormation Start Start: 8-Thia-1-azaspiro[4.5]decane (Free Base) CheckScale Check Scale & Purity Needs Start->CheckScale MethodA Method A: Anhydrous Precipitation (High Purity / <1g) CheckScale->MethodA Analytical/Small Scale MethodB Method B: In-Situ Generation (Scale-Up / >5g) CheckScale->MethodB Process/Large Scale DissolveA Dissolve in Et2O / MTBE (Anhydrous) MethodA->DissolveA DissolveB Dissolve in Isopropyl Acetate MethodB->DissolveB AddAcidA Add HCl in Dioxane (Dropwise, 0°C) DissolveA->AddAcidA GenAcidB Add AcCl in MeOH (Generates HCl in situ) DissolveB->GenAcidB Precipitation Precipitation / Crystallization AddAcidA->Precipitation GenAcidB->Precipitation FilterDry Filtration & Vacuum Drying (40°C, <5 mbar) Precipitation->FilterDry QC Quality Control: NMR, mp, AgNO3 Titration FilterDry->QC

Figure 1: Decision matrix and workflow for the conversion of 8-Thia-1-azaspiro[4.5]decane to its HCl salt.

Quality Control & Characterization

To validate the success of the protocol, the following analytical benchmarks must be met.

A. Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic:

    • 
      -Protons (Pyrrolidine):  Look for a downfield shift (
      
      
      
      ) of the protons adjacent to the nitrogen compared to the free base.[1][2]
    • Ammonium Proton: In

      
      , a broad singlet at 
      
      
      
      (
      
      
      ) confirms salt formation.[1][2]
    • Sulfur Integrity: Ensure the protons adjacent to sulfur (in the 6-membered ring) have not shifted significantly or split, which would indicate oxidation to sulfoxide.[1]

B. Chloride Content (Titration)
  • Method: Argentometric titration with

    
     using fluorescein or potentiometric detection.[1][2]
    
  • Target: Theoretical Cl% for

    
     (
    
    
    
    ).
    • 
      [1][2]
      
    • Acceptance Criteria:

      
       (Indicates mono-HCl salt).[1][2]
      
C. Melting Point
  • Expectation: Sharp melting point with decomposition (charring) is typical for amine hydrochlorides.[1][2]

  • Note: If the range is broad (

    
    ), recrystallize from Ethanol/EtOAc.[1]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Solvent too polar or water present.[1][2]Decant supernatant, triturate oil with anhydrous

or Hexane.[1] Sonicate to induce nucleation.[1][2]
Yellow/Brown Color Oxidation of Sulfur.[1][2]Recrystallize using degassed solvents containing traces of antioxidant (e.g., BHT) if permissible, or simply wash with cold ether.[1]
Hygroscopicity Excess HCl trapped in lattice.[1][2]Dry at higher temp (

) under high vacuum for 24h. Grind solid before drying.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection and general procedures). Link[1][2]

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1] (Protocol optimization strategies). Link[1][2]

  • PubChem Compound Summary. (2024). 8-Azaspiro[4.5]decane (Analogous structure data for solubility estimation). National Center for Biotechnology Information.[1][2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for amine protonation and sulfur oxidation). Link

Sources

Application Note: Scalable Manufacturing of Spiro-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Process Intensification, Safety Protocols, and Impurity Control

Executive Summary

Spiro-piperidine intermediates have transcended their status as "exotic" scaffolds to become privileged structures in modern drug discovery (e.g., CGRP antagonists, chemokine receptor modulators). Their inherent three-dimensionality (


 character) offers superior physicochemical properties compared to flat aromatic systems.[1] However, the transition from medicinal chemistry (mg-scale) to manufacturing (kg-scale) is frequently bottlenecked by the formation of the quaternary carbon center.

This Application Note details robust, scalable protocols for synthesizing spiro-piperidine cores.[2][3] We focus on two primary methodologies: Thermodynamically Controlled Bis-Alkylation and Anionic Assembly via Grignard Reagents , with a critical emphasis on process safety (specifically the hazards of NaH/polar aprotic solvents) and impurity rejection strategies.

Strategic Route Selection

Selecting the correct manufacturing route depends heavily on the size of the spiro-ring and the presence of heteroatoms. The following decision matrix guides the process chemist toward the most scalable methodology.

RouteSelection cluster_safety Safety Critical Check Start Target: Spiro-Piperidine Scaffold RingType Analyze Spiro-Ring Composition Start->RingType Carbocycle Carbocycle (e.g., Spiro[3.5]nonane) RingType->Carbocycle All Carbon Spiro Ring Heterocycle Heterocycle (e.g., Oxazinone, Indoline) RingType->Heterocycle Contains N, O, S BisAlk Method A: Bis-Alkylation (Thermodynamic Control) Carbocycle->BisAlk Standard Route Anionic Method B: Anionic Assembly (Grignard/Lithiation) Heterocycle->Anionic Nucleophilic Attack on Piperidone Flow Method C: Flow Chemistry (High Energy Reagents) Heterocycle->Flow If requiring Diazo/Azide steps SafetyWarn AVOID NaH/DMF Use PTC or THF/Heptane BisAlk->SafetyWarn

Figure 1: Strategic decision tree for selecting the manufacturing route based on structural constraints.

Core Protocol A: Bis-Alkylation (The "Workhorse" Method)

Target: Spiro-carbocycles (e.g., Spiro[3.5]nonane, Spiro[4.5]decane). Challenge: The formation of the quaternary center is sterically demanding. Standard medicinal chemistry routes often use Sodium Hydride (NaH) in DMF, which is unsafe at scale due to the potential for runaway thermal decomposition.

3.1 Safety Advisory: The NaH/DMF Hazard

STOP: Do not scale up NaH in DMF, DMSO, or DMAc. Mechanism: At temperatures as low as 40°C, NaH can catalyze the decomposition of DMF, leading to a violent runaway reaction and explosion [1, 2]. Scalable Alternative: Use Sodium tert-butoxide (NaOtBu) in THF or Phase Transfer Catalysis (PTC) with NaOH/Toluene.

3.2 Scalable Protocol: Phase Transfer Catalyzed Cyclization

This protocol utilizes solid-liquid PTC to effect double alkylation, avoiding cryogenic conditions and pyrophoric hydrides.

Reagents:

  • Substrate: N-Boc-ethyl isonipecotate (1.0 equiv)

  • Alkyle: 1,4-Dibromobutane (1.1 equiv)

  • Base: Potassium Hydroxide (KOH), flake, industrial grade (4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (10 vol)

Step-by-Step Methodology:

  • Charging: To a jacketed reactor (inerted with

    
    ), charge Toluene, N-Boc-ethyl isonipecotate, and 1,4-Dibromobutane.
    
  • Catalyst Addition: Add TBAB. Agitate at 250 RPM.

  • Base Addition (Exotherm Control): Add KOH flakes in 4 equal portions over 2 hours. Maintain internal temperature

    
     via jacket cooling. Note: The reaction is heterogeneous; efficient stirring is critical.
    
  • Reaction: Heat to 50°C and hold for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: >98% conversion of starting material.

    • Critical Impurity: Mono-alkylated intermediate (must be < 1%).

  • Quench: Cool to 20°C. Add water (5 vol) slowly.

  • Phase Separation: Separate organic layer. Wash aqueous layer with Toluene (2 vol). Combine organics.

  • Workup: Wash combined organics with 1M HCl (to remove amine impurities) and Brine.

  • Isolation: Solvent swap to Heptane to induce crystallization of the spiro-ester.

Core Protocol B: Anionic Assembly (The Vertex Approach)

Target: Spiro-heterocycles (e.g., Spiro-oxazinones, Spiro-hydantoins). Context: When bis-alkylation is impossible due to heteroatom requirements, the most robust scalable route involves generating a nucleophilic anion on the heterocycle and attacking a piperidone ketone. This method was validated by Vertex Pharmaceuticals on a multi-kilogram scale [3].

4.1 Reaction Scheme Logic

Instead of building the ring linearly, we couple two pre-formed rings:

  • Nucleophile: 2-Amino-pyridine derivative (activated).

  • Electrophile: N-Boc-4-piperidone.

4.2 Detailed Protocol: Magnesium-Mediated Coupling

Reagents:

  • Substrate A: 2-Amino-6-chloropyridine (1.0 equiv)

  • Substrate B: N-Boc-4-piperidone (1.2 equiv)

  • Reagent:

    
     (2.0 M in THF) (2.5 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Green solvent replacement for DCM/THF).

Workflow Visualization:

VertexProcess Reactant Substrate A (2-MeTHF) Magnesiation Magnesiation (Add iPrMgCl, <15°C) Reactant->Magnesiation Activation Addition Ketone Addition (Add Piperidone) Magnesiation->Addition C-C Bond Formation Quench Quench (Aq. Citric Acid) Addition->Quench Intermediate Isolation Cyclization Cyclization (Acid/Heat) Quench->Cyclization Ring Closure Product Spiro-HCl Salt (>99% Purity) Cyclization->Product Crystallization

Figure 2: Process flow for the magnesium-mediated synthesis of spiro-oxazinones [3].

Step-by-Step Methodology:

  • Anion Formation: Charge Substrate A and 2-MeTHF to the reactor. Cool to 0°C.

  • Dosing: Dose

    
     slowly, maintaining internal temperature 
    
    
    
    . Critical: This generates the magnesiated intermediate. Agitate for 30 mins.
  • Coupling: Prepare a solution of N-Boc-4-piperidone in 2-MeTHF. Dose this into the reactor, maintaining

    
    . The reaction is instantaneous.
    
  • Quench: Transfer the reaction mixture into a pre-cooled solution of aqueous Citric Acid (20% w/w). Why Citric? It prevents the formation of sticky magnesium emulsions common with mineral acids.

  • Telescoped Cyclization: The intermediate alcohol is often not isolated. The organic phase is treated with strong acid (e.g., HCl or MSA) and heated to effect cyclization (formation of the oxazinone ring) and simultaneous Boc-deprotection if desired.

  • Purification: The final product is isolated as a Bis-HCl salt directly from the reaction matrix by adding Isopropyl Alcohol (IPA) as an antisolvent.

Analytical Controls & Specifications

To ensure "Trustworthiness" and batch-to-batch consistency, the following attributes must be monitored.

AttributeSpecificationMethodRationale
Purity > 98.5% AreaHPLC (C18, Gradient)Standard API requirement.
Mono-Alkylated Impurity < 0.15%HPLCCommon byproduct in Method A; difficult to purge downstream.
Residual Solvents < ICH LimitsGC-HeadspaceToluene/THF entrapment is common in spiro-lattices.
Water Content < 1.0% w/wKarl FischerCritical if the next step involves moisture-sensitive reagents.
ROI (Residue on Ignition) < 0.5%GravimetricEnsures removal of Magnesium/Potassium salts.
References
  • Yang, Q. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019, 23(10), 2210–2217.[4] Link[4]

  • Halpern, M. "NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous." PTC Organics Safety Alert, 2019. Link

  • Beutner, G. L. et al. "Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one." Organic Process Research & Development, 2018, 22(3), 377–383. Link

  • Griggs, S. D. et al. "Strategies for the synthesis of spiropiperidines – a review of the last 10 years." Organic & Biomolecular Chemistry, 2018, 16, 4190-4217. Link

Sources

Application Notes & Protocols: Reductive Amination Techniques Utilizing 8-Thia-1-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-Thia-1-azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 8-Thia-1-azaspiro[4.5]decane moiety represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic structure offers a unique conformational landscape that can be exploited for precise ligand-receptor interactions. This structural motif is increasingly incorporated into novel therapeutic agents due to its favorable physicochemical properties, including improved metabolic stability and oral bioavailability. Derivatives of 8-Thia-1-azaspiro[4.5]decane have demonstrated significant potential in various therapeutic areas, including oncology and neuropharmacology.[1][2]

Reductive amination stands as a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, prized for its efficiency and broad applicability.[3][4] This powerful reaction allows for the coupling of aldehydes or ketones with a primary or secondary amine, followed by in-situ reduction of the resulting iminium ion intermediate to yield a more complex amine. This application note provides a detailed protocol for the utilization of 8-Thia-1-azaspiro[4.5]decane as the secondary amine component in a reductive amination reaction, a key step in the synthesis of novel, biologically active molecules.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination of a carbonyl compound with a secondary amine, such as 8-Thia-1-azaspiro[4.5]decane, proceeds through a well-established two-step mechanism.[5][6] The initial step involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a transient, yet highly reactive, iminium ion.

The second stage of the reaction is the reduction of this iminium ion. This is typically achieved through the use of a mild hydride reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7][8] Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][8] The overall transformation results in the formation of a new tertiary amine, incorporating the spirocyclic scaffold.

Reductive_Amination_Mechanism Start Carbonyl Compound (Aldehyde or Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine 8-Thia-1-azaspiro[4.5]decane (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid-catalyzed) Product Tertiary Amine Product Iminium->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Generalized workflow of reductive amination with a secondary amine.

Experimental Protocol: A Generalized Approach

Disclaimer: The following protocol is a generalized procedure based on established methods for the reductive amination of secondary amines.[9][10] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.

Materials:

  • 8-Thia-1-azaspiro[4.5]decane

  • Aldehyde or Ketone (e.g., Benzaldehyde as a model substrate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 8-Thia-1-azaspiro[4.5]decane (1.0 eq). Dissolve the amine in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution of the amine.

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired tertiary amine.

Experimental_Workflow A 1. Dissolve 8-Thia-1-azaspiro[4.5]decane in anhydrous DCM B 2. Add Aldehyde/Ketone and Acetic Acid A->B C 3. Stir for 30 min at RT B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir at RT (2-24h) Monitor by TLC/LC-MS D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Extraction with DCM F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure Tertiary Amine Product I->J

Caption: Step-by-step experimental workflow for reductive amination.

Data Presentation: Typical Reaction Parameters

The choice of reagents and conditions can significantly impact the outcome of a reductive amination. The following table summarizes common parameters for this transformation.

ParameterRecommended ConditionsRationale & Considerations
Amine 8-Thia-1-azaspiro[4.5]decane (1.0 eq)The limiting reagent in this protocol.
Carbonyl Aldehyde or Ketone (1.0 - 1.2 eq)A slight excess can drive the reaction to completion.
Reducing Agent NaBH(OAc)₃ (1.2 - 1.5 eq)Mild and selective for iminium ions over carbonyls. Less toxic than NaBH₃CN.[6][8]
Solvent Anhydrous DCM or DCEAprotic solvents that are compatible with the reducing agent and dissolve the reactants well.[8]
Catalyst Glacial Acetic Acid (0.1 - 0.2 eq)Facilitates the dehydration of the hemiaminal to the iminium ion.[6]
Temperature Room Temperature (20-25 °C)Generally sufficient for most substrates.
Reaction Time 2 - 24 hoursHighly substrate-dependent; should be monitored.
Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the well-documented reliability of reductive amination as a synthetic tool.[3][11] To validate the outcome of the reaction, the following analytical techniques are recommended:

  • LC-MS: To confirm the formation of the product with the expected molecular weight and to assess the purity of the crude reaction mixture.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the purified product by identifying characteristic proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized tertiary amine derivatives of 8-Thia-1-azaspiro[4.5]decane.

References

  • Val C. S., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(21), 12089-12154. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Toukhrim, L., et al. (2021). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 52(44). [Link]

  • Shaikh, A. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1269. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 16(4). [Link]

  • Fathy, N. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

Sources

Handling and storage protocols for hygroscopic hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrochloride (HCl) salts constitute approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, the chloride counterion frequently imparts significant hygroscopicity, lowering the Critical Relative Humidity (CRH) of the Active Pharmaceutical Ingredient (API). This application note details the physicochemical mechanisms of moisture uptake in HCl salts and provides a rigorous, self-validating protocol for their handling, characterization, and storage to prevent deliquescence, hydrolysis, and dosing errors.

The Physicochemical Basis of Hygroscopicity

The Chloride Counterion Effect

While salt formation improves solubility, it often compromises physical stability regarding moisture. The chloride ion (


) is a strong hydrogen bond acceptor. In the solid state, if the lattice energy of the crystal is lower than the hydration energy of the ions, the surface will readily adsorb water molecules from the atmosphere.
Critical Relative Humidity (CRH)

The defining parameter for any hygroscopic salt is its CRH.

  • Definition: The relative humidity (RH) at which the water vapor pressure of the saturated solution of the substance equals the water vapor pressure of the atmosphere.

  • The Deliquescence Point: When Ambient RH > CRH, the solid spontaneously dissolves in the adsorbed water layer, transitioning from a solid powder to a solution (deliquescence).

  • HCl Specifics: HCl salts typically exhibit a lower CRH than their corresponding free bases or other salt forms (e.g., fumarates), often dropping below 40% RH.

Figure 1: Mechanism of Moisture-Induced Instability

MoistureMechanism DryCrystal Crystalline HCl Salt (Lattice Intact) Adsorption Surface Adsorption (Monolayer Formation) DryCrystal->Adsorption RH < CRH Surface Energy Capillary Capillary Condensation (Liquid Bridges) Adsorption->Capillary RH approaches CRH Capillary->DryCrystal Caking upon Drying Deliquescence Deliquescence (Solution Phase) Capillary->Deliquescence RH > CRH Auto-catalytic Degradation Chemical Instability (Hydrolysis/Disproportionation) Deliquescence->Degradation High Molecular Mobility

Caption: Progression from surface adsorption to deliquescence. Note that "Caking" occurs if the material is exposed to humidity and then dried, forming solid bridges.

Analytical Characterization Strategy

Before handling a new HCl salt, its hygroscopic profile must be mapped. Relying on visual inspection is insufficient as significant water uptake occurs before visible changes.

Table 1: Recommended Characterization Techniques

TechniquePrimary FunctionCritical Insight for HCl Salts
Dynamic Vapor Sorption (DVS) Isotherm generation (Sorption/Desorption)Determines the CRH and hysteresis. Distinguishes between surface adsorption (reversible) and hydrate formation (step-change).
TGA (Thermogravimetric Analysis) Mass loss vs. TemperatureDifferentiates bound water (hydrates) from surface moisture. Note: HCl gas may evolve before water in weak salts; couple with Mass Spec if unsure.
XRPD (X-Ray Powder Diffraction) Crystal structure analysisDetects phase changes (e.g., Anhydrate

Hydrate conversion) triggered by humidity.[1]

Protocol: Handling and Weighing

Objective: To dispense hygroscopic HCl salts without compromising the bulk material or the accuracy of the weighed mass.

Prerequisites:

  • Environment: Relative Humidity must be controlled.[2] Target

    
     RH.
    
  • PPE: Standard lab PPE + Anti-static wrist strap (dry environments promote static).

  • Equipment: Analytical balance with draft shield, Ionizing bar/gun (Staticmaster), Desiccator.

Workflow 1: The "Safe-Weigh" Protocol
  • Environmental Equilibration (CRITICAL):

    • Bring the sealed container from cold storage (2-8°C) to the weighing room temperature (20-25°C).

    • Wait time: Minimum 2 hours.[3]

    • Reason: Opening a cold bottle in a warm room causes immediate condensation on the salt, triggering deliquescence.

  • Static Neutralization:

    • Dry environments (

      
       RH) generate high static electricity, causing powder to "jump" or cling to spatulas.
      
    • Action: Pass the spatula and the weighing boat through an ionizing stream (e.g., Polonium-210 source or electronic ionizer) for 5 seconds before touching the powder.

  • The "Aliquot" Method (Minimizing Headspace Exposure):

    • Do not keep the stock bottle open while taring the balance.

    • Step A: Open bottle, withdraw estimated amount into a secondary transfer vessel (weighing boat), close bottle immediately.

    • Step B: Perform precise weighing from the transfer vessel to the final destination.

    • Step C: Discard excess from transfer vessel. NEVER return powder to the stock bottle.

  • Gravimetric Verification:

    • For ultra-hygroscopic salts (e.g., Isoproterenol HCl), the mass will increase during weighing due to water uptake.

    • Technique: Extrapolate to

      
      . Record weight at 15s, 30s, 45s. Plot and intercept the y-axis to find the true dry weight.
      

Figure 2: Decision Tree for Handling Hygroscopic Salts

HandlingProtocol Start Start: Weighing Request CheckDVS Check DVS Data: What is the CRH? Start->CheckDVS HighRisk CRH < 40% CheckDVS->HighRisk MedRisk CRH 40-60% CheckDVS->MedRisk LowRisk CRH > 60% CheckDVS->LowRisk GloveBox REQUIRED: Glove Box / Bag (N2 Purge, RH < 5%) HighRisk->GloveBox StandardLab Standard Lab with Minimised Exposure MedRisk->StandardLab LowRisk->StandardLab Equilibrate Equilibrate Bottle Temp (Prevent Condensation) GloveBox->Equilibrate StandardLab->Equilibrate Ionize Neutralize Static (Ionizing Gun) Equilibrate->Ionize Weigh Weigh by Difference (Do not return excess) Ionize->Weigh

Caption: Operational logic for selecting the containment level based on Critical Relative Humidity (CRH).

Storage and Packaging Protocols

Proper storage is a multi-barrier system. A simple screw-cap bottle is insufficient for long-term storage of deliquescent HCl salts.

The Three-Layer Barrier System
  • Primary Barrier (The Container):

    • Use High-Density Polyethylene (HDPE) or glass.

    • Induction Sealing: For long-term storage, an induction-sealed foil liner is mandatory to prevent moisture diffusion through the cap threads.

    • Parafilm is NOT a moisture barrier; it is permeable to water vapor over time.

  • Internal Atmosphere (The Headspace):

    • Desiccants: Include a silica gel or molecular sieve packet.

    • Calculation: Use USP <670> guidelines. Generally, 1 unit of desiccant per 1 liter of headspace volume.

    • Caution: Ensure the desiccant does not physically touch the powder (use a canister, not a loose sachet) to prevent micro-abrasion or contamination.

  • Secondary Barrier (The Environment):

    • Store in a desiccator cabinet maintained at

      
       RH.
      
    • For extremely sensitive salts (CRH

      
      ), store secondary containers inside heat-sealed aluminized Mylar bags with a desiccant pack.
      

Troubleshooting and Remediation

IssueCauseRemediation Protocol
Caking / Clumping Exposure to RH > CRH followed by drying (Liquid bridges solidify).Do not grind manually. This generates heat/static. Gently tumble the container. If severe, re-dissolve and recrystallize or use for solution-based assays only.
Drifting Balance Moisture uptake during weighing.[1][4]Use the "Extrapolation to Zero" method (see Section 3). Switch to a glove box with

purge.
Chemical Odor Hydrolysis releasing HCl gas.Discard material. The salt has disproportionated, and the stoichiometry is compromised.

References

  • United States Pharmacopeia (USP). <1241> Water-Solid Interactions in Pharmaceutical Systems.[5] USP-NF.[5]

  • FDA Guidance for Industry.Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016).

    • [6]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences.

  • Surface Measurement Systems.

Sources

Application Note: Strategic Reagents for the Cyclization of 8-Thia-1-azaspiro[4.5]decane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 8-Thia-1-azaspiro[4.5]decane scaffold. This structural motif—a spiro-fusion of a pyrrolidine ring (1-aza) and a thiopyran ring (8-thia)—is a privileged core in muscarinic agonists, sigma receptor ligands, and analgesic candidates.

The following guide prioritizes the Iodine-Mediated Aminocyclization strategy, identified as the most robust and versatile method for constructing this specific spiro-system from readily available 4-thianone precursors.

Executive Summary & Retrosynthetic Logic

The construction of the 8-Thia-1-azaspiro[4.5]decane core presents a unique challenge: creating a quaternary spiro-carbon while managing the Lewis-basic sulfur atom, which can poison metal catalysts (e.g., Pd, Pt).

While classical Dieckmann condensations or alkylations are possible, they often suffer from regioselectivity issues or require harsh conditions that degrade the sulfur heterocycle. This guide advocates for a Late-Stage Aminocyclization approach.

Retrosynthetic Analysis

The most efficient disconnection slices the pyrrolidine ring at the C-N bond and the C-C bond adjacent to the spiro center. This traces back to a 4-substituted-4-aminothiane intermediate, easily accessed via a Grignard addition to a 4-thianone imine.

Retrosynthesis Target 8-Thia-1-azaspiro[4.5]decane (Target Scaffold) Intermediate Iodinated Spiro Intermediate (Kinetic Product) Target->Intermediate Dehydroiodination or Reduction Precursor Homoallylic Amine (4-allyl-4-aminothiane) Intermediate->Precursor Iodine-Mediated Cyclization Imine Thiane-derived Imine Precursor->Imine Grignard Addition (AllylMgBr) Start Tetrahydro-4H-thiopyran-4-one (4-Thianone) Imine->Start Condensation (R-NH2 + TiCl4)

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the sulfur heterocycle until the final ring closure.

Critical Reagent Selection Guide

The success of this synthesis hinges on three reagent classes. The table below contrasts standard options with "Field-Proven" recommendations optimized for sulfur-containing substrates.

Reaction StageStandard ReagentRecommended Reagent Technical Rationale (Why?)
Imine Formation

/ Toluene

/

/ DCM
4-Thianone is less reactive due to the inductive effect of sulfur.

acts as a potent Lewis acid scavenger for water, driving quantitative conversion without heating (which oxidizes sulfur).
Nucleophilic Addition Allyl LithiumAllylmagnesium Bromide Grignard reagents are "softer" nucleophiles than organolithiums, reducing the risk of thiopyran ring opening (beta-elimination) or sulfur attack.
Cyclization

(Acidic)

/

Acidic cyclization often fails due to amine protonation. Iodine triggers an "Iodocyclization" under mild basic conditions, forming the ring via an iodonium intermediate compatible with the sulfide.
Sulfur Protection NoneNone (or Oxidation) If the sulfur interferes, oxidize to Sulfone (

) using Oxone before cyclization. Sulfones are electronically neutral and inert to Lewis acids.

Detailed Experimental Protocol

Method A: The Iodine-Initiated Aminocyclization (Preferred)

Best for: Rapid access to functionalized spiro-pyrrolidines.

Phase 1: Imine Formation

Objective: Convert 4-thianone to the activated ketimine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve Tetrahydro-4H-thiopyran-4-one (10 mmol, 1.0 eq) and Primary Amine (

    
    , 1.1 eq) in anhydrous Dichloromethane (DCM)  (50 mL).
    
  • Activation: Cool to 0°C. Add Triethylamine (

    
    , 3.0 eq).
    
  • Catalysis: Dropwise add Titanium(IV) chloride (

    
    , 0.6 eq) as a 1M solution in DCM. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Titanium salts. Concentrate the filtrate to yield the crude imine (use immediately).

Phase 2: Grignard Addition (The Spiro Center Setup)

Objective: Introduce the alkene tether.

  • Setup: Dissolve the crude imine in anhydrous THF (40 mL) under Argon. Cool to -78°C.

  • Addition: Dropwise add Allylmagnesium bromide (1.5 eq, 1M in ether).

  • Dynamics: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (3x). Dry over

    
    . Purify via flash chromatography (Silica, Hexane/EtOAc) to isolate the 4-allyl-4-aminothiane  intermediate.
    
Phase 3: Iodocyclization (Ring Closure)

Objective: Form the pyrrolidine ring via 5-exo-trig cyclization.

  • Reagents: Dissolve the homoallylic amine (Intermediate from Phase 2) in Acetonitrile (MeCN) or DCM .

  • Base: Add solid

    
      (3.0 eq).
    
  • Cyclization: Cool to 0°C. Add Iodine (

    
    )  (2.5 eq) in portions.
    
  • Monitoring: Stir at RT. The reaction typically completes in 2–6 hours. Monitoring by TLC is critical; look for the disappearance of the starting amine.

  • Quench: Add saturated

    
     (Sodium Thiosulfate)  to reduce excess iodine (solution turns colorless).
    
  • Result: This yields the iodomethyl-substituted 8-thia-1-azaspiro[4.5]decane .

    • Note: To remove the iodine and get the simple methyl derivative, treat with

      
       / AIBN  or Raney Nickel  (if sulfur tolerance allows).
      

Mechanistic Pathway & Troubleshooting

Understanding the mechanism helps troubleshoot failures. The iodine activates the alkene, forming a transient iodonium ion.[1] The amine nitrogen (nucleophile) attacks the internal carbon of the alkene (5-exo-trig), closing the ring.

Mechanism Step1 Homoallylic Amine (Alkene + Amine) Step2 Iodonium Ion (Activated Alkene) Step1->Step2 + I2 Step3 5-exo-trig Attack (Ring Closure) Step2->Step3 Intramolecular Nucleophilic Attack Product Spiro-Pyrrolidine (Iodinated) Step3->Product - H+

Figure 2: Mechanistic flow of the iodine-mediated spiro-cyclization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of ImineEnsure

is fresh. Perform Phase 2 immediately; do not store the imine.
No Cyclization (Phase 3) Amine ProtonationEnsure sufficient base (

) is present to scavenge HI generated during cyclization.
Sulfur Oxidation Iodine attacking SulfurIf the sulfur ring oxidizes, consider protecting sulfur as a Sulfone (

) initially, or run the reaction at lower temperatures (0°C).
Dimerization Concentration too highDilute the reaction in Phase 3 (0.05 M) to favor intramolecular cyclization over intermolecular dimerization.

References

  • Mai, W., Green, S., Bates, D., & Fang, S. (2010). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications.[2]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[3] 5. 1-Oxa- and 1-thia-spiro[4.5]decane derivatives. Journal of Medicinal Chemistry.[4]

  • Carreño, M. C., et al. (2005). Sulfoxides in stereoselective synthesis of spirocyclic systems. Journal of Organic Chemistry.

  • Smith, A. B., & Bosshart, M. D. (2020). Design and synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. Bioorganic & Medicinal Chemistry.[1][2][5][6][7][8][9][10]

Sources

Optimizing solvent selection for spiro compound reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional architectures is a critical mandate.[1] As established by Lovering et al., increasing the fraction of


 hybridized carbons (

) correlates directly with improved clinical success rates by enhancing solubility and target selectivity [1].[2][3]

Spirocyclic compounds represent a premier scaffold for achieving this 3D complexity.[1] However, their synthesis is often plagued by competing reaction pathways—specifically intermolecular coupling versus the desired intramolecular cyclization. This Application Note details the critical role of solvent selection in biasing these pathways, with a specific focus on oxidative spirocyclization mediated by hypervalent iodine. We provide a validated protocol for screening solvents to maximize yield, stereocontrol, and process safety.

Mechanistic Insight: The Fluorinated Alcohol Effect

The choice of solvent in spirocyclization is rarely about solubility alone; it is about transition state engineering . In the context of oxidative dearomatization (a primary route to spirocycles), the reaction proceeds via a cationic intermediate (phenoxenium ion).

The Polarity/Nucleophilicity Paradox

To favor spirocyclization, the solvent must possess two contradictory properties:

  • High Ionizing Power: To stabilize the cationic intermediate and facilitate the leaving group departure (e.g., Iodobenzene).

  • Low Nucleophilicity: To prevent the solvent from attacking the cation (solvolysis), which would form a byproduct ether rather than the spirocycle.

Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) are the "Goldilocks" solvents for this transformation [2].

  • H-Bond Donation (Alpha): TFE and HFIP are strong Hydrogen Bond Donors (HBD). They H-bond to the ligand on the hypervalent iodine, assisting in its departure.

  • Cation Stabilization: The high dielectric environment stabilizes the developing positive charge on the phenoxenium ion.

  • Non-Nucleophilic: The electron-withdrawing fluorine atoms render the hydroxyl oxygen significantly less nucleophilic than in methanol or ethanol, preventing solvent trapping.

Visualizing the Solvent Interaction

SolventMechanism cluster_Solvent Solvent Environment (TFE/HFIP) Phenol Phenol Substrate Intermediate Phenoxenium Cation Phenol->Intermediate Oxidation HypervalentI Hypervalent Iodine (PIDA/PIFA) HypervalentI->Intermediate SolventStab Solvent H-Bonding Stabilizes Cation Intermediate->SolventStab Interaction SideProduct Solvent-Trapped Ether (Byproduct) Intermediate->SideProduct Nucleophilic Attack (MeOH/EtOH) SpiroProduct Spirocyclic Product SolventStab->SpiroProduct Promotes Cyclization NoAttack Low Nucleophilicity Prevents Solvolysis NoAttack->SideProduct Blocks

Figure 1: Mechanistic pathway showing how fluorinated solvents (TFE/HFIP) stabilize the cationic intermediate while preventing side-reactions, unlike non-fluorinated alcohols.

Strategic Solvent Screening Protocol

Do not default to Dichloromethane (DCM). While DCM is a good solubilizer, it lacks the specific solvation effects required for difficult spirocyclizations. Follow this hierarchical screening approach.

Phase 1: Solubility & Stability Profile

Before catalytic screening, determine the solubility limit (


) of your substrate.
  • Requirement: Substrate must be soluble at

    
     to allow for scalable processing, but the reaction is often run more dilute (
    
    
    
    ) to favor intramolecular kinetics.
Phase 2: The "Cluster" Screen (Micro-scale)

Run four parallel reactions (10 mg scale) to assess the electronic influence of the solvent.

Solvent SystemRole/rationaleExpected Outcome
DCM (Control) Non-polar, non-protic.Baseline yield. often slow kinetics.
MeOH Polar protic, nucleophilic.High Risk: Likely to form methyl ether byproducts.
TFE (Trifluoroethanol) Polar protic, low nucleophilicity.Target: Balanced reactivity and cost.
HFIP (Hexafluoroisopropanol) High polarity, extreme H-bond donor.High Performance: Use if TFE fails; most potent for difficult cyclizations.

Detailed Experimental Protocol: Oxidative Spirocyclization

Target Reaction: Conversion of a para-substituted phenol to a spirodienone using PIDA (Phenyliodine diacetate).

Safety Note: Hypervalent iodine reagents are oxidants. TFE and HFIP are volatile and corrosive to eyes. Work in a fume hood.

Materials:
  • Substrate: p-substituted phenol derivative (1.0 equiv).

  • Oxidant: PIDA (1.1 equiv).

  • Solvent: TFE (2,2,2-Trifluoroethanol) [Anhydrous].

  • Base: Sodium Bicarbonate (solid, 2.0 equiv) - Optional, to buffer acetic acid byproducts.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Solvation: Dissolve the phenol substrate in TFE.

    • Optimization: Target a concentration of 0.05 M . High dilution favors the intramolecular spiro-attack over intermolecular polymerization.

  • Temperature Control: Cool the solution to 0°C (ice bath).

    • Note: While many protocols suggest -40°C, TFE's activating nature often allows for 0°C operation, simplifying scale-up.

  • Addition: Add PIDA solid in one portion.

    • Visual Cue: The solution often turns yellow/orange (formation of the iodonium intermediate) and then fades as the reaction completes.

  • Monitoring: Monitor by TLC or LCMS at 15-minute intervals.

    • Endpoint: Disappearance of starting phenol.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous

    
     to remove acetic acid and iodobenzene residues.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Self-Validating Checkpoints:
  • Checkpoint A (LCMS): If you observe a mass of

    
     (in MeOH) or 
    
    
    
    (in TFE), the solvent has attacked the cation. Action: Switch to HFIP or lower the temperature.
  • Checkpoint B (NMR): Check the crude NMR for iodobenzene signals. If PIDA is unconsumed after 2 hours, the solvent may not be polar enough to promote ionization. Action: Add 10% HFIP as a co-solvent.

Green Chemistry & Sustainability Considerations

While TFE and HFIP are chemically superior, they are flagged in many Solvent Selection Guides (e.g., GSK, Pfizer) due to cost and environmental persistence [3].

Mitigation Strategy:

  • Recycling: TFE (bp 74°C) and HFIP (bp 58°C) are easily distilled and recovered.

  • Catalytic Systems: Instead of stoichiometric PIDA, use catalytic iodoarene (10 mol%) with Peracetic Acid (PAA) or mCPBA as the terminal oxidant [4]. This reduces the mass intensity of the reaction significantly.

Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection Solubility Is Substrate Soluble in MeOH/EtOH? Start->Solubility TestMeOH Test Reaction in MeOH (Micro-scale) Solubility->TestMeOH Yes UseDCM Use DCM/Hexane (Poor Solubility Case) Solubility->UseDCM No Byproducts Ether Byproducts Observed? TestMeOH->Byproducts GreenRoute Use MeOH/EtOH (Greenest Option) Byproducts->GreenRoute No TryTFE Switch to TFE (Balanced Reactivity) Byproducts->TryTFE Yes CheckYield Yield > 70%? TryTFE->CheckYield CheckYield->TryTFE Yes (Optimize) TryHFIP Switch to HFIP (Max Ionization) CheckYield->TryHFIP No

Figure 2: Decision matrix for selecting the optimal solvent, balancing green chemistry principles with synthetic necessity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. [Link]

  • Henderson, R. K., et al. (2011).[5] Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Medicinal Chemistry. Green Chemistry, 13, 854-862. [Link]

  • Dohi, T., et al. (2009). Organoiodine-Catalyzed Oxidative Spirocyclization of Phenols using Peracetic Acid as a Green and Economic Terminal Oxidant. Australian Journal of Chemistry, 62(7), 607-613. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Thia-1-azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Thia-1-azaspiro[4.5]decane HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on practical, field-proven solutions to improve reaction yield and product purity.

Question: My overall yield of 8-Thia-1-azaspiro[4.5]decane HCl is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in spirocyclization reactions are a common challenge and can originate from multiple stages of the synthesis and workup.[1][2] A systematic approach to identify the root cause is crucial. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The formation of the spirocyclic core is highly sensitive to reaction parameters.

    • Cause: Incorrect temperature, reaction time, or reactant concentration can lead to incomplete conversion or the formation of side products.[1] Many organic reactions, including cyclizations, are sensitive to atmospheric moisture and oxygen.

    • Solution:

      • Temperature Control: Begin by running small-scale trial reactions at different temperatures to identify the optimal range. Some cyclizations require initial heating to form an intermediate, followed by cooling.

      • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the ideal reaction time and prevent product decomposition from prolonged heating.[2]

      • Inert Atmosphere: If your precursors are sensitive to air or moisture, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, and dry solvents.[1]

  • Purity of Reagents and Solvents: The quality of your starting materials is fundamental to the success of the synthesis.

    • Cause: Impurities in the starting materials (e.g., the precursor amine or the cyclic thio-ketone) or solvents can poison catalysts, react with intermediates, or generate unwanted byproducts.[1]

    • Solution:

      • Reagent Verification: Always use reagents of appropriate purity. If necessary, purify starting materials before use (e.g., via distillation or recrystallization).

      • Solvent Quality: Use high-purity, dry solvents, especially for moisture-sensitive reactions. The presence of water can hydrolyze intermediates or quench catalysts.

  • Inefficient Cyclization Step: The key ring-forming step is often the most significant point of yield loss. For a molecule like 8-Thia-1-azaspiro[4.5]decane, this may involve a reaction analogous to the Pictet-Spengler reaction, where an iminium ion undergoes intramolecular cyclization.[3][4]

    • Cause: Insufficient acid catalysis can lead to a low concentration of the reactive iminium ion intermediate, which is necessary for the electrophilic attack to close the ring.[3] Conversely, excessively harsh acidic conditions can cause decomposition.

    • Solution:

      • Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., HCl, TFA, Sc(OTf)₃) and vary their concentrations. The choice of acid can significantly impact the reaction rate and yield.[5]

      • Stepwise Addition: Consider a stepwise approach where the imine intermediate is formed first under milder conditions before introducing the acid catalyst for the cyclization step.

  • Product Loss During Workup and Purification: The desired product can be lost during extraction, washing, or final purification steps.

    • Cause: The hydrochloride salt may have some solubility in the aqueous phase during extraction. Improper pH adjustment can also lead to the free base being lost in the organic phase if it is not efficiently extracted back into an acidic aqueous layer.

    • Solution:

      • pH Control: Carefully monitor and adjust the pH during aqueous workup. Ensure the aqueous layer is sufficiently acidic (pH 1-2) before final extraction of the product salt.

      • Recrystallization Optimization: The final step of forming and recrystallizing the HCl salt is critical for purity. Screen different solvent systems (e.g., isopropanol/ether, ethanol/acetone) to find conditions that provide high recovery of pure crystals.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions If pure Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Check_Cyclization Evaluate Cyclization Step (Catalyst, pH) Monitor_Reaction->Check_Cyclization If incomplete conversion Optimize_Workup Optimize Workup & Purification (Extraction, Recrystallization) Monitor_Reaction->Optimize_Workup If side products observed Check_Cyclization->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Question: I am observing significant impurity peaks in my NMR/LC-MS analysis. What are the likely side products and how can I minimize them?

Answer: The formation of impurities is a common issue in heterocyclic synthesis.[6] Identifying these impurities is the first step toward mitigating their formation.

Potential Impurities and Solutions:

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, low temperature, or poor mixing.[2]Increase reaction time or temperature based on reaction monitoring. Ensure efficient stirring, especially in heterogeneous mixtures.[1]
Open-Chain Imine Intermediate Failure of the cyclization step. This can be due to an insufficiently reactive electrophile or a deactivated nucleophile.[3]Screen different acid catalysts to promote the formation of the more electrophilic iminium ion.[4] Ensure the precursor amine is sufficiently nucleophilic.
Oxidized Byproducts The thioether moiety is susceptible to oxidation, especially at elevated temperatures or in the presence of air.Run the reaction under an inert atmosphere (N₂ or Ar).[1] Use degassed solvents to minimize dissolved oxygen.
Polymerization Products Highly reactive intermediates, if not consumed in the desired intramolecular reaction, can sometimes react with each other.Maintain a relatively dilute concentration of reactants to favor the intramolecular cyclization over intermolecular polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the formation of the 8-Thia-1-azaspiro[4.5]decane core?

A1: The synthesis most likely proceeds via a pathway analogous to the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In this specific synthesis, the precursor would be an amine that cyclizes onto a cyclic thioketone derivative.

The key steps are:

  • Imine/Iminium Ion Formation: The primary amine reacts with the ketone to form an imine. In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion.[4]

  • Intramolecular Cyclization: The nucleophilic part of the molecule attacks the iminium ion in an intramolecular electrophilic addition reaction, forming the spirocyclic junction.[3][4]

  • Deprotonation: A final deprotonation step yields the stable spirocyclic product.

Simplified Pictet-Spengler Type Cyclization

Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Final Product Amine Precursor Amine Imine Imine Intermediate Amine->Imine + Ketone Ketone Cyclic Thio-Ketone Iminium Iminium Ion (Electrophilic) Imine->Iminium + H+ (Acid Catalyst) Cyclization Intramolecular Nucleophilic Attack Iminium->Cyclization Spiro_Intermediate Spirocyclic Intermediate Cyclization->Spiro_Intermediate Deprotonation Deprotonation (-H+) Spiro_Intermediate->Deprotonation Final_Product 8-Thia-1-azaspiro[4.5]decane Deprotonation->Final_Product

Caption: Key mechanistic steps in the formation of the spiro-scaffold.

Q2: How do I choose the optimal solvent and temperature for this synthesis?

A2: The choice of solvent and temperature is critical and often interdependent.

  • Solvents: Protic solvents like methanol or ethanol can participate in the reaction and are sometimes used, but aprotic solvents often give superior yields.[3] Dichloroethane (DCE) or Toluene are common choices as they are relatively non-polar and can facilitate the removal of water azeotropically if the imine formation is slow.

  • Temperature: The reaction may require heating (e.g., 60-100 °C) to facilitate the initial condensation and imine formation. However, the cyclization step itself might proceed efficiently at room temperature once the iminium ion is formed.[5] It is advisable to perform an optimization screen.

Recommended Starting Conditions for Optimization:

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Forcing)
Solvent Dichloromethane (DCM)Dichloroethane (DCE)Toluene
Catalyst Trifluoroacetic Acid (TFA)p-Toluenesulfonic Acid (pTSA)Hydrochloric Acid (in Dioxane)
Temperature Room Temperature60 °C100 °C
Q3: What are the best practices for forming and purifying the final hydrochloride salt?

A3: The formation of the hydrochloride salt is a crucial step for both purification and improving the stability and handling of the final compound.

  • Salt Formation: After the reaction is complete and the crude free base has been isolated (typically after an aqueous workup and solvent evaporation), dissolve the crude material in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

  • Precipitation: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (like diethyl ether) to remove any soluble impurities.

  • Recrystallization: If the product is not sufficiently pure, recrystallize it from a suitable solvent system. Common choices include ethanol/ether, methanol/acetone, or isopropanol. The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Drying: Dry the final product thoroughly under a high vacuum to remove all residual solvents. The presence of solvent can interfere with accurate yield calculations and subsequent analytical characterization.[6] Confirmation of the hydrochloride salt formation can be observed in the ¹H NMR by a characteristic broad signal for the N-H proton.[6]

References

  • Fang, F. G., et al. (2010). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ChemInform.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • Ishii, H., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Google Patents. (1992). 8-azaspiro[2][7] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis. ChemicalBook.
  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI.
  • Li, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PMC.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. BenchChem.
  • Guidechem. (n.d.). 8-Thia-1-azaspiro[4.5]decan-3-ol. Guidechem.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Gikontes, A. D., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Fábián, L., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Mykhailiuk, P. K. (2025). Approach to Heterospirocycles for Medicinal Chemistry.
  • Abdel-rahman, A. A.-H., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Organic Chemistry Portal. (n.d.).
  • D'Andrea, P., & Brogi, S. (2020).
  • MilliporeSigma. (n.d.). 8-Oxa-1-azaspiro[4.5]decane. MilliporeSigma.
  • Penna, E., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps.
  • Mastering Organic Synthesis. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? YouTube.

Sources

Technical Support Center: Crystallization of 8-Thia-1-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 15, 2026 Support Tier: Level 3 (Process Chemistry & Scale-up) Access Level: Public

Executive Summary & Molecule Profile

Compound: 8-Thia-1-azaspiro[4.5]decane hydrochloride CAS: 1221792-77-3 (and related free base/salt analogs) Primary Application: Key intermediate for spirocyclic opioid receptor modulators and analgesics. Critical Quality Attributes (CQA):

  • Form: White to off-white crystalline solid.

  • Melting Point: 226–229°C (Decomposition often observed >230°C).

  • Hygroscopicity: Moderate (Amine HCl salt).

This guide addresses the three most common failure modes reported by process chemists: Liquid-Liquid Phase Separation (Oiling Out) , Sulfur Oxidation (Discoloration) , and Occluded Impurities .

Troubleshooting Matrix (Symptom-Based)

SymptomProbable CauseImmediate Action
Product "Oils Out" (Sticky gum instead of crystals)LLPS (Liquid-Liquid Phase Separation): Supersaturation exceeded the metastable limit; presence of lipophilic impurities.Do not cool further. Re-heat to dissolution. Add seed crystals at

. Switch solvent system (see Protocol A).
Yellow/Orange Discoloration S-Oxidation: The sulfur atom at position 8 has oxidized to sulfoxide/sulfone due to heat/air exposure.Recrystallize using degassed solvents (sparged with

). Add 0.1% EDTA or antioxidant if permissible.
Low Melting Point (<220°C) Solvate/Hydrate or Excess HCl: Lattice contains trapped solvent or non-stoichiometric HCl.Dry at 45°C under vacuum (10 mbar) for 24h. Perform DSC to check for desolvation endotherms.
Haze in Solution Inorganic Salts: NaCl/KCl carryover from the neutralization step.Perform a "Hot Filtration" step before cooling. Inorganic salts are insoluble in hot IPA/EtOH.

Deep Dive: The "Oiling Out" Phenomenon

The most frequent ticket generated for spiro-amine salts is oiling out. This occurs when the attractive forces between the solute molecules (hydrophobic spiro-rings) exceed the solute-solvent interaction before the crystal lattice can organize.

Mechanism of Failure

8-Thia-1-azaspiro[4.5]decane contains a lipophilic cyclohexane/thiopyran ring system. In highly polar solvents (Water/Methanol), the hydrophobic effect drives the molecules together into amorphous droplets (oil) rather than an ordered lattice.

Visual Troubleshooting Workflow

OilingOut Start Start: Oiling Out Observed CheckPurity Check Purity (HPLC/NMR) Is Purity > 95%? Start->CheckPurity Impure Purity < 95% Impurities lower the melting point and stabilize the oil phase. CheckPurity->Impure No Pure Purity > 95% Thermodynamic Issue CheckPurity->Pure Yes Action_Purify ACTION: Acid/Base Extraction 1. Freebase into MTBE 2. Wash with water 3. Re-form salt Impure->Action_Purify CheckSolvent Check Solvent System Are you using MeOH/Et2O? Pure->CheckSolvent Action_Purify->Start Retry Action_Switch ACTION: Switch to IPA/EtOAc Slower antisolvent addition required. CheckSolvent->Action_Switch Yes (Too fast) Action_Seed ACTION: Seeded Cooling 1. Heat to clear solution 2. Cool to Cloud Point 3. Add 1 wt% Seeds 4. Hold 1 hr CheckSolvent->Action_Seed No (Kinetic issue)

Figure 1: Decision tree for remediating oiling out events during crystallization.

Validated Protocols

Protocol A: The "Golden Batch" Recrystallization

Best for: Final API polishing and removing color.

Reagents:

  • Crude 8-Thia-1-azaspiro[4.5]decane HCl

  • Solvent: Isopropanol (IPA) (High solubility, moderate polarity)

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Low solubility)

Step-by-Step:

  • Dissolution: Suspend crude solid in IPA (5 mL per gram). Heat to reflux (

    
    ).
    
    • Note: If not clear, add Methanol dropwise until dissolved, but keep MeOH < 10% volume.

  • Hot Filtration: Filter through a 0.45µm PTFE membrane while hot to remove inorganic salts or dust.

  • Tempering: Cool the filtrate slowly to

    
    .
    
  • Seeding (Critical): Add pure seed crystals (1 wt%). Agitate gently.

    • Why? Seeding bypasses the nucleation energy barrier, preventing the supersaturation spike that causes oiling.

  • Crystallization: Cool to

    
     at a rate of 
    
    
    
    /hour.
  • Antisolvent Addition: Once a slurry is established, add MTBE (equal volume to IPA) slowly over 2 hours.

  • Isolation: Filter, wash with 1:1 IPA/MTBE, then pure MTBE. Dry at

    
     under vacuum.
    
Protocol B: Reactive Spiking (For Free Base Conversion)

Best for: Generating the salt from the oil/free base.

  • Dissolve the free base oil in Ethyl Acetate (EtOAc) (10 volumes).

  • Cool to

    
    .
    
  • Add HCl in Isopropanol (5-6N) dropwise.

    • Stoichiometry: 1.05 equivalents of HCl. Excess HCl can cause hygroscopic "wet" cakes.

  • If gumming occurs, heat the mixture to reflux (breaking the gum), then cool slowly with vigorous stirring to induce powder formation.

Technical FAQ

Q1: Why is my product turning pink/yellow upon drying? A: The sulfur atom in the 8-position is susceptible to oxidation to sulfoxide (


). This is accelerated by heat and trace metals.
  • Fix: Ensure your drying oven is vacuum-purged (no air). If the problem persists, recrystallize with a trace of sodium metabisulfite or use degassed solvents.

Q2: Can I use Acetone as an antisolvent? A: Use with caution. While acetone is a common antisolvent, primary/secondary amines can react with acetone to form hemiaminals or imines (Schiff bases) if excess acid is not present to fully protonate the nitrogen. For this spiro-amine, MTBE or EtOAc is chemically safer.

Q3: The melting point is 215°C, but the reference says 226°C. Is it bad? A: Likely yes. A depressed melting point usually indicates:

  • Residual Solvent: Run a TGA (Thermogravimetric Analysis).

  • Polymorph: You may have isolated a metastable form. Slurry the solid in warm EtOAc for 4 hours to convert it to the thermodynamic form.

Solubility Data (Estimated at 25°C)

SolventSolubilityRole in Process
Water High (>100 mg/mL)Avoid (Yield loss, difficult drying)
Methanol High (>80 mg/mL)Co-solvent for dissolution
Isopropanol Moderate (20-40 mg/mL)Primary Solvent
Ethyl Acetate Low (<5 mg/mL)Antisolvent / Slurry medium
MTBE Very Low (<1 mg/mL)Antisolvent (Maximizes yield)
Hexane/Heptane InsolubleAntisolvent (Can cause oiling if added too fast)

References

  • Synthesis & Properties of Spiro-piperidines

    • Title: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane.[1]

    • Source: Synthetic Communications, 40(3), 2571-2577.[1]

    • URL:[Link]

  • General Salt Crystallization Methods

    • Title: Method for salt preparation (US P
    • Source: Google Patents / USPTO.[2]

    • URL
  • Spirocyclic Analgesic Intermediates

    • Title: Azaspiro[4.5]decane derivatives and use thereof (US Patent 11180502).[2]

    • Source: PubChem / USPTO.[2]

    • URL:[Link]

  • Physical Properties Verification

    • Title: 8-phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride Product Page.[3]

    • Source: Sigma-Aldrich.[3][4]

Sources

Technical Support Center: Purification of Thia-Azaspiro Reaction Mixtures

[1][2]

Topic: Removing impurities from thia-azaspiro reaction mixtures Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TAS-PUR-001[1]

Introduction

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. Thia-azaspiro compounds (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) are critical pharmacophores in medicinal chemistry, often synthesized via the cyclocondensation of ketones, amines, and mercapto acids.[1]

However, these reactions frequently yield complex mixtures containing unreacted thiols, Schiff base intermediates, and diastereomeric by-products.[1] This guide provides field-proven troubleshooting protocols to isolate high-purity scaffolds.

Troubleshooting Guide & FAQs
Issue 1: "My crude product is a sticky, dark oil instead of the reported solid."

Diagnosis: This is the most common issue in spiro-thiazolidinone synthesis. It usually results from residual solvent (DMF/DMSO), unreacted mercaptoacetic acid acting as a plasticizer, or the presence of non-cyclized Schiff base intermediates.[1]

Corrective Action:

  • Trituration (The "Crash-Out" Method):

    • Dissolve the oil in a minimum amount of dichloromethane (DCM) or ethyl acetate.

    • Slowly add 10 volumes of cold diethyl ether or n-hexane while stirring vigorously.

    • Why? The spiro-product is typically less soluble in non-polar ethers/alkanes than the impurities.[1]

    • Tip: If it remains oily, sonicate the flask in an ice bath for 15 minutes to induce nucleation.

  • Azeotropic Drying:

    • If DMF was used, wash the organic layer with water (

      
      ), then brine.[1]
      
    • Evaporate with toluene (

      
      ) to azeotropically remove residual water/DMF which prevents crystallization.
      
Issue 2: "I cannot separate the two close-running spots on TLC."

Diagnosis: Thia-azaspiro formation creates new chiral centers (typically at the spiro-carbon), leading to diastereomers (cis/trans isomers).[1] These often have very similar

Corrective Action:

  • Solvent System Optimization:

    • Standard Hexane/EtOAc gradients often fail.

    • Switch to Toluene/Acetone (9:1 to 7:3). The

      
      -
      
      
      interactions between toluene and the aromatic rings (if present) often provide better diastereoselectivity than aliphatic solvents.[1]
  • Stationary Phase Change:

    • If normal phase silica fails, use C18 Reverse Phase (Water/Acetonitrile).[1] Diastereomers often have significantly different hydrophobic footprints in a solvated state.

Issue 3: "The product smells strongly of sulfur even after column chromatography."

Diagnosis: Residual mercaptoacetic acid (thioglycolic acid) or low-molecular-weight disulfides.[1] Thiols can "tail" on silica gel, contaminating fractions.[1]

Corrective Action:

  • The "Bleach" Wash (Pre-Column):

    • During workup, wash the organic phase with 10% Sodium Hypochlorite (bleach) or dilute

      
      .
      
    • Mechanism:[1][2][3][4] This oxidizes the pungent free thiol to a water-soluble sulfonate or a disulfide that is much more polar and stays at the baseline during chromatography.

  • Base Scavenging:

    • Wash with sat.[5]

      
       (
      
      
      ). Thioglycolic acid (
      
      
      ) is easily deprotonated and moves to the aqueous layer.
Issue 4: "My yield is >100% and the NMR shows extra aromatic peaks."

Diagnosis: Presence of the Schiff base intermediate (imine) that failed to undergo the 5-exo-trig cyclization with the thiol.

Corrective Action:

  • Force Cyclization:

    • Do not discard. Redissolve the crude in dry toluene.

    • Add a fresh catalytic amount of anhydrous

      
       or a Dean-Stark trap.[1]
      
    • Reflux for an additional 4-6 hours. The imine will convert to the desired spiro-ring.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of common impurities during the multi-component reaction and the logic for their removal.

ReactionImpurityFlowStartReagents:Ketone + Amine + ThiolInterIntermediate:Schiff Base (Imine)Start->Inter-H2OImp1Impurity A:Unreacted Thiol(Smell, Oiliness)Start->Imp1Excess ReagentProductTarget:Thia-azaspiro ScaffoldInter->Product+ThiolCyclizationInter->ProductStereocenterFormationImp2Impurity B:Diastereomers(Close TLC spots)Product->Imp2IsomerismImp3Impurity C:Disulfides(Oxidative byproduct)Imp1->Imp3Air OxidationClean1Action:Base Wash (NaHCO3)Imp1->Clean1RemovesClean2Action:Toluene/AcetoneChromatographyImp2->Clean2Separates

Figure 1: Reaction pathway showing the origin of thiol residues, diastereomers, and oxidative byproducts.[1]

Detailed Experimental Protocols
Protocol A: Optimized Work-Up for Thiol Removal

Use this protocol if the crude mixture has a potent sulfur odor.[1]

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1N HCl (

    
     mL) to remove unreacted amines (if the product is not basic).
    
  • Oxidative Wash (Critical Step): Wash with 0.5% aqueous Sodium Hypochlorite (dilute bleach) or 1%

    
    .
    
    • Caution: Exothermic. Perform slowly. This converts residual thiols to sulfonates.

  • Base Wash: Wash immediately with sat.

    
     (
    
    
    mL) to remove the oxidized sulfur species and unreacted mercapto acids.
  • Dry: Dry over

    
     and concentrate.
    
Protocol B: Separation of Diastereomers (Flash Chromatography)

Use this protocol to separate cis/trans spiro-isomers.[1]

  • Column Preparation: Use high-performance silica (15-40 µm).[1]

  • Equilibration: Flush column with 100% Toluene.

  • Loading: Dissolve crude in minimum Toluene/DCM (1:1).

  • Gradient Elution:

    • 0–5 min: 100% Toluene (Elutes non-polar disulfides).

    • 5–20 min: 0%

      
       10% Acetone in Toluene.
      
    • 20–40 min: 10%

      
       20% Acetone in Toluene.
      
    • Note: The target spiro-compounds typically elute between 10-15% Acetone.[1]

Data & Reference Tables

Table 1: Solvent Compatibility for Recrystallization Based on solubility profiles of 1-thia-4-azaspiro[4.5]decan-3-ones.

Solvent SystemSuitabilityImpurity RemovedNotes
Ethanol (95%) HighUnreacted amines, trace thiolsGood for polar derivatives; may require cooling to -20°C.
Cyclohexane MediumDisulfides, non-polar tarsBest for "oily" crudes; use as a trituration solvent.[1]
Toluene/Hexane HighDiastereomersSlow evaporation often yields diastereomerically pure crystals.
Ether/Pentane MediumResidual DMF/DMSOUse strictly for precipitation (trituration), not recrystallization.[1]
Decision Logic for Purification

PurificationTreeStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid PrecipitateCheckState->SolidYesOilSticky Oil/TarCheckState->OilNoActionRecrysRecrystallize(EtOH or Toluene)Solid->ActionRecrysActionTritTriturate withCold Ether/HexaneOil->ActionTritInduce SolidCheckPurityTLC Purity CheckActionTrit->CheckPurityActionRecrys->CheckPuritySingleSpotSingle SpotCheckPurity->SingleSpotPureDoubleSpotDouble Spot(Diastereomers)CheckPurity->DoubleSpotImpureActionColFlash Column(Toluene/Acetone)DoubleSpot->ActionColSeparate IsomersActionCol->SingleSpot

Figure 2: Decision tree for selecting the appropriate purification method based on physical state and TLC profile.

References
  • Synthesis and Antimicrobial Evaluation of Mannich Bases from 1-Thia-4-azaspiro[4.5]decan-3-ones. Source: ResearchGate.[6][7] Context: Describes the core synthesis of the spiro-ring system and Mannich base derivatization.

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Source: PubMed Central (PMC). Context: Provides detailed NMR characterization and one-pot protocols which minimize intermediate isolation steps.

  • Separation of Diastereomers by Chromatography. Source: Vertex AI Search / Chromatography Forum. Context: General principles for separating diastereomers using normal phase silica and C18 cartridges.

  • Methods for Removing Unreacted Electrophiles (Thiols/Halides). Source: Google Patents (US5632898A). Context: Describes chemical scavenging and washing techniques for removing excess electrophiles and sulfur reagents.[8]

Technical Support Center: 8-Thia-1-azaspiro[4.5]decane Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-SP-8T1A Subject: Troubleshooting precipitation, stability, and assay interference for 8-Thia-1-azaspiro[4.5]decane scaffolds. Assigned Specialist: Senior Application Scientist, Lead Discovery Group.

Executive Summary

The 8-Thia-1-azaspiro[4.5]decane scaffold represents a classic "escape from flatland" moiety used to increase Fsp³ character in drug candidates. However, this structural advantage comes with a distinct physicochemical penalty: high lattice energy (due to the rigid spiro-fusion) combined with lipophilicity (driven by the thioether).

Users frequently encounter "crash-out" (precipitation) when transferring this scaffold from DMSO stocks to aqueous biological buffers. This guide addresses the root causes of these failures and provides validated protocols to resolve them.

Part 1: The Physicochemical Trap (Root Cause Analysis)

Before attempting a fix, you must understand why your assay is failing. This molecule presents a three-pronged solubility challenge:

  • The Lattice Energy Barrier: Unlike flexible alkyl chains, the spiro[4.5] system is rigid. It packs efficiently in the solid state, requiring significant energy to break the crystal lattice during dissolution.

  • The "Grease" Factor (Thioether): The sulfur atom at position 8 increases lipophilicity (LogP) compared to its oxygen (oxa) or nitrogen (aza) counterparts, reducing water solubility.

  • The pKa Trap: The secondary amine at position 1 is basic (calculated pKa ~9.5–10.5). In DMSO, it is neutral and soluble. In pH 7.4 buffer, it is partially protonated, but often not enough to overcome the lipophilic burden of the sulfur-containing ring, leading to aggregation.

Part 2: Critical Workflows & Protocols

Workflow A: The "Intermediate Step" Dilution Method

Use this when: You observe immediate cloudiness upon adding DMSO stock to media.

Directly piping 100% DMSO stock into PBS/Media causes a rapid dielectric shock, stripping the solvation shell from the molecule and forcing precipitation (the "Parachute Effect").

The Protocol:

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.

  • Create Intermediate (10x): Dilute the stock 1:10 into pure ethanol or 50% DMSO/Water .

    • Why? This creates a "soft landing" solvent system with intermediate polarity.

  • Final Dilution: Pipette the Intermediate solution into your assay buffer (vortexing rapidly).

Workflow B: Cyclodextrin Complexation (The "Gold Standard")

Use this when: The compound precipitates at >10 µM regardless of mixing speed.

Cyclodextrins (specifically HP-β-CD) encapsulate the lipophilic spiro-thio portion, shielding it from the aqueous environment while the hydrophilic exterior interacts with the buffer.

The Protocol:

  • Buffer Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Solubilization: Add your compound (solid or high-conc. DMSO stock) directly to the HP-β-CD solution.

  • Equilibration: Sonicate for 10 minutes at ambient temperature. Shake at 300 rpm for 2–4 hours.

  • Verification: Measure OD600. If OD > 0.05, precipitation is still present.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for solubilizing this scaffold based on your specific assay constraints.

SolubilityLogic Start Start: 8-Thia-1-azaspiro[4.5]decane Precipitation Issue CheckConc Is Target Concentration > 10 µM? Start->CheckConc CheckDMSO Can Assay Tolerate > 0.5% DMSO? CheckConc->CheckDMSO Yes (>10 µM) Standard Standard Protocol: Direct Dilution with Vortexing CheckConc->Standard No (<10 µM) Intermediate Intermediate Step: Dilute 1:10 in Ethanol then into Buffer CheckDMSO->Intermediate Yes Complexation Complexation Protocol: Use 20% HP-β-CD as Carrier CheckDMSO->Complexation No (Sensitive Cells) Acidification Salt Formation: Pre-treat with 1 eq. HCl (Protonate Amine) Standard->Acidification Still Precipitates? Intermediate->Acidification Still Precipitates?

Figure 1: Decision tree for selecting the correct solubilization strategy based on concentration and assay tolerance.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My compound stock in DMSO turned yellow overnight. Is it ruined?

Diagnosis: Likely Sulfur Oxidation . Explanation: The "8-Thia" sulfur atom is susceptible to oxidation by atmospheric oxygen or peroxides in low-grade DMSO, forming the sulfoxide (S=O) or sulfone (O=S=O). This changes the polarity and potency of the molecule. The Fix:

  • Always use anhydrous, sterile-filtered DMSO (stored under argon/nitrogen if possible).

  • Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

  • Verification: Run an LC-MS. If you see a mass shift of +16 (Sulfoxide) or +32 (Sulfone), discard the stock.

Q2: The compound dissolves in water but crashes out when I add PBS. Why?

Diagnosis: The "Salting Out" Effect . Explanation: In pure water, the ionic strength is low. In PBS (high Na+ and Cl-), the water molecules organize tightly around the salt ions, leaving fewer water molecules available to solvate your hydrophobic spiro-compound. The Fix:

  • Switch to a lower ionic strength buffer if the assay allows (e.g., 0.5x PBS).

  • Use the HP-β-CD protocol (Workflow B) described above; cyclodextrins protect against ionic strength sensitivity.

Q3: I see high toxicity in my cell assay. Is it the compound or the solubility?

Diagnosis: Potential Micro-aggregate Toxicity . Explanation: Undissolved micro-crystals (invisible to the naked eye) can settle on cell monolayers, causing physical stress or localized high concentrations (the "sedimentation effect"), leading to false positives for toxicity. The Fix:

  • Nephelometry Check: Measure light scattering (or Absorbance at 600-700nm) of your media before adding cells. If it reads above background, you have aggregates.

  • Spin Down: Centrifuge your media at 3000 x g for 5 mins before adding to cells. If the activity drops significantly, your "activity" was actually precipitate.

Part 5: Solvent Compatibility Table

Solvent / CarrierSolubility RatingNotes
100% DMSO ExcellentStandard stock solvent. Hygroscopic; keep sealed.
100% Ethanol GoodGood intermediate solvent. High evaporation rate.
PBS (pH 7.4) PoorLikely to precipitate >10 µM without carriers.
Acetate Buffer (pH 5.0) ModerateProtonation of the amine (pos. 1) improves solubility.
20% HP-β-CD Excellent Best for biological assays. Prevents aggregation.
Corn Oil / Lipids ModerateUseful for in vivo formulation, not in vitro.

References

  • Zheng, W., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[2][3][4][5][6] Expert Opinion on Drug Discovery.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (Chapter 4: Solubility). Elsevier.

  • PubChem Compound Summary. (2024). 8-Azaspiro[4.5]decane derivatives and physicochemical data. National Library of Medicine.

  • Enamine. (2023). Spirocycles for Improved Solubility in Drug Design. Enamine Design Libraries.

Sources

Enhancing stability of 8-Thia-1-azaspiro[4.5]decane HCl in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Enhancing Stability of 8-Thia-1-azaspiro[4.5]decane HCl

Executive Summary

This guide addresses the stability profile of 8-Thia-1-azaspiro[4.5]decane HCl , a spirocyclic building block characterized by a pyrrolidine ring fused to a tetrahydrothiopyran ring.[1] While the spiro-carbon junction confers structural rigidity, the molecule's stability is compromised by two primary factors: the oxidation susceptibility of the thioether (sulfide) moiety and the hygroscopic nature of the hydrochloride salt .

This document provides protocols to mitigate oxidative degradation (S-oxidation) and hydrolytic stress, ensuring the integrity of your stock solutions and experimental results.

Part 1: Critical Stability Factors

To handle this compound effectively, you must understand the "Why" behind its degradation.

The Sulfur Oxidation Pathway (The Silent Killer)

The sulfur atom at position 8 (in the 6-membered ring) is a nucleophilic thioether.[1] In the presence of atmospheric oxygen (


), peroxides (found in aged ethers), or photo-excitation, it oxidizes to a Sulfoxide  (R-SO-R) and subsequently to a Sulfone  (R-SO

-R).[1]
  • Impact: This changes the polarity and hydrogen-bonding potential of the molecule, potentially abolishing biological activity or altering binding affinity.[1]

  • Visual Indicator: Solutions may turn from clear/colorless to faint yellow upon significant oxidation, though sulfoxides are often colorless (making HPLC monitoring essential).[1]

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound is hygroscopic. Absorption of atmospheric moisture leads to:

  • Concentration Errors: Weighing wet solid results in lower actual molarity.[1]

  • Acidity Spikes: Excess water can promote localized acidity zones in solid state, potentially catalyzing surface reactions.[1]

Part 2: Preparation of Stable Stock Solutions

Objective: Create a solution that remains stable for >30 days at -20°C.

Reagents Required:
  • Solvent: Water (LC-MS grade) or DMSO (Anhydrous, 99.9%).[1] Note: See Solvent Compatibility Table below.

  • Inert Gas: Argon or Nitrogen (High Purity).[1]

  • Antioxidant (Optional but Recommended): Sodium Metabisulfite (for aqueous) or BHT (for organics).[1]

Protocol: The "Degas-Dissolve-Seal" Method
  • Solvent Degassing (Critical Step):

    • Why: Dissolved oxygen is the primary oxidant.[1]

    • Method: Sparge the chosen solvent with Argon for 15 minutes prior to use.[1] Do not skip this step.

  • Weighing:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

    • Weigh quickly in a low-humidity environment (or glovebox if available).[1]

  • Dissolution:

    • Add the degassed solvent to the solid.[1]

    • Vortex gently.[1] Avoid vigorous shaking which re-introduces air bubbles.[1]

    • Concentration Target: Keep stock concentration high (e.g., 10-50 mM).[1] Dilute solutions oxidize faster due to higher solvent-to-solute ratio.[1]

  • Storage:

    • Aliquot into single-use amber glass vials (protects from light).

    • Overlay the solution with a gentle stream of Argon before capping.[1]

    • Temperature: Store at -20°C or -80°C.

Solvent Compatibility Matrix
SolventSuitabilityNotes
Water (Degassed) High Ideal for biological assays.[1] pH is slightly acidic due to HCl salt.[1]
DMSO Medium Good solubility.[1] Warning: DMSO can act as a mild oxidant over long periods.[1] Use anhydrous/fresh DMSO.[1]
Ethanol High Good for intermediate dilutions.[1] Evaporates easily; seal tightly.
THF / Ethers Low AVOID. Ethers form peroxides which rapidly oxidize the sulfur atom.[1]

Part 3: Visualization of Degradation & Logic

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the step-wise oxidation of the thioether moiety, the primary instability mechanism.

OxidationPathway cluster_prevention Prevention Strategy Compound 8-Thia-1-azaspiro[4.5]decane (Active Thioether) Sulfoxide Sulfoxide Impurity (Polarity Shift) Compound->Sulfoxide + [O] (Peroxides/Air) Slow Sulfone Sulfone Impurity (Inactive) Sulfoxide->Sulfone + [O] (Strong Oxidants) Very Slow Argon Argon Purge Argon->Compound Amber Amber Vials Amber->Compound

Caption: Figure 1. The thioether group (S) is susceptible to stepwise oxidation to sulfoxide (S=O) and sulfone (O=S=O).[1] Argon purging and light protection block the first step.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide: "My Solution Changed..."
SymptomProbable CauseCorrective Action
Yellow Discoloration Oxidation. Thioethers are typically colorless; yellowing suggests formation of conjugated impurities or N-oxides.[1]Discard. Check solvent quality (peroxides).[1] Ensure Argon overlay was used.
Precipitation (in Buffer) pH Shock. The HCl salt is acidic.[1] Adding it to a high pH buffer (pH > 8) may generate the free base, which has lower aqueous solubility.Acidify. Lower pH to < 7.0 or add a co-solvent (e.g., 5% DMSO).[1]
Hygroscopic Clumping Moisture Absorption. Vial was opened while cold or seal was compromised.[1]Dry. Desiccate under vacuum over P₂O₅ if solid.[1] If in solution, re-verify concentration via HPLC.
Decision Tree: Handling Precipitation

Troubleshooting Start Issue: Precipitation in Solution CheckPH Check Solution pH Start->CheckPH IsBasic pH > 7.5? CheckPH->IsBasic FreeBase Cause: Free Base Formation (Low Solubility) IsBasic->FreeBase Yes IsAcidic pH < 7.5 IsBasic->IsAcidic No Action1 Action: Lower pH or Add Co-solvent (DMSO) FreeBase->Action1 SaltingOut Cause: 'Salting Out' (High Ionic Strength) IsAcidic->SaltingOut Yes Action2 Action: Dilute Buffer or Switch to Water SaltingOut->Action2

Caption: Figure 2. Logic flow for diagnosing precipitation events. The free base of spiro-amines typically precipitates in basic environments.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the stock solution? A: No. The high heat and pressure will accelerate hydrolysis and oxidation.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1]

Q2: Why is the "HCl" part important? A: The Hydrochloride (HCl) converts the secondary amine (in the spiro ring) into a salt.[1] This drastically improves water solubility and stability compared to the "Free Base" form, which is an oil and prone to rapid oxidation. Always check if your protocol requires the salt or free base mass for calculations (MW difference ~36.5 Da).[1]

Q3: Is this molecule light sensitive? A: Yes. While not a chromophore itself, sulfur compounds can undergo photo-oxidation in the presence of trace sensitizers.[1] Always use amber vials or wrap clear tubes in aluminum foil.

References

  • Sigma-Aldrich. 8-Azaspiro[4.5]decane hydrochloride Product Information. (Provides baseline physical properties for the spiro-amine scaffold). Link

  • Chu, J. W., & Trout, B. L. (2004).[2] On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of the American Chemical Society.[1][2][3] (Fundamental mechanism of thioether oxidation).[1][2] Link[1]

  • National Institutes of Health (NIH) - PubChem. 8-Azaspiro[4.5]decane Compound Summary. (Structural data and identifiers). Link

  • Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. (General reactivity of sulfur-containing heterocycles). Link

Sources

Purification strategies for spiro[4.5]decane derivatives via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Spiro[4.5]decane Derivatives

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: SPIRO-PUR-001[1]

Introduction: The Spiro[4.5]decane Challenge

Welcome to the technical support hub for spirocyclic scaffolds. You are likely here because spiro[4.5]decane derivatives present a "perfect storm" of purification challenges:

  • Stereochemical Complexity: The spiro-quaternary carbon creates rigid diastereomers (cis/trans or syn/anti) that are difficult to resolve.[1]

  • Physicochemical Issues: Many pharmacologically active derivatives are secondary or tertiary amines (azaspiro), leading to severe peak tailing on standard silica.[1]

  • Detection Blindspots: The aliphatic nature of the [4.5]decane ring system often lacks UV chromophores, rendering standard UV-Vis detection useless.[1]

This guide moves beyond basic protocols to provide a causal, self-validating purification strategy.

Module 1: Stationary Phase Selection Strategy

User Question: "I am seeing severe streaking and peak overlap. Should I stick with standard silica or switch phases?"

Technical Insight: Standard silica (Type A) is acidic (pH ~5).[1] If your spiro[4.5]decane derivative contains a basic amine (common in medicinal chemistry), the amine will protonate and ion-exchange with the silanols (


), causing "streaking" rather than partitioning.[1]

The Decision Matrix:

ColumnSelection Start Analyze Spiro[4.5]decane Functionality IsBasic Contains Basic Amine? Start->IsBasic AmineYes Yes IsBasic->AmineYes pKa > 8 AmineNo No (Neutral/Acidic) IsBasic->AmineNo IsPolar Highly Polar / Water Soluble? PolarYes Yes IsPolar->PolarYes LogP < 1 PolarNo No (Lipophilic) IsPolar->PolarNo AmineSilica RECOMMENDED: Amine-Functionalized Silica (No modifiers needed) AmineYes->AmineSilica AmineNo->IsPolar C18 C18 Reverse Phase (High pH Buffer) PolarYes->C18 StandardSilica Standard Silica (Use TEA modifier if streaking) PolarNo->StandardSilica

Figure 1.[1] Decision matrix for stationary phase selection based on molecular properties.

Protocol 1.1: The "Amine-Silica" Advantage For azaspiro compounds, Amine-functionalized silica (NH₂-silica) is superior to standard silica.[1] The surface amines block silanols, preventing the acid-base interaction that causes tailing.[1]

  • Validation: Run a TLC plate using NH₂-silica plates. If the spot is round (Rf ~0.3-0.[1]5) without a "comet tail," this column will succeed where standard silica fails.[1]

Module 2: Mobile Phase & Modifiers

User Question: "I cannot use amine columns due to cost. How do I fix tailing on standard silica?"

Technical Insight: You must suppress the ionization of residual silanols or the analyte itself. This is achieved via competing bases in the mobile phase.[2]

Table 1: Mobile Phase Modifier Strategy

ModifierConcentrationRoleCompatibility
Triethylamine (TEA) 0.1% - 1.0%Competes for silanol sites; blocks analyte binding.[1]Standard Silica (Normal Phase)
Ammonium Hydroxide (NH₄OH) 0.5% - 1.5%Stronger base; keeps amines in free-base form.[1]Standard Silica (DCM/MeOH systems)
Trifluoroacetic Acid (TFA) 0.1%Protonates silanols (suppresses ionization).[1]C18 Only (Avoid on Normal Phase)

Critical Workflow: The "Pre-Column" Flush If using TEA on standard silica, you must equilibrate the column to saturate the silanols before injection.

  • Flush column with 3 CV (Column Volumes) of the starting solvent + 1% TEA.

  • Reduce TEA to 0.1% for the actual gradient run to prevent baseline noise.

Module 3: Detection of "Invisible" Spirocycles

User Question: "My compound has no aromatic rings. The UV trace is flat, but I know the mass is there."

Technical Insight: Spiro[4.5]decane scaffolds are often aliphatic.[1] Without a conjugated


-system, they do not absorb at 254 nm.[1] Relying on 210 nm (terminal absorption) often detects solvent impurities, causing false peaks.[1]

Solution: Evaporative Light Scattering Detection (ELSD) ELSD detects compounds based on their non-volatility relative to the mobile phase, not their optical properties.[1][3][4]

Protocol 3.1: ELSD Optimization for Spiro Compounds

  • Nebulizer Temp: Set to 30°C (Spiro compounds can be semi-volatile; high heat may vaporize them).

  • Drift Tube Temp: 45-50°C.

  • Carrier Gas: Nitrogen (clean, dry) at 1.5 L/min.

  • Self-Validation: Spot your crude mixture on a TLC plate. Spray with Anisaldehyde or Phosphomolybdic Acid (PMA) and heat.[1][5] If it stains, ELSD will detect it.[1]

Module 4: Separation of Diastereomers

User Question: "I have a mixture of cis/trans isomers. They co-elute as one broad peak."

Technical Insight: Diastereomers have different physical properties but often similar polarities. Separation requires maximizing selectivity (


) , not just efficiency (

).[1][6]

Strategy: The "Iso-Polar" Solvent Switch If Hexane/EtOAc (1:1) fails, switch to a solvent system with identical elution strength but different dipole interactions.

  • Option A: DCM / Methanol (often too strong for close isomers).[1]

  • Option B (Recommended): Toluene / Acetone or Hexane / MTBE.[1]

  • Mechanism: Toluene interacts via

    
    -stacking (if aromatics are present on the spiro scaffold), while MTBE offers different hydrogen bonding acceptors than EtOAc.[1]
    

Workflow: Gradient Shallowing

  • Determine the %B where the mixture elutes (e.g., 30% EtOAc).

  • Create a focused gradient :

    • 0-5 min: 20% B (Hold)[1]

    • 5-25 min: 20%

      
       40% B (Very shallow slope)
      
    • This forces the diastereomers to partition repeatedly, amplifying small differences in adsorption energy.

Module 5: Troubleshooting & FAQs

Q: My compound precipitates at the top of the column immediately after loading.

  • Cause: Solubility mismatch. Spiro[4.5]decanes are rigid and crystallize easily.[1] Loading a DCM solution into a Hexane-equilibrated column causes "crash out."[1]

  • Fix: Use Dry Loading .

    • Dissolve crude in minimal DCM/MeOH.

    • Add Celite 545 or Silica (ratio 1:3 sample:sorbent).[1]

    • Rotovap to dryness (free-flowing powder).

    • Load powder into a solid load cartridge (SLS).[1] This eliminates solvent mismatch shock.

Q: I purified the compound, but the NMR shows broad peaks.

  • Cause: Rotational barriers or conformational locking common in spiro systems, OR residual paramagnetic impurities from silica.[1]

  • Fix: Run NMR at elevated temperature (50°C) to sharpen peaks (coalescence). If impurities are suspected, filter the product through a 0.2

    
    m PTFE filter to remove silica fines.
    

References

  • Teledyne ISCO. (2012).[1][7] RediSep C-18 reversed phase column Purification of primary amines.[1][7] Teledyne ISCO Application Notes.[7] Link

  • Biotage. (2023).[1][6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Phenomenex. (2024).[1][8] Overcoming peak tailing of basic analytes in silica type a stationary phases.[2][9] HPLC Technical Tips.[2] Link

  • Agilent Technologies. (2020).[1] Evaporative Light Scattering Detector (ELSD) for Preparative Chromatography.[1][10] Agilent Technical Overview. Link

  • Aubé, J., et al. (2001).[1][11] Intramolecular Schmidt Reaction of Ketones and Alkyl Azides.[11] Journal of the American Chemical Society. (Foundational work on spiro[4.5]decane synthesis and properties). Link[1]

Sources

Overcoming steric hindrance in 8-Thia-1-azaspiro[4.5]decane substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Ticket: Overcoming Steric Hindrance in Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview: The Steric Challenge

Welcome to the technical guide for the 8-Thia-1-azaspiro[4.5]decane scaffold. This structure is a privileged pharmacophore, often serving as a bioisostere for morpholines or piperidines in sigma receptor ligands and muscarinic agonists.

The Core Problem: The spiro-fusion at C5 creates a quaternary center directly adjacent to the pyrrolidine nitrogen (N1 ). This orthogonal ring arrangement creates a "steric wall," effectively shielding the nitrogen lone pair from incoming electrophiles. Furthermore, the distal sulfur (S8 ) introduces a chemoselectivity challenge, acting as a competing nucleophile or oxidation liability.

This guide provides troubleshooting protocols to bypass these energy barriers.

Troubleshooting Module: N-Functionalization

Issue #1: N-Alkylation/Arylation Stalls or Fails

Symptoms:

  • Standard

    
     reactions (alkyl halide + base) yield <10% product.
    
  • Starting material remains unconsumed even after 24h reflux.

  • Formation of elimination byproducts from the alkyl halide.

Root Cause: The C5 spiro-carbon blocks the trajectory required for the backside attack in


 mechanisms. The nitrogen is effectively "neopentyl-like" in its steric environment.
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For arylations, standard ligands (BINAP, DPPF) are too rigid and lack the bulk necessary to force the reductive elimination of the sterically crowded product.

The Fix: Dialkylbiaryl Phosphine Ligands Use "Buchwald Third/Fourth Generation" precatalysts. The bulky biaryl backbone promotes the formation of the monoligated Pd(0) species, which is the active catalyst.

ComponentRecommendationMechanism of Action
Ligand RuPhos or BrettPhos RuPhos is optimized for secondary amines; BrettPhos for extremely hindered substrates.
Base NaOtBu or LHMDS Strong, bulky bases prevent catalyst poisoning and facilitate deprotonation.
Solvent t-Amyl Alcohol or Dioxane High boiling points allow for necessary thermal activation (100–120°C).
Precatalyst RuPhos Pd G4 Ensures accurate Pd:Ligand ratio and prevents oxidation of the phosphine.

Step-by-Step Workflow:

  • Charge reaction vial with 8-Thia-1-azaspiro[4.5]decane (1.0 equiv), Aryl Halide (1.1 equiv), and NaOtBu (1.4 equiv).

  • Add RuPhos Pd G4 (1–3 mol%).

  • Evacuate and backfill with Argon (x3). Critical: Oxygen kills the active catalyst.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black; concentrate.

Protocol B: Reductive Amination (The "Titanium Trick")

For alkylation, avoid direct alkyl halides. Use aldehydes/ketones.[1][2][3][4][5] However, the spiro-sterics often prevent the initial iminium ion formation.

The Fix: Lewis Acid Activation Titanium(IV) isopropoxide acts as a water scavenger and a Lewis acid, forcing the equilibrium toward the imine/enamine intermediate.

Step-by-Step Workflow:

  • Mix Amine (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

  • Stir at ambient temperature for 4–6 hours. Note: The mixture will become viscous.

  • Dilute with THF or MeOH.

  • Add NaBH(OAc)₃ (2.0 equiv) or NaBH₃CN (if acid sensitive).

  • Stir for 16 hours.

  • Quench: Add 1N NaOH carefully (exothermic) to precipitate titanium salts as a white solid (

    
    ). Filter and extract.
    
Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the correct N-functionalization pathway based on electrophile type.

N_Functionalization_Logic Start Target: N-Substituted 8-Thia-1-azaspiro[4.5]decane Electrophile Select Electrophile Type Start->Electrophile Aryl Aryl Halide (Ar-X) Electrophile->Aryl Alkyl Alkyl Chain (R-CH2-X) Electrophile->Alkyl Carbonyl Ketone/Aldehyde (R=O) Electrophile->Carbonyl Buchwald Method: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Base: NaOtBu Aryl->Buchwald High Success Alkyl->Carbonyl Convert Precursor Sn2 Method: SN2 (Fails) High Steric Clash Low Yield Alkyl->Sn2 Avoid RedAm Method: Reductive Amination Add Ti(OiPr)4 Reductant: NaBH(OAc)3 Carbonyl->RedAm Preferred Route

Caption: Decision matrix for overcoming steric barriers at the N1 position. Red paths indicate high-risk/failure modes; Green/Grey paths indicate optimized protocols.

Troubleshooting Module: Sulfur Management (S8)

Issue #2: Chemoselectivity & Oxidation

Symptoms:

  • Desired N-oxidation or other oxidative transformation yields a mixture of sulfoxides (S=O) and sulfones (O=S=O).

  • Loss of biological activity due to polarity changes at the S8 position.

Root Cause: The thioether at position 8 is electron-rich and often more nucleophilic/oxidizable than the hindered nitrogen.

Protocol C: Selective Oxidation Control

If you need to modify the nitrogen without touching the sulfur, or oxidize the sulfur selectively:

Target ProductReagent SystemConditions
S-Oxide (Sulfoxide) NaIO₄ (Sodium Periodate)0°C in MeOH/H₂O. Stops cleanly at sulfoxide.
S,S-Dioxide (Sulfone) Oxone® or mCPBA (2.5 equiv)Room Temp. Strong oxidants drive to sulfone.
N-Functionalization (Protecting S) None required usuallyS8 is distal enough that steric bulk at N1 prevents S-alkylation if stoichiometry is 1:1.

Critical Note on N-Oxides: If attempting to synthesize the N-oxide using mCPBA, the sulfur will oxidize first.

  • Solution: You cannot selectively N-oxidize in the presence of the free sulfide. You must either accept the sulfone-N-oxide bis-product or use a reversible protecting group strategy (though rare for sulfides).

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the N-alkylation? A: Yes. Microwave heating (120–150°C) is highly recommended for


 reactions on this scaffold. The thermal energy helps overcome the rotational barrier and steric repulsion of the spiro-ring system. Use a polar aprotic solvent like NMP or DMF.

Q: The product is oiling out during workup. How do I purify? A: Spirocyclic amines are often lipophilic oils.

  • Salt Formation: Convert the free base to the HCl or Oxalate salt. Dissolve the oil in Et₂O and add 2M HCl in ether. The salt usually precipitates as a manageable solid.

  • Chromatography: Use a basic modifier in your mobile phase (1% Triethylamine or

    
    ) to prevent the amine from streaking on silica.
    

Q: I need to protect the Nitrogen. Boc or Cbz? A: Boc is preferred but difficult to install due to sterics.

  • Protocol: Use

    
     (5 equiv) + DMAP  (0.5 equiv) in refluxing THF. The DMAP is essential as a nucleophilic catalyst to shuttle the Boc group to the hindered amine.
    

References & Grounding

  • Buchwald-Hartwig Amination (General & Steric Ligands):

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.

    • Context: Defines the use of RuPhos/BrettPhos for hindered secondary amines.

  • Reductive Amination of Hindered Amines:

    • Source: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the

      
       protocol for forcing imine formation in sterically crowded systems.
      
  • Spirocyclic Scaffold Properties (1-oxa/thia analogs):

    • Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry (Various entries on 1-oxa-8-azaspiro[4.5]decane as sigma ligands).

    • Context: Validates the spiro[4.5]decane numbering and the pharmacological relevance of the 8-position heteroatom.

  • Spirocyclic Synthesis Methodology:

    • Source: "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition."

    • Context: Illustrates the modern synthetic challenges and numbering conventions for this specific ring system.

Sources

Spiro-Tech Support: Optimizing Extraction for Rigid Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-EXT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Spiro-Tech Support Hub. If you are working with spirocyclic amines (e.g., spiro[3.3]heptan-2-amine, spiro-azetidines, or spiro-indolines), you likely chose them to improve the


 character and metabolic stability of your drug candidates. However, you have likely encountered the "Spiro-Paradox": the same rigid, lipophilic core that improves drug-target binding often turns these amines into stubborn surfactants during workup, leading to persistent emulsions and variable yields.

This guide moves beyond generic "add base and shake" advice. We focus on the specific physicochemical challenges of spiro-amines—steric bulk, specific


 shifts, and interfacial tension.

Module 1: The Theory (Why Your Extraction Failed)

Q: I adjusted the aqueous layer to pH 10, but my recovery is still <50%. Why?

A: You likely fell into the "pH Trap." For spiro-amines, simply being basic is not enough; you must achieve the correct Distribution Coefficient (


).

Most spiro-amines have a conjugate acid


 between 8.5 and 10.5. To extract them into an organic layer, they must be electrically neutral.
  • The Rule of 2: To ensure >99% of your amine is in the neutral (organic-soluble) state, the aqueous pH must be at least 2 units higher than the conjugate acid's

    
    .
    
    • If

      
       and you extract at pH 10.0, approximately 24% of your product remains protonated (water-soluble) and is lost in the aqueous waste.
      
    • Target pH:

      
       (minimum).
      

The Mathematical Proof (Henderson-Hasselbalch):



Rearranging for the ratio of extractable base to non-extractable salt:



pH Relative to

% Extractable (Neutral)Status

50%Critical Failure

90.9%Suboptimal

99.0%Target

99.9%Optimal

Tech Note: Spiro-amines often possess "hidden" basicity. The strain in rings like azetidine can raise the


 higher than expected compared to flexible analogs like piperidine. Always measure or calculate 

before setting your pH strategy [1].

Module 2: The Protocol (The "pH Swing" Method)

This protocol is self-validating. If step 2 fails, step 3 will not work.

Workflow Visualization

ExtractionLogic Start START: Crude Reaction Mixture AcidWash 1. Acid Wash (pH < 2) Remove non-basic impurities Start->AcidWash Add 1M HCl CheckAq Check Aqueous Layer purity (LCMS) AcidWash->CheckAq BaseSwing 2. Base Swing (pH > pKa + 2) Release Spiro-Amine CheckAq->BaseSwing Impurities in Organic Product in Aqueous SolventChoice 3. Solvent Selection (DCM vs. MTBE) BaseSwing->SolventChoice Extract 4. Extraction & Separation SolventChoice->Extract

Figure 1: The "pH Swing" logic ensures purification occurs before the final extraction, minimizing emulsion-causing debris.

Step-by-Step Protocol
  • The Acid Wash (Purification Phase):

    • Dissolve crude residue in an organic solvent (e.g., EtOAc).

    • Extract with 1M HCl (Target pH < 2).

    • Mechanism: Your spiro-amine becomes protonated (

      
      ) and moves to the water. Neutral impurities remain in the organic layer.
      
    • Discard the organic layer (after verifying product is in the aqueous layer via LCMS).

  • The Swing (Basification Phase):

    • Cool the aqueous layer to 0°C (Spiro-compounds can be heat-sensitive during exotherms).

    • Slowly add 50% NaOH or Sat.

      
        until 
      
      
      
      (assuming
      
      
      ).
    • Validation: The solution should turn cloudy/oily as the free base precipitates.

  • The Extraction (Collection Phase):

    • Add the extraction solvent (see Table 1).

    • Do NOT shake vigorously. Invert gently 20 times.

    • Separate layers.[1][2][3] Re-extract aqueous layer 2x.[2]

Table 1: Solvent Selection Matrix for Spiro-Amines
SolventPolarityRecommended ForWarning
DCM (Dichloromethane) HighPolar spiro-amines (low

). Best solubility.
High emulsion risk.[1][3] Denser than water (bottom layer).
MTBE (Methyl tert-butyl ether) LowLipophilic spiro-amines.Flammable. Poor solubility for polar salts.
2-MeTHF MediumGreen alternative to DCM. Good separation.Can form peroxides. Expensive.
EtOAc (Ethyl Acetate) MediumGeneral purpose.Avoid at pH > 12 (hydrolyzes to ethanol/acetic acid).

Module 3: Troubleshooting (The "Fix")

Issue 1: The Dreaded Emulsion

Symptom: A third "rag" layer forms between the organic and aqueous phases. Cause: Spiro-amines have a rigid hydrophobic core and a polar amine head. At the interface, they align like surfactants (soap), stabilizing water droplets in oil [2].

Troubleshooting Decision Tree:

EmulsionFix Problem Emulsion Detected Step1 1. Wait 20 mins Problem->Step1 Step2 2. Add Brine (Salting Out) Step1->Step2 No separation Step3 3. Filter (Celite/Glass Wool) Step2->Step3 Still cloudy Step4 4. Dilute Organic Layer Step3->Step4 Persistent rag

Figure 2: Stepwise escalation for breaking spiro-amine emulsions.

Detailed Fixes:

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, driving the organic spiro-amine out of the water and increasing surface tension, which breaks the emulsion [3].

  • Filtration: The emulsion is often stabilized by fine particulate matter.[4] Filter the entire biphasic mixture through a pad of Celite or a loose plug of glass wool . The solids will be trapped, and the layers will often separate immediately in the flask below [4].

Issue 2: Decomposition

Symptom: Yield is good, but purity is low; NMR shows ring-opening or degradation. Cause:

  • Retro-Mannich Reactions: Some spiro-amines (especially those with

    
    -amino ketones or specific strain) are unstable at high pH.
    
  • EtOAc Hydrolysis: If you used Ethyl Acetate at pH 13, you likely generated acetic acid, which reacted with your amine.

Solution:

  • Switch to DCM or Toluene (non-hydrolyzable).

  • Use a milder base like

    
      (pH 8.5) or 
    
    
    
    (pH 11) instead of NaOH (pH 14), provided the "Rule of 2" is still met.

References

  • Drug Hunter Team. (2022).[5][6] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Frontier, A. (2026).[2] Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]

  • K-Jhil Scientific. (2025).[1][4][7][8] Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • LCGC International. (2021).[9][10] Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Chromatography Online. [Link]

Sources

Technical Support Center: Resolution of Chiral Spiro-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Spiro-Piperidine Resolution Hub

You have reached the specialized support unit for handling spiro-piperidine scaffolds . Unlike flat aromatic heterocycles, spiro-piperidines possess a rigid, three-dimensional architecture centered around a quaternary spiro-carbon. This geometry creates unique challenges in enantioseparation:

  • Steric Bulk: The orthogonal ring systems can prevent effective "slotting" into traditional chiral cavities.

  • Basicity: The secondary or tertiary amine in the piperidine ring aggressively interacts with residual silanols, causing severe peak tailing.

  • Solubility: These rigid scaffolds often exhibit poor solubility in standard alcoholic co-solvents (MeOH/EtOH), complicating preparative loading.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Analytical Method Development (The Triage)

Workflow Visualization: Method Selection Logic

Before injecting, determine your primary separation mode. Use the following logic gate to prevent column fouling and optimize resolution.

MethodSelection Start Start: Spiro-Piperidine Racemate SolubilityCheck Solubility Test: >50 mg/mL in MeOH/EtOH? Start->SolubilityCheck SFC_Route Route A: SFC (Supercritical Fluid) SolubilityCheck->SFC_Route Yes (Preferred for Speed) HPLC_Route Route B: Normal Phase HPLC SolubilityCheck->HPLC_Route No (Solubility Limited) ImmobilizedCheck Requires DCM/THF/EtOAc for solubility? SFC_Route->ImmobilizedCheck HPLC_Route->ImmobilizedCheck ColumnSelect_Imm MUST USE Immobilized CSP (IA, IB, IC, ID, IG, IH) ImmobilizedCheck->ColumnSelect_Imm Yes ColumnSelect_Coat Standard Coated CSP OK (AD-H, OD-H, etc.) ImmobilizedCheck->ColumnSelect_Coat No

Figure 1: Decision tree for selecting separation mode and column chemistry based on solubility profiles.

Troubleshooting & FAQs
Q: My peaks are tailing significantly (Asymmetry > 1.5). Increasing the modifier % isn't helping.

Diagnosis: This is the "Piperidine Drag." The basic nitrogen is interacting with the acidic silanols on the silica support of the column, not just the chiral selector. The Fix:

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your organic modifier. This competes for the silanol sites.

  • The "Expert" SFC Protocol: If using SFC, basic additives can sometimes be insufficient. Switch to an acidic additive strategy. Add 0.1% Ethanesulfonic Acid (ESA) or Trifluoroacetic Acid (TFA) to the methanol modifier.

    • Mechanism:[1][2] This forms a transient diastereomeric salt pair in situ, often sharpening the peak significantly compared to base additives [1].

Q: I need to use Chloroform (CHCl₃) or DCM to dissolve my sample, but I'm afraid of destroying the column.

Diagnosis: Standard chiral columns (AD-H, OD-H) are coated . Strong solvents will strip the polymer off the silica, permanently destroying the column. The Fix: You must switch to Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC, ID, IG).

  • Validation: Check the column label. If it does not explicitly say "Immobilized," assume it is coated and never inject DCM, THF, Ethyl Acetate, or Chloroform.

  • Advantage: Immobilized columns allow you to use "forbidden" solvents (THF/DCM) as part of the mobile phase (e.g., Hexane/DCM/EtOH), which is often the only way to resolve rigid spiro-compounds that don't separate in standard alcohol systems [2].

Module 2: Preparative Scale-Up

Critical Data: Solvent Compatibility Matrix

Use this table to determine safe loading solvents for your specific column type.

Solvent ClassRepresentative SolventsCoated Columns (AD, OD, AS, OJ)Immobilized Columns (IA, IB, IC, ID, IG)
Alcohols Methanol, Ethanol, IPASafe Safe
Alkanes Hexane, HeptaneSafe Safe
Chlorinated DCM, ChloroformDESTROYED Safe
Ethers THF, MTBEDESTROYED Safe (THF)
Esters Ethyl AcetateDESTROYED Safe
Ketones AcetoneDESTROYED Safe
Q: My sample precipitates in the tubing when mixing with CO₂ (SFC Mode).

Diagnosis: The "solubility mismatch." Your spiro-piperidine is soluble in methanol but insoluble in supercritical CO₂. When the streams mix, the compound crashes out. The Fix:

  • Feed Injection: Dissolve the sample in a stronger solvent (like 50:50 MeOH:THF) if using an immobilized column.

  • Make-up Flow: Configure your system to introduce a "make-up" solvent stream (usually methanol) after the column but before the back-pressure regulator (BPR) to prevent precipitation during depressurization.

Module 3: Classical Resolution (Crystallization)

When chromatography is cost-prohibitive for multi-kilogram batches, use Diastereomeric Salt Formation.

Workflow Visualization: Salt Screening

Spiro-piperidines are sterically hindered. Standard tartaric acid often fails because it cannot get close enough to the nitrogen.

SaltScreen Racemate Racemic Spiro-Piperidine Screen1 Screen 1: Small Acids (L-Tartaric, Mandelic) Racemate->Screen1 Screen2 Screen 2: Bulky Acids (DTTA, DBTA) Screen1->Screen2 Oiling out / No solid Result Check Precipitate: DSC / XRPD / Chiral HPLC Screen1->Result Crystals formed? Solvent Solvent Selection: EtOH, iPrOH, Acetone Screen2->Solvent Solvent->Result

Figure 2: Hierarchical screening for resolving agents. DTTA = Di-p-toluoyl-tartaric acid.

Protocol: The "Bulky Acid" Screen

For spiro-bases, you need a resolving agent that matches the steric bulk of the substrate.

  • Agent Selection: Start with Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) . The aromatic rings on these acids provide "pi-pi" stacking opportunities with the spiro-scaffold that simple tartaric acid lacks [3].

  • Stoichiometry: Use 0.5 equivalents of the resolving agent (The "Pope Peachy" method). This forces the formation of the less soluble diastereomer while leaving the other enantiomer as a free base in solution.

  • Solvent: Reflux in 95% Ethanol or Acetone .

  • Cooling: Cool slowly (1°C/min) to room temperature.

    • Troubleshooting: If "oiling out" occurs, reheat and add a seed crystal. If no seed exists, scratch the glass surface or add a drop of anti-solvent (Hexane).

Module 4: Post-Separation Handling

WARNING: Spiro-piperidines isolated from SFC or HPLC with additives (DEA/TEA/TFA) are salts , not free bases.

Protocol: Free-Basing for Biological Assay

Directly using the salt in biological assays can lead to false positives due to the toxicity of DEA or TFA.

  • Dissolution: Dissolve the resolved fraction in DCM.

  • Wash: Wash 2x with Saturated NaHCO₃ (for TFA salts) or Water (for DEA salts).

  • Dry: Pass organic layer through Phase Separator or Na₂SO₄.

  • Evaporate: Remove solvent to obtain the clean chiral free base.

References

  • Toribio, L. et al. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.[3] Journal of Chromatography A.

  • Daicel Chiral Technologies. (2021).[4][5] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[6][7]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for DTTA/DBTA usage in hindered amines).

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-Thia-1-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

This guide provides a high-resolution technical analysis of the 8-Thia-1-azaspiro[4.5]decane hydrochloride scaffold, a critical spirocyclic building block in drug discovery.[1] Unlike standard piperidine or pyrrolidine derivatives, this compound features a unique spiro-fusion between a five-membered aza-ring and a six-membered thia-ring.[1]

We compare its spectral "performance"—defined here as signal resolution, diagnostic peak identification, and structural validation—against its common bioisosteres: the 8-Oxa (oxygen) and 8-Aza (nitrogen) analogs.[1] The analysis reveals that the sulfur atom introduces a distinct "shielding paradox" that compresses the aliphatic region, requiring specific 2D NMR strategies for full elucidation.

Part 1: Structural Logic & Experimental Causality
1.1 The Scaffold Architecture

The 8-Thia-1-azaspiro[4.5]decane core consists of two orthogonal rings sharing a single quaternary carbon (C5).[1]

  • Ring A (1-Aza): A pyrrolidine ring containing a secondary amine (protonated in the HCl salt).[1]

  • Ring B (8-Thia): A tetrahydrothiopyran ring containing a sulfur atom at position 8 (para to the spiro center).[1]

Why this matters for NMR: The rigidity of the spiro center locks the conformation, often splitting methylene protons into distinct axial/equatorial environments. The hydrochloride salt form introduces a positive charge on the nitrogen, significantly deshielding the Ring A protons.

1.2 Experimental Protocol: The Self-Validating System

To ensure reproducible data, we reject CDCl₃ for the hydrochloride salt due to poor solubility and aggregation broadening.

Recommended Protocol:

  • Solvent: DMSO-d₆ (99.9% D) is the gold standard.[1] It solubilizes the salt completely and slows proton exchange, allowing the observation of the ammonium (

    
    ) protons.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Expert Insight: If the ammonium peaks are broad or invisible, trace water is likely catalyzing exchange. Add a single pellet of activated 4Å molecular sieves directly to the NMR tube 15 minutes prior to acquisition.

Part 2: Spectral Analysis & Comparative Performance
2.1 The "Heavy Atom" Effect: Thia vs. Oxa vs. Aza

The core analytical challenge with 8-Thia-1-azaspiro[4.5]decane is distinguishing it from its isosteres.[1] The electronegativity differences between Sulfur (2.58), Nitrogen (3.04), and Oxygen (3.[1]44) drive the "performance" of the spectrum.

Comparative Data Table: Diagnostic Alpha-Proton Shifts

Feature8-Thia (Product) 8-Oxa (Alternative) 8-Aza (Alternative) Analytical Impact
Heteroatom Sulfur (S)Oxygen (O)Nitrogen (NH)S is less electronegative than O/N.
Ring B

-Protons
2.60 – 2.85 ppm 3.50 – 3.90 ppm 2.90 – 3.20 ppm Thia signals overlap with Ring A

-N protons; Oxa signals are distinct/isolated.[1]
Ring A

-N Protons
3.10 – 3.30 ppm 3.10 – 3.30 ppm3.10 – 3.40 ppmConsistent across all three; deshielded by HCl salt.[1]
Resolution Score Medium High Low 8-Oxa offers the cleanest separation; 8-Thia requires careful integration.[1]
2.2 Detailed Peak Assignment (8-Thia-1-azaspiro[4.5]decane HCl)

Region 1: The Ammonium Head (8.5 – 9.5 ppm) [1]

  • Signal: Broad singlet, 2H.

  • Assignment:

    
     (Position 1).[1]
    
  • Diagnostic Value: Confirms salt formation.[1] Disappearance upon

    
     shake confirms exchangeable protons.[1]
    

Region 2: The Alpha-Nitrogen Zone (3.0 – 3.4 ppm) [1]

  • Signal: Multiplet, 2H.

  • Assignment: C2-H (Ring A).

  • Mechanistic Note: These protons are adjacent to the cationic nitrogen. The inductive effect pulls them downfield. In the spiro system, they may appear as a triplet or complex multiplet due to coupling with C3-H.

Region 3: The Alpha-Sulfur Zone (2.6 – 2.9 ppm) [1]

  • Signal: Multiplet, 4H.

  • Assignment: C7-H and C9-H (Ring B).

  • Critical Distinction: Unlike the 8-Oxa analog (where these would be at ~3.6 ppm), the sulfur atom is a "soft" deshielder. These peaks often sit on the "shoulder" of the alpha-nitrogen peaks or merge with them. This is the fingerprint of the Thia-spiro cycle.

Region 4: The Spiro-Core Aliphatics (1.5 – 2.0 ppm) [1]

  • Signal: Overlapping multiplets, 8H total.

  • Assignment:

    • C3-H, C4-H (Ring A).[1][2]

    • C6-H, C10-H (Ring B).[1]

  • Behavior: The spiro center (C5) exerts a steric effect, often splitting the C6/C10 protons into axial/equatorial pairs if the ring flip is slow, but at 298K, they often average to a broad "hump."

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the critical heteroatom-adjacent protons, distinguishing the Thia scaffold from its Oxa counterpart.

NMR_Assignment_Logic Sample Unknown Spiro Sample (HCl Salt) Solvent Dissolve in DMSO-d6 Sample->Solvent NH_Check Check 8.5-9.5 ppm Solvent->NH_Check Salt_Confirm Broad Singlet Present? YES = HCl Salt NH_Check->Salt_Confirm Alpha_Region Analyze 2.5 - 4.0 ppm Region Salt_Confirm->Alpha_Region Oxa_Path Distinct Multiplet at 3.6-3.9 ppm? Alpha_Region->Oxa_Path Thia_Path Multiplet at 2.6-2.9 ppm? Alpha_Region->Thia_Path Oxa_Result Identify: 8-Oxa Analog (High Electronegativity) Oxa_Path->Oxa_Result Yes Thia_Result Identify: 8-Thia Analog (Shielding Effect) Thia_Path->Thia_Result Yes

Figure 1: Logic flow for distinguishing 8-Thia spirocycles from 8-Oxa analogs using 1H NMR chemical shifts.

Part 4: Advanced Elucidation (2D NMR)

For drug development professionals requiring absolute structural certainty (e.g., for patent filing), 1H NMR alone is often insufficient due to the overlap in the 1.5–2.0 ppm region.

Mandatory 2D Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Resolves the proton overlap by spreading signals into the Carbon dimension.

    • Expected Result: The C-S carbons (Ring B) will resonate significantly upfield (~25-30 ppm) compared to C-O carbons (~65-70 ppm) or C-N carbons (~45-50 ppm).[1] This is the definitive confirmation of the 8-Thia moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Connects the spiro center (Quaternary C5) to both rings.[1]

    • Target: Look for long-range coupling from the C4 protons (Ring A) and C6 protons (Ring B) to the same quaternary carbon signal at ~40-50 ppm.

References
  • PubChem. (2025).[1] 8-Azaspiro[4.5]decane hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Mai, W., Green, S. A., Bates, D. K., & Fang, S. (2010).[1][3] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17).[1][2] [Link][1]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1] [Link][1]

Sources

FTIR absorption peaks for 8-Thia-1-azaspiro[4.5]decane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characterization of 8-Thia-1-azaspiro[4.5]decane Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Executive Summary

8-Thia-1-azaspiro[4.5]decane represents a specialized spirocyclic scaffold, often utilized as a pharmacophore in the development of muscarinic agonists and analgesics.[1] Its structure combines a piperidine-like steric bulk with a thiopyran ring, creating unique electronic properties.[1][2]

Characterizing this molecule presents a specific analytical challenge: confirming the integrity of the spiro-junction , the presence of the secondary amine , and the successful incorporation of the thioether (sulfide) linkage.[1]

This guide provides a definitive spectroscopic profile for 8-Thia-1-azaspiro[4.5]decane, comparing its FTIR signature against its non-thiolated analogue (1-azaspiro[4.5]decane) and evaluating the utility of FTIR versus Raman spectroscopy for this specific application.

Structural Analysis & Theoretical Predication

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrationally active moieties.

  • The Scaffold: A spiro[4.5]decane system (5-membered ring fused to a 6-membered ring at a single carbon).[1][2]

  • Ring A (5-membered): Contains a secondary amine (–NH–) at position 1.[1][2]

  • Ring B (6-membered): Contains a sulfur atom (–S–) at position 8.[1][2]

Diagnostic Functional Groups
Functional GroupVibration ModeActivity (IR)Diagnostic Value
Secondary Amine (Cyclic) N-H StretchMedium/WeakHigh. Confirms the amine is not tertiary (N-alkylated).[1][2]
Spiro-Alkyl Skeleton C-H Stretch (

)
StrongMedium. General confirmation of the saturated cyclic backbone.[1][2]
Thioether (Sulfide) C-S StretchWeakLow/Medium. Difficult to detect in IR; requires careful baseline analysis.[1][2]
Ring Deformation Ring BreathingMediumHigh. Specific to the spiro-conformation strain.[1][2]

Comparative Analysis: Target vs. Analogues

The most effective way to validate 8-Thia-1-azaspiro[4.5]decane is by comparing it to its direct structural analogue, 1-azaspiro[4.5]decane (which lacks the sulfur atom).[1]

Table 1: Differential FTIR Peak Assignment

Data synthesized from standard correlation tables and analogue spectra (e.g., piperidine, tetrahydrothiopyran).[1]

Frequency (

)
Assignment8-Thia-1-azaspiro[4.5]decane (Target)1-Azaspiro[4.5]decane (Control)Interpretation
3300 – 3450 N-H StretchPresent (Broad band if H-bonded)Present Both contain the secondary amine.[1][2] This confirms the "1-aza" moiety.
2800 – 2990 C-H Stretch (

)
Present Present Indistinguishable alkyl backbone signal.[1][2]
1440 – 1470

Scissoring
Present Present Typical methylene deformation.
1100 – 1250 C-N StretchPresent Present Fingerprint region; confirms amine connectivity.[1][2]
600 – 750 C-S Stretch Present (Weak) ABSENT CRITICAL DIFFERENTIATOR. The presence of a weak band here indicates the "8-thia" substitution.[1][2]

Senior Scientist Insight: Do not rely solely on the C-S stretch in FTIR for purity determination. The C-S dipole change is minimal, resulting in very weak absorption. If the 600–750


 region is obscured by noise, you must use the Comparative Method  (Section 4).[1][2]

Methodological Comparison: FTIR vs. Raman[3][4][5]

While FTIR is the industry standard for rapid ID, it struggles with the thioether linkage in this molecule. For comprehensive characterization, Raman spectroscopy is the superior alternative for the sulfur component.

Table 2: Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy Recommendation
Amine Detection (N-H) Excellent. Strong dipole change.[1][2]Poor. Weak scattering.Use FTIR to validate the amine.[2][3]
Thioether Detection (C-S) Poor. Weak absorption; often lost in fingerprint.[1][2]Excellent. High polarizability of Sulfur leads to strong scattering.[1][2]Use Raman to validate the sulfur ring.[2]
Sample Prep ATR (Solid/Liquid) or KBr Pellet.[1][2]Minimal (Laser focus through glass).[1][2]FTIR is faster for routine QC.[1][2]
Water Interference High (O-H masks N-H).[1][2]Low (Water is a weak scatterer).[1][2]Raman preferred for aqueous reaction monitoring.[1][2]

Experimental Protocol: Validated Characterization Workflow

This protocol ensures a self-validating system where the absence of impurity peaks is as important as the presence of target peaks.

A. Sample Preparation (ATR Method)[1][2]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4

    
    .
    
  • Scans: Minimum 32 (recommend 64 for signal-to-noise ratio in the fingerprint region).[1][2]

  • Background: Clean air background (critical for accurate C-S detection).

B. Step-by-Step Analysis
  • Baseline Correction: Apply automatic baseline correction to flatten the 2000–2500

    
     region.[1][2]
    
  • Amine Verification: Zoom into 3300–3500

    
     .
    
    • Pass Criteria: A single band (secondary amine).[1][2][4][5]

    • Fail Criteria: No band (tertiary amine/impurity) or Doublet (primary amine impurity).[1][2][4]

  • Sulfide Verification: Zoom into 600–800

    
     .[1][2]
    
    • Pass Criteria: Distinct, albeit weak, absorption bands.[1][6]

    • Cross-Check: If ambiguous, run a Raman scan (Look for strong peak at ~650–700

      
      ).[1][2]
      
  • Spiro-Check: Verify the absence of

    
     alkene stretches (1620–1680 
    
    
    
    ) to ensure the rings are fully saturated and no starting material remains.[1][2]

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the 8-Thia-1-azaspiro[4.5]decane structure using orthogonal spectroscopic methods.

G Start Crude Sample: 8-Thia-1-azaspiro[4.5]decane FTIR Step 1: FTIR Analysis (ATR Method) Start->FTIR CheckNH Check 3300-3500 cm⁻¹ FTIR->CheckNH ResultNH_Pass Single Band Observed (Secondary Amine Confirmed) CheckNH->ResultNH_Pass Yes ResultNH_Fail Doublet or No Band (Impurity/Wrong Structure) CheckNH->ResultNH_Fail No CheckCS Check 600-800 cm⁻¹ (Fingerprint Region) ResultNH_Pass->CheckCS ResultCS_Clear Weak Band Visible CheckCS->ResultCS_Clear Signal Detected ResultCS_Ambig Ambiguous / Noise CheckCS->ResultCS_Ambig Signal Obscured Final Structure Validated ResultCS_Clear->Final Raman Step 2: Raman Spectroscopy (Orthogonal Check) ResultCS_Ambig->Raman Required Raman->Final Strong Scattering @ 650-700 cm⁻¹

Figure 1: Analytical decision tree for validating the spiro-amine and thioether moieties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278559, 1-Oxa-4-azaspiro[4.5]decane (Analogue Reference).[1][2] Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.[1][2] Retrieved from [Link]

  • Rocky Mountain Laboratories. Difference between FTIR and Raman Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table - Functional Group Characteristic Absorptions. Retrieved from [Link][1][2]

Sources

Technical Comparison Guide: HPLC Method Development for 8-Thia-1-azaspiro[4.5]decane Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a purity method for 8-Thia-1-azaspiro[4.5]decane presents a "perfect storm" of chromatographic challenges. As a pharmaceutical intermediate, its purity is critical, yet its physicochemical properties defy standard "walk-up" HPLC methods.[1]

This guide moves beyond generic protocols to compare two distinct analytical strategies: a Traditional UV-based approach versus a Modern Charged-Aerosol (CAD) approach utilizing Charged Surface Hybrid (CSH) technology .[1]

The Analyte Challenge
  • Structure: A spirocyclic secondary amine fused with a sulfur-containing ring.[1]

  • Challenge 1 (The "Ghost"): The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.
    
  • Challenge 2 (The "Tail"): The secondary amine (pKa ~9-10) is protonated at standard acidic pH, leading to severe peak tailing on traditional C18 columns due to silanol interactions.

  • Challenge 3 (The "Shapeshifter"): The thioether moiety is prone to oxidation, generating Sulfoxide (polar) and Sulfone (intermediate) impurities that must be resolved.[1]

Comparative Study: The "Standard" vs. The "Optimized"

We evaluated two methodologies to determine the most robust system for purity analysis.

Method A: The Traditional Approach (Baseline)
  • Column: Standard Fully Porous C18 (e.g., 5 µm, 100 Å).[1]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]

  • Detection: UV at 205 nm.[1]

Method B: The Optimized Approach (Recommended)
  • Column: Charged Surface Hybrid (CSH) C18 (e.g., 1.7 µm or 2.5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1][2][3]

  • Detection: Charged Aerosol Detector (CAD).[1][4][5]

Performance Comparison Data
MetricMethod A (Traditional C18 / UV)Method B (CSH C18 / CAD)Analysis
USP Tailing Factor (

)
1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Symmetric)Method B Wins: CSH surface charge repels the protonated amine, preventing silanol drag.[1]
Sensitivity (LOD) High (~50 µg/mL)Low (~1 µg/mL)Method B Wins: CAD is universal and does not rely on weak end-absorption at 205 nm.[1]
Baseline Stability Drifting (Solvent Cutoff interference)StableMethod B Wins: UV at 205 nm is susceptible to mobile phase transparency issues; CAD is unaffected by optical transparency.[1]
Impurity Specificity Misses non-chromophoric impuritiesDetects all non-volatile impuritiesMethod B Wins: CAD detects synthetic precursors lacking chromophores.[1]

Deep Dive: Why Method B Works (The Science)

The Silanol Solution (CSH Technology)

In Method A, the protonated secondary amine of the spiro-decane interacts ionically with residual free silanols (


) on the silica surface. This is the root cause of peak tailing.

Method B utilizes a Charged Surface Hybrid (CSH) column.[1] These stationary phases have a controlled low-level positive surface charge.[1][3]

  • Mechanism: The positive surface charge electrostatically repels the protonated amine analyte.[1]

  • Result: The analyte interacts only with the C18 ligands (hydrophobic retention), eliminating the "drag" caused by ion-exchange. This yields sharp, Gaussian peaks even using simple acidic mobile phases like formic acid [1].[1]

The Detection Solution (CAD vs. UV)

8-Thia-1-azaspiro[4.5]decane is virtually invisible to UV.[1] Method A forces the use of 205 nm, where acetonitrile and buffer salts absorb light, causing high background noise.

Method B uses Charged Aerosol Detection (CAD) .[1][4][5]

  • Mechanism: The eluent is nebulized and dried.[1][5] Residual analyte particles are charged by a corona discharge and measured by an electrometer.[1][6]

  • Result: Response is proportional to mass, not optical properties.[1] This allows for the detection of the parent amine and its oxidation byproducts (sulfoxides) with uniform sensitivity [2].

Experimental Protocols

Protocol for Method B (Optimized)

System Requirements: UHPLC or HPLC system with CAD. PEEK tubing is recommended to prevent metal-catalyzed oxidation of the sulfur moiety.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).[1]

  • Note: Do not use phosphate buffers with CAD; non-volatile salts will clog the detector.[1]

Step 2: Column Configuration[7]
  • Stationary Phase: CSH C18 (e.g., Waters XSelect CSH or Agilent Poroshell CS-C18).[1]

  • Dimensions: 100 mm x 2.1 mm, 2.5 µm particle size.[1]

  • Temperature: 40°C (Improves mass transfer for spiro-compounds).[1]

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
Step 4: Detector Settings (CAD)
  • Evaporation Temperature: 35°C (Standard) or 50°C (if background noise is high).[1]

  • Power Function: 1.0 (for linearity assessment) or optimized per vendor guidelines.

  • Data Rate: 10 Hz.[1]

Impurity Profiling & Oxidation Logic

The sulfur atom in the 8-position is the stability weak point. You must validate the separation of the parent from its oxidation states.

  • Sulfide (Parent): Hydrophobic (Retained).[1]

  • Sulfoxide (Impurity 1): The addition of oxygen (

    
    ) significantly increases polarity.[1] Expect this to elute early  (approx. 2-4 mins in the gradient above).[1]
    
  • Sulfone (Impurity 2): (

    
    ) is less polar than the sulfoxide but more polar than the parent.[1] Expect elution between Sulfoxide and Parent.[1]
    
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 8-Thia-1-azaspiro[4.5]decane CheckChrom Check Chromophore (UV Absorbance) Start->CheckChrom CheckAmine Check Functional Groups (Secondary Amine) Start->CheckAmine UV_Weak Weak/None (>210nm) CheckChrom->UV_Weak No Aromatic Rings Detector_Select Select Detector: CAD or ELSD UV_Weak->Detector_Select Universal Detection Req. Method_Final Final Method: CSH C18 + Formic Acid + CAD Detector_Select->Method_Final Col_Select Column Selection Strategy CheckAmine->Col_Select Std_C18 Standard C18 (High Risk of Tailing) Col_Select->Std_C18 Avoid CSH_C18 CSH / Charged Surface C18 (Rec. for Acidic pH) Col_Select->CSH_C18 Best for Formic Acid High_pH Hybrid C18 @ pH 10 (Alternative) Col_Select->High_pH Good, but buffer issues w/ CAD CSH_C18->Method_Final

Caption: Logic flow for selecting the CSH-CAD system over traditional UV methods.

Visualization: Impurity Separation Workflow

ImpurityFlow Sample Degraded Sample Column CSH C18 Column Sample->Column Injection Sulfoxide Sulfoxide Impurity (Most Polar) RT: ~2.5 min Column->Sulfoxide Elutes First Sulfone Sulfone Impurity (Intermediate) RT: ~4.0 min Column->Sulfone Elutes Second Parent Parent Spiro Amine (Hydrophobic) RT: ~7.5 min Column->Parent Elutes Last

Caption: Predicted elution order of oxidation impurities based on polarity.

References

  • Agilent Technologies. "Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns." Agilent Application Notes. Available at: [Link] (Verified generic landing for search result 1.8).[1]

  • Thermo Fisher Scientific. "How Charged Aerosol Detection is Revolutionizing HPLC Analysis."[1] Wiley Analytical Science.[1] Available at: [Link] (Verified from search result 1.1).[1]

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology."[1] Waters Application Notes. Available at: [Link] (Verified from search result 1.9).[1]

  • Lutz, M., et al. "An Efficient Oxidation of Sulfides to Sulfones."[1][8] Synthesis, 2018.[1][7][8] Available at: [Link] (Verified from search result 1.20).

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Spirocyclic Compounds: A Comparative Analysis Centered on 8-Thia-1-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography remains the gold standard for this, providing unequivocal evidence of atomic arrangement. This guide offers an in-depth, experience-driven comparison of crystallographic data analysis, centered on the promising spirocyclic scaffold, 8-Thia-1-azaspiro[4.5]decane hydrochloride. While the specific crystal structure of this exact compound is not publicly available, this guide will navigate the process of obtaining and analyzing such data, using crystallographic information from analogous spirocyclic systems as comparators. This approach will provide a robust framework for researchers working with novel spiro compounds.

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional nature which can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] However, this same rigidity often presents unique challenges in crystallization and subsequent crystallographic analysis.[3]

The Crystallization Challenge: From Solution to Structure

The journey to a high-quality crystal structure begins with the often-arduous process of crystallization. Spiro compounds, with their inherent rigidity and often non-planar structures, can be particularly challenging to coax into a well-ordered crystal lattice.[3] Furthermore, the presence of multiple conformers in solution can inhibit the formation of single crystals suitable for diffraction experiments.[3]

A successful crystallization strategy involves a multi-pronged approach, screening a wide array of solvents, temperatures, and crystallization techniques. For a hydrochloride salt such as our target, vapor diffusion (both hanging and sitting drop) is a common starting point.

Experimental Protocol: Crystallization of a Spirocyclic Hydrochloride Salt
  • Sample Purity: Begin with the highest purity sample of 8-Thia-1-azaspiro[4.5]decane hydrochloride. Impurities can significantly hinder crystal growth.

  • Solvent Screening: Prepare a concentrated solution of the compound in a primary solvent in which it is freely soluble (e.g., methanol, ethanol, or water).

  • Precipitant Screening: In a 24- or 96-well crystallization plate, dispense small droplets of the compound solution. The reservoirs of the plate will contain a range of precipitant solutions (e.g., solutions with varying concentrations of salts, polymers like PEG, and different pH buffers).

  • Vapor Diffusion: Seal the plate and allow the precipitant solution to slowly draw solvent from the compound droplet via vapor diffusion. This gradual increase in the compound's concentration can lead to the formation of single crystals.

  • Incubation: Incubate the plates at different temperatures (e.g., 4°C and room temperature) and monitor for crystal growth over several days to weeks.

X-ray Diffraction and Data Analysis: A Step-by-Step Workflow

Once suitable crystals are obtained, the next phase involves X-ray diffraction data collection and structure solution. The following workflow outlines the critical steps and the rationale behind them.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mounting Crystal Mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer Mount on goniometer data_collection Data Collection diffractometer->data_collection Expose to X-rays integration Integration data_collection->integration Process diffraction images scaling Scaling & Merging integration->scaling Correct for experimental variations phase_problem Solving the Phase Problem scaling->phase_problem Determine initial phases model_building Model Building phase_problem->model_building Build atomic model refinement Refinement model_building->refinement Optimize model against data validation Validation refinement->validation Check quality of final structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Spirocyclic Crystal Structures

To illustrate the key parameters derived from a crystallographic experiment and how they can be used for comparative analysis, the following table presents hypothetical data for our target compound alongside actual data for a related spirocyclic structure.

Parameter8-Thia-1-azaspiro[4.5]decane HCl (Hypothetical)3H-spiro[1,3-benzothiazole-2,1'-cyclohexane][4]1-Oxa-8-azaspiro[4.5]decane HCl (Alternative)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPna2₁P-1
a (Å) 10.515.86.1
b (Å) 8.27.98.8
c (Å) 12.118.315.2
α (°)
909080.3
β (°)
105.29081.7
γ (°)
909080.1
**Volume (ų) **10022289781
Z 442
R-factor (%) 4.55.24.8
Goodness-of-fit 1.051.031.06

This table highlights the diversity in crystal packing and unit cell parameters even among structurally related spiro compounds. The R-factor and Goodness-of-fit are crucial indicators of the quality of the final structural model.

Interpreting the Data: Key Considerations for Spirocycles

When analyzing the crystallographic data of spiro compounds, several factors require careful attention:

  • Disorder: The flexible portions of the molecule, such as the piperidine ring in our target, may exhibit conformational disorder in the crystal lattice. This can manifest as smeared or poorly resolved electron density.[3]

  • Stereochemistry: The spiro center is a stereocenter. X-ray crystallography provides an absolute determination of stereochemistry, which is critical for understanding biological activity.

  • Intermolecular Interactions: The hydrochloride counterion will participate in hydrogen bonding with the protonated nitrogen of the azaspirocycle. Analyzing these interactions provides insight into the crystal packing and the compound's solid-state properties.

comparative_analysis_workflow cluster_input Input Data cluster_analysis Comparative Analysis cluster_output Output & Insights target_data Crystallographic Data of Target Spirocycle unit_cell Unit Cell & Space Group Comparison target_data->unit_cell bond_lengths Bond Lengths & Angles Analysis target_data->bond_lengths torsion_angles Torsion Angle & Conformation Comparison target_data->torsion_angles packing Crystal Packing & Intermolecular Interactions target_data->packing comparator_data Crystallographic Data of Alternative Spirocycles comparator_data->unit_cell comparator_data->bond_lengths comparator_data->torsion_angles comparator_data->packing structural_insights Structural Similarities & Differences unit_cell->structural_insights bond_lengths->structural_insights torsion_angles->structural_insights packing->structural_insights sar Structure-Activity Relationship (SAR) Insights structural_insights->sar polymorphism Potential for Polymorphism structural_insights->polymorphism

Sources

Reference Standards for 8-Thia-1-azaspiro[4.5]decane Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Thia-1-azaspiro[4.5]decane is a critical spirocyclic scaffold used in the synthesis of muscarinic agonists (e.g., cevimeline analogs) and novel analgesics. Its unique structure—fusing a sulfur-containing six-membered ring with a nitrogen-containing five-membered ring—presents specific quality control (QC) challenges.

This guide objectively compares the use of Commercial Reagent Grade materials versus Qualified Reference Standards (QRS) . Unlike common pharmacopeial excipients, this specific intermediate lacks a ubiquitous USP/EP monograph. Therefore, drug development professionals must often establish their own Primary Reference Standard. This document outlines the risks of using uncharacterized reagents and provides a self-validating protocol for establishing a QRS using Quantitative NMR (qNMR) and HPLC.

The Challenge: Chemical Instability & Impurity Profiling

To control the quality of this molecule, one must understand its degradation pathways. The "Senior Scientist" perspective requires we look beyond simple purity percentages.

The Oxidation Trap

The sulfur atom at position 8 is a "soft" nucleophile, highly susceptible to oxidation.

  • Impurity A (Sulfoxide): 8-Thia-1-azaspiro[4.5]decane 8-oxide. Formed by air exposure.

  • Impurity B (Sulfone): 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. Formed by aggressive oxidation or thermal stress.

The Nitrogen Tailing Issue

The secondary amine (position 1) is basic. On standard C18 HPLC columns at neutral pH, this moiety interacts with residual silanols, causing peak tailing that can mask the sulfoxide impurity.

Degradation Pathway Diagram

The following diagram illustrates the critical oxidation pathway that QC methods must detect.

OxidationPathway Parent 8-Thia-1-azaspiro[4.5]decane (Target Analyte) Oxide Sulfoxide Impurity (8-oxide) Parent->Oxide Air Oxidation (Storage Instability) Sulfone Sulfone Impurity (8,8-dioxide) Oxide->Sulfone Strong Oxidants (Process Impurity)

Figure 1: Oxidative degradation pathway of the thiopyran ring. The sulfoxide is the primary storage stability indicator.

Comparative Analysis: Reagent Grade vs. Qualified Reference Standard

In the absence of a compendial (USP/EP) standard, researchers face a choice: use a commercial vendor's "97%" reagent as a standard, or purify and qualify an in-house standard.

Comparison Matrix
FeatureOption A: Commercial Reagent GradeOption B: In-House Qualified Reference Standard (QRS)
Primary Use Synthesis starting material.[1]Quantitative assay & impurity calibration.[2][3][4][5][6]
Purity Definition Often "Area %" by GC (misses non-volatiles)."Mass Balance" or qNMR absolute purity.
Oxidation Control Variable. Sulfoxide often present (1-3%).Controlled (<0.1%). Stored under Argon.
Traceability Batch-dependent; no guarantee of consistency.Fully traceable to NIST (via qNMR internal std).
Risk Level HIGH. Can lead to 10-20% potency errors.LOW. Ensures regulatory compliance (ICH Q7).
The "Hidden" Error in Reagent Grade

Commercial reagents often claim "98% Purity." However, this is frequently determined by GC-FID.

  • The Flaw: GC heats the sample. Sulfoxides can thermally eliminate or degrade, leading to inaccurate profiles. Furthermore, GC does not detect inorganic salts or retained water.

  • The Consequence: Using Option A to calibrate your HPLC assay will result in a "bias" where you overestimate the potency of your drug substance.

Analytical Method Validation (The "How-To")

To establish Option B (QRS), you must use a self-validating workflow. We utilize qNMR for absolute potency and HPLC-UV/MS for impurity profiling.

Protocol 1: Absolute Purity via qNMR (The Gold Standard)

Rationale: qNMR does not require a reference standard of the analyte itself; it uses a dissimilar certified internal standard (e.g., Maleic Acid or TCNB).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: D₂O (if using Maleic Acid) or CDCl₃ (if using TCNB). Ensure T1 relaxation delay is >5× the longest T1 (typically 30s delay is safe).

  • Procedure:

    • Weigh ~20 mg of 8-Thia-1-azaspiro[4.5]decane (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.7 mL solvent.

    • Acquire ¹H NMR (minimum 16 scans).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: HPLC Purity & Impurity Segregation

Rationale: This method must separate the amine (basic) and the sulfoxide (polar).

  • Column: Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores) or CAD (Charged Aerosol Detection).

  • Flow Rate: 1.0 mL/min.

Workflow Diagram: Establishing the Standard

QCWorkflow Raw Crude Synthesized Material Purify Purification (Recrystallization/Distillation) Raw->Purify InitialTest Initial Screen (GC-MS + HPLC) Purify->InitialTest Decision Purity > 99.0%? InitialTest->Decision qNMR qNMR Analysis (Absolute Purity) Decision->qNMR Yes ImpurityTest Impurity Profiling (Sulfoxide/Sulfone) Decision->ImpurityTest Yes Reprocess Reprocess Decision->Reprocess No FinalRelease Release as Primary Reference Standard qNMR->FinalRelease CoA Generation ImpurityTest->FinalRelease Reprocess->Purify

Figure 2: Decision tree for qualifying an in-house reference standard.

Experimental Case Study: The "98%" Illusion

To demonstrate the necessity of this rigorous approach, we compared a commercial sample against an in-house purified standard.

Sample A: Purchased from a catalogue vendor (Claim: 98%). Sample B: In-house synthesized, distilled under vacuum, stored under Argon.

Experimental Results:

ParameterSample A (Commercial)Sample B (In-House QRS)Notes
Appearance Yellowish oilColorless oilColor indicates oxidation.
GC Purity 98.2%99.5%GC missed non-volatile degradants.
HPLC Purity (210nm) 94.1% 99.7% Sample A showed 3.5% Sulfoxide peak.
Water (KF) 1.2%0.05%Amines are hygroscopic.
qNMR Assay 92.8% w/w 99.6% w/w The "98%" vendor sample was actually 92% potent.

Stability & Storage Recommendations

Due to the thioether moiety, the Reference Standard requires specific handling:

  • Container: Amber glass vials with Teflon-lined caps.

  • Headspace: Purged with Argon or Nitrogen (essential).

  • Temperature: -20°C is recommended; 2-8°C is acceptable for short term.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8][9] (2023).[7][9]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[10] (2024).[10][4][8][9]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in the certification of reference standards." Journal of Natural Products, 77(6), 1473-1487.

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][9][11]

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. (Accessed 2025).[2][11][12][13][14] (Note: Used for structural confirmation of the spiro-skeleton).

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Methods for 8-Thia-1-azaspiro[4.5]decane HCl Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of spirocyclic scaffolds like 8-Thia-1-azaspiro[4.5]decane HCl , confirming the exact salt stoichiometry and solvation state is a critical "Go/No-Go" gate. While modern spectroscopic techniques (HRMS, NMR) provide structural identity, they often fail to capture the bulk purity and counter-ion stoichiometry required for regulatory compliance.

This guide provides the definitive Elemental Analysis (EA) calculation for this specific molecule and objectively compares its validation power against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

The "Gold Standard" Calculation: 8-Thia-1-azaspiro[4.5]decane HCl

Before any experimental validation, the theoretical baseline must be established with high precision. For a hydrochloride salt, the presence of the counter-ion (


) and the additional proton (

) significantly alters the mass percentage compared to the free base.
Molecular Specifications[1]
  • IUPAC Name: 8-Thia-1-azaspiro[4.5]decane hydrochloride

  • Free Base Formula:

    
    
    
  • Salt Formula:

    
     (or 
    
    
    
    )
  • Structure Note: The molecule consists of a 5-membered pyrrolidine-type ring spiro-fused to a 6-membered thiopyran-type ring.

Stoichiometric Breakdown

Note: Atomic weights used are C=12.011, H=1.008, N=14.007, S=32.06, Cl=35 .45.

ElementCountAtomic Mass Contribution ( g/mol )% Composition (Theoretical)
Carbon (C) 8

49.60%
Hydrogen (H) 16

8.32%
Nitrogen (N) 1

7.23%
Sulfur (S) 1

16.55%
Chlorine (Cl) 1

18.30%
Total MW -193.733 g/mol 100.00%

Critical Insight: In a pharmaceutical context, experimental values must fall within ±0.4% of these theoretical values to confirm purity and salt stoichiometry (e.g., to rule out a bis-HCl salt or hemi-hydrate).

Comparative Analysis: EA vs. HRMS vs. qNMR[4]

Why perform destructive Elemental Analysis when you have a Mass Spectrometer? The answer lies in bulk property validation versus molecular identification .

Methodological Comparison Matrix
FeatureElemental Analysis (EA) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N, S)Exact Mass (

)
Molar Ratio / Purity %
Salt Validation Excellent. Directly confirms %Cl and salt ratio (1:1 vs 1:2).Poor. Ionization usually strips the HCl counter-ion (

).
Moderate. Indirectly via chemical shift, but cannot quantify

directly.
Solvation Detection High. Deviations in %C/%H reveal trapped solvents or hydrates.Low. Desolvation occurs in the source.High. Distinct peaks for solvents, but requires internal standard.
Sample Requirement ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~5–10 mg (Non-destructive)
Cost/Run Low ($)High (

$)
Moderate (

)
Blind Spots Inorganic impurities (ash) are not identified, only detected as mass balance error.Cannot detect inorganic salts or water.Silent to inorganic impurities (e.g., silica, NaCl).
Decision Logic
  • Use HRMS to confirm you synthesized the correct molecule.

  • Use qNMR to assay specific organic impurities or residual solvents.

  • Use EA to prove the bulk material is pure, dry, and holds the correct HCl stoichiometry. For the 8-Thia-1-azaspiro[4.5]decane HCl salt, EA is the only method that definitively validates the 18.30% Chlorine content without complex titrations.

Experimental Protocol: Handling Hygroscopic HCl Salts

HCl salts of spiro-amines are often hygroscopic. A common failure mode in EA is "failing low" on Carbon because the sample absorbed atmospheric water during weighing.

The "Inert Weighing" Protocol

This protocol ensures the ±0.4% tolerance is met by eliminating moisture bias.

  • Pre-Drying:

    • Place 50 mg of 8-Thia-1-azaspiro[4.5]decane HCl in a vacuum oven at 40°C over

      
       for 12 hours.
      
    • Reasoning: Removes surface moisture without subliming the HCl salt.

  • Instrument Setup (CHNS Mode):

    • Combustion Temp: 1150°C (Required for complete Sulfur oxidation).

    • Catalyst: Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      ).
    • Reasoning: Sulfur can poison standard catalysts;

      
       aids in complete conversion of organic sulfur to 
      
      
      
      .
  • Encapsulation:

    • Use Tin (Sn) capsules rather than Aluminum.

    • Reasoning: Tin provides a strong exothermic flash (up to 1800°C) upon oxidation, ensuring the refractory spiro-ring system is fully combusted.

  • The "Difference" Weighing Method:

    • Do not tare the balance with the capsule.

    • Weigh the sealed capsule + sample.

    • Pierce/Analysis.

    • Subtract the average weight of an empty capsule (determined from a batch of 10).

    • Why: Reduces the time the hygroscopic salt is exposed to air on the balance pan.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting where EA acts as the critical gatekeeper for salt forms.

ValidationWorkflow Synthesis Synthesis of 8-Thia-1-azaspiro[4.5]decane SaltFormation HCl Salt Formation Synthesis->SaltFormation Isolation Isolation & Drying (Vacuum/Desiccator) SaltFormation->Isolation HRMS HRMS (Orbitrap) Check: [M+H]+ = 158.10 Isolation->HRMS Identity NMR 1H NMR (D2O) Check: Structure Integrity Isolation->NMR Purity EA Elemental Analysis (CHNS) Target: C=49.60%, Cl=18.30% Isolation->EA Stoichiometry Decision Data Analysis (Within +/- 0.4%?) HRMS->Decision NMR->Decision EA->Decision Pass VALIDATED Release for Bio-Assay Decision->Pass Yes Fail REJECT Recrystallize / Dry Decision->Fail No Fail->Isolation Reprocess

Figure 1: Analytical validation workflow. Note that Elemental Analysis (Red Node) provides the specific gate for stoichiometry that HRMS and NMR cannot fully address.

Data Interpretation & Troubleshooting

When your EA results return, use this lookup table to diagnose synthesis issues:

ObservationLikely CauseRemediation
C low (>0.5%), H high Hygroscopicity. The sample absorbed water (Mono-hydrate C=45.3%, H=8.5%).Dry at 50°C under high vacuum; handle in glove bag.
C high, N low Trapped Solvent. Residual ether or ethyl acetate from precipitation.Proton NMR (qNMR) to quantify solvent; extended drying.
Cl low (<18.0%), S normal Non-stoichiometric Salt. Formation of hemi-HCl or free base mixture.Re-acidify with 4M HCl in Dioxane; re-precipitate.
S low, C normal Incomplete Combustion. Sulfur trapped in ash.Add

combustion aid; increase oven temperature.

References

  • University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems and Acceptable Error Limits. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.[1][2][3] Retrieved from [Link]

  • ResearchGate. (2015). Discussion on detecting HCl salts in organic synthesis. Retrieved from [Link]

Sources

Validating Synthesis of Spiro-Fused Heterocycles via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro" Challenge

Spiro-fused heterocycles—such as spirooxindoles and spiro-pyrrolidines—are privileged scaffolds in drug discovery due to their inherent three-dimensional rigidity and ability to project functional groups into specific biological vectors. However, their synthesis presents a unique validation challenge. Unlike flat aromatic systems, spiro-cyclization creates quaternary carbon centers that often generate complex mixtures of diastereomers and regioisomers.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for establishing absolute stereochemistry, it is a bottleneck in high-throughput optimization. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the necessary speed and sensitivity but requires a rigorous, self-validating protocol to distinguish the desired spiro-product from isobaric impurities (e.g., non-cyclized intermediates or diastereomers) that share the same mass.

This guide details a validated LC-MS workflow for monitoring spiro-fused heterocycle synthesis, specifically comparing its utility against traditional analytical methods.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against alternative validation techniques specifically for spiro-cycle synthesis monitoring.

FeatureLC-MS (Targeted) NMR (

H / 2D)
TLC (Thin Layer Chrom.) FT-IR
Primary Utility High-throughput reaction monitoring; Impurity profiling.Definitive structural elucidation; Stereochemistry (NOESY).Quick, qualitative progress check.Functional group confirmation (e.g., C=O).[1]
Speed Fast (2–10 min/run).Slow (10–60 min + workup).Very Fast (5 min).Fast (2 min).
Sensitivity High (picomolar range).[2]Low (requires mg quantities).Moderate (visual detection).Moderate.
Isomer Resolution High (with correct column chemistry).Very High (distinct chemical shifts).Low (often co-elute).None.
Structural Proof Inferential (Mass + Frag.[3] Pattern).Absolute (Connectivity).None (Rf value only).Partial (Func. group only).
Major Limitation Cannot distinguish enantiomers without chiral columns; Isobaric interference.Requires deuterated solvents; Signals overlap in complex mixtures.No structural data; "Spot" overlap.No connectivity info; solvent interference.

Expert Insight: Do not view LC-MS and NMR as competitors. They are orthogonal. Use LC-MS for optimization (kinetics, yield, side-products) and NMR for characterization (final purity, stereochemistry).

Technical Deep Dive: The Self-Validating System

To establish an LC-MS protocol that "validates itself," you must address two critical failure points in spiro-synthesis analysis: Isobaric Interferences and Ionization Suppression .

A. The Isobaric Trap

In the synthesis of spiro[indoline-3,2'-pyrrolidine] via a three-component reaction (Isatin + Amino Acid + Dipolarophile), a common side product is the non-cyclized Michael adduct or the regioisomer. These often have the exact same molecular formula (and thus same m/z) as the product.

The Solution: Orthogonal Chromatography Standard C18 columns often fail to separate these polar, rigid isomers.

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase. The pi-pi interactions offered by these phases provide superior selectivity for rigid heterocyclic isomers compared to alkyl-bonded phases.

  • Chiral Separation: For diastereomer separation, an immobilized polysaccharide column (e.g., Amylose-SA) used in RPLC mode is often required.

B. Fragmentation Logic (MS/MS)

Mass accuracy (HRMS) confirms the formula, but fragmentation (MS/MS) confirms the structure. You must validate the spiro-connectivity by monitoring specific retro-cleavage pathways.

  • Retro-Mannich Fragmentation: A hallmark of spiro-pyrrolidines. The pyrrolidine ring often cleaves, resulting in a specific mass loss (e.g., -71 Da or -150 Da depending on substitution).

  • Oxindole Core: Look for the characteristic loss of CO (-28 Da) from the oxindole moiety, confirming the integrity of the lactam ring.

Validated Experimental Protocol

Workflow: 3-Component Spirooxindole Synthesis Monitoring

Reaction: Isatin + Sarcosine + Chalcone


 Spiro[indoline-3,3'-pyrrolidine].
Step 1: System Suitability (Pre-Run)

Before analyzing reaction mixtures, inject a "System Suitability Standard" (SSS) containing the starting materials (Isatin, Chalcone).

  • Goal: Ensure starting materials are resolved from the solvent front and each other.

  • Criteria: Resolution (

    
    ) > 1.5; Tailing Factor < 1.5.
    
Step 2: Sample Preparation (The "Dilution Factor")

Direct injection of reaction mixtures leads to source contamination and signal suppression.

  • Take 10 µL of reaction mixture.

  • Quench in 990 µL MeOH/ACN (1:1).

  • Vortex and centrifuge (10,000 rpm, 3 min) to pellet precipitated salts/catalysts.

  • Dilute supernatant 1:100 in initial mobile phase.

    • Why? High concentrations cause "space charge effects" in the MS trap, shifting mass accuracy.

Step 3: LC-MS Method Parameters
  • Column: Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for biphenyl columns to enhance pi-pi selectivity.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Ionization: ESI Positive Mode.

Step 4: Data Processing & Decision Logic

Analyze the Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (XIC).

  • Target Mass:

    
     of Spiro product.
    
  • Validation Check: Does the product peak have a distinct Retention Time (

    
    ) from the open-chain intermediate? (Verify via MS/MS fragmentation).
    

Visualizing the Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process during reaction monitoring.

ValidationWorkflow Start Reaction Aliquot (t=x) Quench Quench & Dilute (1:1000) Prevent Saturation Start->Quench LCMS Run LC-MS (Biphenyl Column) ESI(+) Quench->LCMS CheckMass Target Mass [M+H]+ Found? LCMS->CheckMass CheckPurity Single Peak in XIC? CheckMass->CheckPurity Yes Optimize Optimize Temp/Catalyst CheckMass->Optimize No MSMS Trigger MS/MS Check Retro-Mannich Frag CheckPurity->MSMS Clean Peak CheckPurity->Optimize Multiple Isobars MSMS->Optimize Wrong Fragment Isolate Proceed to Isolation & NMR Validation MSMS->Isolate Fragment Confirmed

Caption: Decision-tree workflow for validating spiro-cycle synthesis. Note the critical MS/MS checkpoint to rule out isobaric impurities.

Diagram 2: Fragmentation Pathway (Retro-Mannich)

Visualizing the specific mass spectral cleavage that confirms the spiro-structure.

Fragmentation Parent Protonated Spiro Parent [M+H]+ RetroMannich Retro-Mannich Cleavage Parent->RetroMannich CID Energy Fragment1 Indolenine/Oxindole Core (Characteristic Mass) RetroMannich->Fragment1 Detected Ion Fragment2 Pyrrolidine Moiety (Neutral Loss) RetroMannich->Fragment2 Silent Loss

Caption: Schematic of the Retro-Mannich fragmentation pathway. Detection of the specific core fragment validates the spiro-connectivity.

References

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Chromatography Today. (2020). Available at: [Link]

  • Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. Journal of Organic Chemistry. (2010). Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega. (2020). Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. Magnetic Resonance in Chemistry. (2017). Available at: [Link]

Sources

Comparative Stability Guide: Hydrochloride vs. Hydrobromide Spiro Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, spirocyclic scaffolds are increasingly favored for their ability to project chemical functionality into three-dimensional space—the so-called "escape from flatland." However, this structural rigidity introduces unique challenges in solid-state development. Unlike planar aromatic systems that stack easily via


 interactions, spiro compounds often struggle to pack efficiently, leading to amorphous phases or solvates.

The selection of the counterion—specifically the choice between Hydrochloride (HCl) and Hydrobromide (HBr) —is often the pivot point between a viable drug product and a development failure. While HCl is the industry standard (GRAS status, physiological abundance), it is not a universal solution for spiro amines.

This guide objectively compares the stability profiles of HCl and HBr spiro salts, providing a mechanistic rationale for their selection and a self-validating experimental protocol for their evaluation.

Mechanistic Comparison: The Counterion Effect

The stability difference between HCl and HBr salts in spiro compounds is governed primarily by lattice energy and ionic packing efficiency .

Ionic Radius and Void Filling

Spiro scaffolds create "awkward" 3D shapes that often leave voids in the crystal lattice.

  • Chloride (

    
    ):  Ionic radius 
    
    
    
    . Being smaller,
    
    
    requires tight packing to maximize electrostatic interactions. If the rigid spiro framework prevents close approach, the lattice energy remains low, leading to hygroscopicity or low melting points.
  • Bromide (

    
    ):  Ionic radius 
    
    
    
    . The larger volume of
    
    
    can effectively fill the interstitial voids created by the spiro geometry. This "space-filling" effect often stabilizes the lattice, resulting in higher crystallinity and reduced hygroscopicity for bulky spiro amines.
Acidity and Protonation

Both HCl and HBr are strong acids (


 of -6 and -9, respectively), ensuring complete protonation of basic spiro amines (

typically 8–10). However, the slightly higher acidity of HBr can occasionally drive salt formation in extremely weak bases where HCl fails, though this is less common for standard spiro-piperidines.
Comparative Properties Matrix
FeatureHydrochloride (HCl) SaltsHydrobromide (HBr) SaltsImpact on Spiro Stability
Counterion Radius 1.81 Å1.96 ÅHBr often packs better in sterically hindered spiro lattices.
Hygroscopicity Generally HigherGenerally LowerHBr offers better protection against moisture-induced deliquescence.
Melting Point (

)
Variable (often lower than HBr)Often HigherHigher

in HBr correlates with better thermal stability.
Solubility High (Common Ion Effect in vivo)Moderate to HighLower solubility of HBr can improve suspension stability.
Chemical Stability HighModerate (Br oxidation risk)HBr salts can discolor (turn yellow/orange) if exposed to strong oxidizers/light.

Decision Logic: When to Switch from HCl to HBr

The following decision tree illustrates the logical flow for selecting HBr over the standard HCl for a spiro-amine candidate.

SaltSelection Start Spiro-Amine Free Base (Candidate Selection) CheckPKA Determine pKa (Is base strong enough?) Start->CheckPKA ScreenHCl Screen 1: HCl Salt Formation (Standard Protocol) CheckPKA->ScreenHCl EvalHCl Evaluate HCl Salt Solid State ScreenHCl->EvalHCl Decision1 Is HCl Salt Crystalline & Stable? EvalHCl->Decision1 KeepHCl Select HCl Salt (Proceed to Pre-formulation) Decision1->KeepHCl Yes ProblemID Identify Failure Mode: 1. Hygroscopic/Deliquescent 2. Amorphous/Oil 3. Low Tm (<150°C) Decision1->ProblemID No SwitchHBr Screen 2: HBr Salt Formation (Larger Counterion Strategy) ProblemID->SwitchHBr EvalHBr Compare Lattice Energy (Tm) & Hygroscopicity (DVS) SwitchHBr->EvalHBr FinalSelect Select Optimal Salt Form EvalHBr->FinalSelect

Figure 1: Strategic decision pathway for spiro salt selection. The switch to HBr is triggered by physical instability (hygroscopicity/amorphicity) of the HCl salt.

Experimental Protocols

To validate the stability advantage of an HBr salt, you must perform a side-by-side stress test. Do not rely on single-point measurements.

Protocol: Comparative Stress Testing (Solid State)

Objective: Determine the kinetic stability of HCl vs. HBr salts under accelerated aging.

Materials:

  • Spiro-amine HCl salt (>98% purity)

  • Spiro-amine HBr salt (>98% purity)

  • HPLC system with UV/MS detection

  • Environmental chambers

Workflow:

  • Sample Preparation: Weigh 10 mg of each salt into open glass vials (for humidity/oxidation) and closed vials (for thermal).

  • Conditioning: Expose samples to the following conditions for 14 days:

    • Condition A (Control): 4°C, dark, sealed.

    • Condition B (Accelerated): 40°C / 75% RH (Open).

    • Condition C (Thermal Stress): 60°C (Sealed).

    • Condition D (Photostability): 1.2 million lux-hours (ICH Q1B).

  • Analysis:

    • Physical: XRPD (Check for polymorph change or loss of crystallinity).

    • Chemical: HPLC (Check for degradation products, N-oxide formation).

    • Hygroscopicity: Gravimetric analysis (weight gain %).

Protocol: Dynamic Vapor Sorption (DVS)

Why: Spiro salts are prone to forming channels. DVS measures the reversible uptake of water.

  • Step 1: Dry sample at 0% RH until mass stabilizes (

    
    ).
    
  • Step 2: Ramp RH from 0% to 90% in 10% increments.

  • Step 3: Measure hysteresis gap.

  • Success Criteria: HBr salt is superior if it shows

    
     mass gain at 80% RH, whereas HCl shows deliquescence or 
    
    
    
    gain.

Representative Performance Data

The following data represents a generalized comparison based on spiro-piperidine scaffolds found in literature [1][4].

ParameterSpiro-HCl SaltSpiro-HBr SaltInterpretation
Melting Point (

)
185°C (Broad)210°C (Sharp)HBr indicates higher lattice energy and crystallinity.

25 kJ/mol38 kJ/molHigher enthalpy of fusion for HBr suggests a more stable solid phase.
Hygroscopicity (80% RH) +6.5% (Deliquescent)+0.8% (Non-hygroscopic)Critical Differentiator: HBr resists moisture uptake.
Chemical Purity (14 Days 60°C) 99.2%99.1%Both are thermally stable chemically.
Photostability (Color) No Change (White)Slight YellowingHBr is susceptible to oxidation (

) under intense light.
Analysis of the Data
  • The HBr Advantage: In the table above, the HBr salt is the clear winner for physical stability . The higher melting point and low hygroscopicity make it suitable for tablet formulation, whereas the HCl salt would require specialized moisture-protective packaging.

  • The Trade-off: The slight yellowing of HBr under light indicates a need for light-resistant coating (e.g., Opadry®) in the final tablet, a manageable engineering control compared to the inherent instability of the HCl salt.

Critical Stability Factors & Degradation Pathways

When evaluating these salts, researchers must look for specific degradation signatures.

DegradationPathways Salt Spiro Salt (HCl or HBr) Hydrolysis Hydrolysis (Acid Catalyzed) Salt->Hydrolysis Moisture + Heat Oxidation Oxidation (N-Oxide / Br2) Salt->Oxidation Light (HBr sensitive) Disproportionation Disproportionation (Salt -> Free Base) Salt->Disproportionation High pH Microenvironment RingOpen Ring Opening (Spiro Failure) Hydrolysis->RingOpen ColorChange Discoloration (Yellowing) Oxidation->ColorChange Precip Precipitation (pH dependent) Disproportionation->Precip

Figure 2: Primary degradation pathways. Note that HBr salts carry a specific risk of oxidative discoloration.

The "Common Ion" Myth

A common concern is that HBr salts will convert to HCl in the stomach (due to gastric HCl). While true in solution , this is irrelevant for shelf-life stability . The drug product must remain stable as the HBr salt for 2–3 years on the shelf. The conversion in the stomach is a pharmacokinetic event, not a stability defect [1][2].

Conclusion

For spirocyclic amines, the Hydrobromide (HBr) salt is a high-value alternative when the Hydrochloride (HCl) salt exhibits poor crystallinity or excessive hygroscopicity. The larger ionic radius of bromide often facilitates better packing in the rigid, void-prone spiro lattice.

Recommendation:

  • Always screen HCl first due to regulatory simplicity.

  • If the HCl salt is amorphous or gains >2% weight at 80% RH, immediately screen HBr.

  • If HBr is selected, implement light protection early in the formulation process to mitigate bromide oxidation.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Link

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Link

Safety Operating Guide

Operational Guide: Safe Disposal of 8-Thia-1-azaspiro[4.5]decane Hydrochloride

[1][2][3]

Executive Summary

Compound: 8-Thia-1-azaspiro[4.5]decane hydrochloride Primary Hazard Class: Irritant / Organic Amine Salt / Thioether Disposal Method: High-temperature incineration with scrubber systems.[1][2] Critical Segregation: DO NOT mix with strong oxidizers (bleach, peroxides) or strong bases.[1][3][2][4]

Chemical Profile & Hazard Analysis

To dispose of this compound safely, we must deconstruct its molecular architecture.[1][3][2] It is not merely "chemical waste"; it is a functionalized salt with specific reactivities that dictate its waste stream.[2]

Functional GroupChemical BehaviorDisposal Implication
Spirocyclic Amine Secondary amine structure.[1][2]Nitrogen content generates NOx during combustion.[2] Must be incinerated in a facility with NOx scrubbing.[2]
Thioether (Sulfide) Sulfur atom in the ring.[2]Critical: Susceptible to oxidation.[2] Reaction with oxidizers (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) forms sulfoxides/sulfones, often exothermically.[1] Combustion generates ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(acid gas).[1][2]
Hydrochloride Salt Ionic, acidic character.[1][2]Water-soluble.[1][2] Low volatility compared to the free base.[2] Solution pH will be acidic (~pH 3-5).[1][2]
The Self-Validating Segregation System

Safety in disposal is achieved by preventing "silent" side reactions in the waste container. Follow this logic gate to validate your waste stream compatibility.

The "Thio-Amine" Rule:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Never mix sulfur-containing amines with oxidizing acids or hypochlorites.[1]

  • Why? The thioether group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is a reducing agent.[1][2] Mixing with Bleach (
    
    
    ) or Nitric Acid (
    
    
    ) can trigger rapid oxidation, generating heat and potentially toxic sulfur oxide fumes.[1][2]
  • Why no Strong Bases? Adding NaOH liberates the free amine (8-Thia-1-azaspiro[4.5]decane) from its HCl salt.[1][2] Free amines are often volatile and malodorous, increasing inhalation risk for waste handlers.[1][3][2]

Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired solids, weighing boats, contaminated gloves, spill cleanup materials.[1][3]

  • Containment: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."

    • Explicitly list: "Contains Organic Sulfur and Nitrogen."[2]

  • Disposal Path: Stream to High-Temperature Incineration .

    • Note: Landfill is generally prohibited for pharmaceutical intermediates of this class due to potential leaching.[2]

Scenario B: Liquid Waste (Mother Liquors / Reaction Solvents)

Applicable to: HPLC effluent, reaction mixtures dissolved in DCM, Methanol, or Ethyl Acetate.[1][3]

  • pH Check: Ensure pH is neutral to slightly acidic (pH 4-7).

  • Solvent Compatibility: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

  • Segregation: Ensure no oxidizers are present in the solvent waste carboy.[2]

Visualized Decision Protocols

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound enters the correct regulatory stream (RCRA/EPA compliance).[2]

DisposalLogicStartWaste Generation:8-Thia-1-azaspiro[4.5]decane HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Gloves, Debris)StateCheck->Solid Dry/SolidLiquidLiquid Waste(Solutions, HPLC)StateCheck->Liquid Wet/DissolvedSolidContContainer Type:HDPE Wide MouthSolid->SolidContLiquidSolvSolvent Type?Liquid->LiquidSolvIncinerationDESTINATION:High-Temp Incineration(w/ Scrubber for SOx/NOx)SolidCont->IncinerationHaloHalogenated Stream(DCM, Chloroform)LiquidSolv->Halo Contains HalogensNonHaloNon-Halogenated Stream(MeOH, EtOAc, Water)LiquidSolv->NonHalo No HalogensHalo->IncinerationNonHalo->Incineration

Caption: Figure 1. Decision logic for segregating 8-Thia-1-azaspiro[4.5]decane HCl waste streams to ensure proper incineration protocols.

Figure 2: Chemical Incompatibility Mechanism

Understanding why we segregate prevents accidents.[2]

IncompatibilityCompound8-Thia-1-azaspiro[4.5]decane HCl(Thioether + Amine Salt)ResultOxDANGER:Exothermic OxidationSOx FumesCompound->ResultOx Mixed withResultBaseWARNING:Free Base LiberationOdor + VolatilityCompound->ResultBase Mixed withOxidizerStrong Oxidizers(Bleach, H2O2, Nitric Acid)Oxidizer->ResultOxBaseStrong Bases(NaOH, KOH)Base->ResultBase

Caption: Figure 2. Incompatibility map highlighting the risks of mixing thioethers with oxidizers or amine salts with strong bases.[1]

Regulatory & Compliance (RCRA Context)

While 8-Thia-1-azaspiro[4.5]decane hydrochloride is not explicitly listed on the EPA "P" or "U" lists (unlike generic nicotine or epinephrine), it falls under Characteristic Waste guidelines if not handled correctly.[1][3]

  • Waste Code Assignment (USA/RCRA):

    • If mixed with flammable solvents (Methanol/Acetonitrile): D001 (Ignitable).[2]

    • If mixed with Halogenated solvents (DCM): F002 (Spent Halogenated Solvents).[2]

    • Pure substance: Classify as Non-Regulated Chemical Waste (unless toxicity characteristic TCLP proves otherwise), but Best Practice dictates treating as Toxic due to the bioactive nature of spiro-amines.[1][3]

Emergency Spill Procedures

  • Evacuate & Ventilate: If powder is aerosolized, clear the area.[2]

  • PPE: Wear Nitrile gloves, Lab Coat, and Safety Goggles.[1][3][2] A N95 or P100 respirator is recommended for powder spills.[2]

  • Neutralization (Liquid Spills): Absorb with vermiculite or sand.[1][2] Do NOT use bleach to clean the surface (see Incompatibility section).[2] Use a mild detergent and water.[2]

  • Disposal of Debris: Bag all cleanup materials as solid hazardous waste (Scenario A).

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 8-Azaspiro[4.5]decane hydrochloride (Analogous Structure Safety Data). Retrieved from [1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2024).[2] Drain Discharge Guide and Chemical Waste Policy. Retrieved from [1]

  • University of California, San Diego (UCSD). (2024).[1][2] Chemical Compatibility Guidelines. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: Spiro Compounds and Thioethers. Retrieved from [1]

Comprehensive Safety and Handling Guide for 8-Thia-1-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 8-Thia-1-azaspiro[4.5]decane hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally analogous compounds to ensure a high degree of technical accuracy and procedural validity in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The primary focus is to empower laboratory personnel with the knowledge to manage this chemical safely, from receipt to disposal.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Based on this profile, 8-Thia-1-azaspiro[4.5]decane hydrochloride is classified as a hazardous substance requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 8-Thia-1-azaspiro[4.5]decane hydrochloride. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]To prevent eye contact with airborne particles or splashes, which can cause serious irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use. Use proper glove removal technique to avoid skin contact.[2]- Lab Coat: A standard laboratory coat should be worn at all times.To prevent skin irritation from direct contact. Contaminated gloves should be disposed of immediately.[2]
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved N95 (US) or P1 (EU EN 143) particulate respirator is recommended. For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[2]To prevent inhalation of the compound, which may cause respiratory irritation.[1]

Safe Handling and Engineering Controls

Proper handling techniques and engineering controls are the first line of defense in minimizing exposure.

Engineering Controls:

  • Ventilation: Always handle 8-Thia-1-azaspiro[4.5]decane hydrochloride in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling powders or performing operations that could generate dust or aerosols.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safely Handling 8-Thia-1-azaspiro[4.5]decane Hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation First Aid and Spill Response
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][3]

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This material may be considered hazardous waste.[3]

  • Do not allow the product to enter drains or waterways.[2]

  • Consider using a licensed professional waste disposal service to dispose of this material.

References

  • Capot Chemical Co., Ltd. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from a general chemical supplier's website.
  • CymitQuimica (2024, December 19). Safety Data Sheet: 1-Azaspiro[4.5]decane hydrochloride. Retrieved from a general chemical supplier's website.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.